Magl-IN-21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H24ClFN2O4 |
|---|---|
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
2-[4-[(1S)-1-(2-chloro-4-fluorophenoxy)ethyl]piperidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C20H24ClFN2O4/c1-12(28-17-3-2-15(22)8-16(17)21)13-4-6-24(7-5-13)18(25)14-9-20(10-14)11-27-19(26)23-20/h2-3,8,12-14H,4-7,9-11H2,1H3,(H,23,26)/t12-,14?,20?/m0/s1 |
Clé InChI |
RXCYCKJENKBPPV-VAEFPZBPSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Magl-IN-21 (ABX-1431): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: Monoacylglycerol Lipase (MAGL) as a Therapeutic Target
Monoacylglycerol lipase (MAGL or MGLL) is a key serine hydrolase enzyme that plays a critical regulatory role at the intersection of the endocannabinoid and eicosanoid signaling systems.[1][2] Its primary function is the hydrolysis of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG), into free arachidonic acid (AA) and glycerol.[3][4] This action serves two main purposes: terminating the signaling of 2-AG at cannabinoid receptors (CB1 and CB2) and providing the primary precursor pool of AA for the synthesis of pro-inflammatory eicosanoids like prostaglandins.[5][6]
Given this dual function, MAGL has emerged as a compelling therapeutic target for a range of pathologies.[6] Inhibition of MAGL is hypothesized to produce a synergistic therapeutic effect: simultaneously enhancing the beneficial, neuroprotective signaling of 2-AG while suppressing the production of pro-inflammatory mediators.[5][6] This approach has shown potential in preclinical models for treating pain, neuroinflammation, and various neurological disorders.[3][6] Magl-IN-21, also known as ABX-1431, is a first-in-class, potent, and selective inhibitor developed to target this enzyme.[1][7]
Core Mechanism of Action of this compound (ABX-1431)
This compound (ABX-1431) is a covalent, irreversible inhibitor of MAGL.[1][7] Its mechanism of action is the targeted inactivation of the enzyme through the carbamoylation of the catalytic serine nucleophile, Ser122, located in the enzyme's active site.[8][9] This covalent modification forms a durable, catalytically inactive inhibitor-enzyme adduct, effectively preventing the binding and hydrolysis of its primary substrate, 2-AG.[9]
The direct consequence of this inhibition is a significant elevation of 2-AG levels in the central nervous system (CNS) and a corresponding reduction in the levels of arachidonic acid and its downstream eicosanoid metabolites.[9][10][11] This modulation results in:
-
Enhanced Endocannabinoid Signaling: Increased 2-AG availability leads to greater activation of cannabinoid receptors (primarily CB1 in the CNS), which can modulate neurotransmission and produce analgesic, anxiolytic, and neuroprotective effects.[11][12]
-
Reduced Pro-inflammatory Signaling: By depleting the primary source of arachidonic acid for prostaglandin synthesis, MAGL inhibition reduces neuroinflammation.[5][12] These anti-inflammatory effects are often independent of cannabinoid receptor activation.[5]
Quantitative Data Summary
The potency, selectivity, and pharmacokinetic profile of this compound (ABX-1431) have been characterized through extensive preclinical studies.
Table 1: In Vitro and In Situ Potency
| Parameter | Species/System | Value (nM) | Reference |
| IC50 | Human MGLL (recombinant) | 14 | [7][8] |
| IC50 | Human MGLL (recombinant) | 8 | [5] |
| IC50 | Mouse MGLL (recombinant) | 27 | [8] |
| IC50 | Human PC3 Cells (intact) | 2.2 | [8] |
Table 2: Selectivity Profile
| Off-Target | Selectivity Fold vs. hMGLL | Notes | Reference |
| ABHD6 | >100-fold | ABHD6 is another serine hydrolase known to hydrolyze 2-AG. | [8] |
| PLA2G7 | >200-fold | [8] | |
| Other Serine Hydrolases | Highly Selective | Profiled against 37 other serine hydrolases in the human brain. | [13] |
| hERG Channel | Weak Activity (IC20 = 7 µM) | Low potential for cardiac side effects. | [7] |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Value | Reference |
| ED50 (Brain MGLL Inhibition) | Rodent (Mouse/Rat) | 0.5 - 1.4 mg/kg (p.o.) | [8][9][10] |
| Oral Bioavailability (F%) | Rat | 64% | [8] |
| Oral Bioavailability (F%) | Dog | 57% | [8] |
| Systemic Clearance | Rat, Dog | Low to Moderate | [8] |
| Volume of Distribution (Vdss) | Rat, Dog | Moderate | [8] |
Key Signaling Pathways and Logical Relationships
The therapeutic potential of this compound stems from its ability to modulate two major lipid signaling pathways simultaneously.
Caption: this compound inhibits MAGL, increasing 2-AG and decreasing AA, thus modulating signaling.
Caption: MAGL's dual control over two key signaling pathways makes it a valuable therapeutic target.
Experimental Protocols
The characterization of this compound relied heavily on Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique for assessing enzyme activity and inhibitor selectivity directly in native biological systems.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the potency (IC50) and selectivity of this compound against MAGL and other serine hydrolases in a complex proteome.
Methodology:
-
Proteome Preparation: Native proteomes are prepared from cell lines (e.g., human PC3) or tissue homogenates (e.g., mouse brain, human prefrontal cortex).[9][13]
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound (or a vehicle control) for a defined period (e.g., 30 minutes) to allow for target engagement.[8][9]
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., the fluorescent probe FP-Rhodamine) is added to the samples.[9] The probe covalently labels the active site of accessible, active serine hydrolases.
-
SDS-PAGE Analysis: The reaction is quenched, and the proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Visualization & Quantification: The gel is scanned for fluorescence. The intensity of the fluorescent band corresponding to MAGL (and other serine hydrolases) is quantified. Inhibition of MAGL by this compound prevents probe labeling, resulting in a dose-dependent reduction in fluorescence intensity.[13]
-
Data Analysis: The reduction in fluorescence is used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of MAGL activity.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP) to assess inhibitor potency.
In Vivo Target Engagement and Biomarker Analysis
Objective: To confirm MAGL inhibition in the brain following oral administration of this compound and measure the effect on key biomarkers.
Methodology:
-
Animal Dosing: Rodents (mice or rats) are administered a single oral dose of this compound at various concentrations (e.g., 0.5–32 mg/kg) or a vehicle control.[9]
-
Tissue Collection: After a set time (e.g., 4 hours), animals are sacrificed, and brains are collected.[9]
-
Target Engagement Analysis: One brain hemisphere is homogenized and analyzed via gel-based ABPP as described in Protocol 5.1 to measure the remaining MAGL activity, from which an in vivo ED50 (effective dose to inhibit 50% of the target) is calculated.[9][10]
-
Biomarker Quantification (LC-MS/MS): The other hemisphere is processed for lipid extraction. Levels of 2-AG and arachidonic acid are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Correlation: The degree of MAGL inhibition is correlated with the observed changes in 2-AG (increase) and arachidonic acid (decrease) levels.
Clinical Context and Conclusion
This compound (ABX-1431) represents a significant achievement in the rational design of a potent and highly selective MAGL inhibitor, guided by the sophisticated application of activity-based protein profiling.[1][7] Its mechanism of action—irreversibly inactivating MAGL to dually enhance endocannabinoid tone and suppress eicosanoid production—is well-characterized. The compound entered clinical trials for several neurological disorders, including Tourette Syndrome.[1][2] While an initial Phase 1b study in adults with Tourette Syndrome showed promising positive effects on tic severity, a subsequent 12-week Phase 2 study did not demonstrate efficacy over placebo.[14][15]
Despite the clinical outcomes, the preclinical data for this compound provides a robust validation of MAGL as a therapeutic target. The detailed understanding of its mechanism of action, potency, and selectivity serves as an invaluable guide for the continued development of MAGL inhibitors for neurological and inflammatory diseases.
References
- 1. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABX-1431 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Facebook [cancer.gov]
- 13. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abide Therapeutics Reports Positive Topline Data from Phase 1b Study of ABX-1431 in Tourette Syndrome [prnewswire.com]
- 15. Monoacylglycerol Lipase Inhibition in Tourette Syndrome: A 12-Week, Randomized, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Magl-IN-21: A Reversible Inhibitor of Monoacylglycerol Lipase
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the discovery and development of Magl-IN-21, a potent and selective reversible inhibitor of monoacylglycerol lipase (MAGL). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MAGL inhibition.
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL presents a promising therapeutic strategy for various neurological and inflammatory disorders by elevating 2-AG levels. This enhances the activation of cannabinoid receptors (CB1 and CB2) and reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[3][4] While several irreversible MAGL inhibitors have been developed, concerns about potential on-target toxicity and desensitization of cannabinoid receptors have spurred the search for reversible inhibitors.[5][6]
This compound (also referred to as compound 21 in initial publications and later as ABX-1431) was identified as a potent, selective, and reversible inhibitor of MAGL.[1] Preclinical studies have demonstrated its efficacy in animal models of multiple sclerosis, highlighting its potential as a therapeutic agent.[1][7][8] This document details the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data and experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) | Assay Conditions | Reference |
| Human MAGL | 0.18 | Recombinant human MAGL | [1] |
| Mouse Brain MAGL | 0.18 | Mouse brain homogenate | [9] |
| Human FAAH | > 100 | Recombinant human FAAH | [1] |
| ABHD6 | > 10 | - | [9] |
| ABHD12 | > 10 | - | [9] |
Table 2: Pharmacokinetic Properties of ABX-1431 (this compound)
| Species | Route | Cmax (µmol/L) | Tmax (h) | t1/2 (h) | Oral Bioavailability (F%) | Reference |
| Rat | Oral | 0.688 | 8.0 | 3.6 | 64 | [3] |
| Dog | Oral | 0.777 | - | - | - | [3] |
Signaling Pathways
Inhibition of MAGL by this compound primarily modulates the endocannabinoid and eicosanoid signaling pathways. By preventing the breakdown of 2-AG, this compound indirectly potentiates the activity of CB1 and CB2 receptors. Simultaneously, it reduces the availability of arachidonic acid, thereby decreasing the synthesis of pro-inflammatory prostaglandins.
References
- 1. A reversible and selective inhibitor of monoacylglycerol lipase ameliorates multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Arachidonoylglycerol Reduces Proteoglycans and Enhances Remyelination in a Progressive Model of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Role of Monoacylglycerol Lipase (MAGL) Inhibitors in the Endocannabinoid System
Disclaimer: Information specifically pertaining to "Magl-IN-21" was not found in the available public domain literature. This guide will, therefore, focus on the extensively studied and representative monoacylglycerol lipase (MAGL) inhibitor, JZL184, to provide an in-depth technical overview of the core mechanisms, experimental evaluation, and signaling pathways relevant to this class of compounds. The principles and data presented for JZL184 are illustrative of the role potent and selective MAGL inhibitors play within the endocannabinoid system.
Introduction: The Endocannabinoid System and MAGL
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, mood, appetite, and memory.[1] The primary signaling molecules of the ECS are endocannabinoids, with 2-arachidonoylglycerol (2-AG) being the most abundant in the central nervous system (CNS).[2][3] 2-AG exerts its effects by activating cannabinoid receptors, principally the CB1 and CB2 receptors.[4][5]
The signaling tone of 2-AG is tightly controlled by its synthesis and degradation. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of 2-AG, breaking it down into arachidonic acid (AA) and glycerol.[1][4][5][6] This action terminates 2-AG signaling. Consequently, MAGL has emerged as a significant therapeutic target.[7][8] By inhibiting MAGL, the levels of 2-AG can be elevated, thereby amplifying the natural signaling of the endocannabinoid system to achieve therapeutic benefits.[1][5][9]
Core Mechanism of Action of MAGL Inhibitors
MAGL inhibitors function by binding to the active site of the enzyme, preventing the hydrolysis of 2-AG.[5] Many well-characterized inhibitors, such as JZL184, are irreversible and act by carbamoylating the catalytic serine nucleophile (Ser122) within the enzyme's active site.[4][10] This covalent modification permanently inactivates the enzyme.
The pharmacological consequences of MAGL inhibition are twofold:
-
Enhancement of Endocannabinoid Signaling: By blocking the primary degradation pathway, MAGL inhibition leads to a significant accumulation of 2-AG in the brain and peripheral tissues.[4][9] This elevation in 2-AG enhances the activation of CB1 and CB2 receptors, leading to downstream effects such as analgesia, anti-inflammatory responses, and neuroprotection.[1][5]
-
Reduction of Eicosanoid Production: The hydrolysis of 2-AG by MAGL is a major source of arachidonic acid (AA) in the brain.[2][11] AA is the precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins, through the action of cyclooxygenase (COX) enzymes.[2][12] Therefore, inhibiting MAGL not only boosts endocannabinoid tone but also reduces the production of these pro-inflammatory mediators.[11][12]
This dual mechanism makes MAGL inhibitors a compelling therapeutic strategy for conditions with both endocannabinoid dysregulation and neuroinflammatory components.
Caption: Signaling pathway of MAGL inhibition.
Quantitative Data on MAGL Inhibitors
The efficacy and characteristics of MAGL inhibitors are quantified through various in vitro and in vivo studies. The tables below summarize representative data for well-known inhibitors to provide a quantitative context.
Table 1: In Vivo Effects of the MAGL Inhibitor JZL184 in Mice
| Parameter | Value / Effect | Species | Reference |
|---|---|---|---|
| Administration Dose | 40 mg/kg, i.p. | Mouse | [13] |
| MAGL Activity Reduction | Up to 85% in the brain | Mouse | [4] |
| 2-AG Level Change | Dramatic elevation in the brain | Mouse | [4] |
| Arachidonic Acid Level | Concomitant reduction in the brain | Mouse | [12] |
| Behavioral Phenotypes | CB1-dependent analgesia, hypomotility, hypothermia | Mouse |[4] |
Table 2: Pharmacokinetic Parameters of the MAGL Inhibitor ABX-1431 (Clinical Candidate)
| Parameter | Rat | Dog | Reference |
|---|---|---|---|
| Oral Cmax (μmol/L) | 0.688 | 0.777 | [14] |
| Tmax (h) | 8.0 | - | [14] |
| Bioavailability (F %) | 64 | - | [14] |
| i.v. Half-life (t1/2, h) | 3.6 | - |[14] |
Experimental Protocols
The characterization of MAGL inhibitors involves a suite of biochemical and in vivo assays to determine their potency, selectivity, mechanism, and physiological effects.
4.1 Enzyme Inhibition Assays
-
Objective: To determine the potency (e.g., IC50) and mechanism of inhibition.
-
Methodology: Competitive Activity-Based Protein Profiling (ABPP)
-
Lysate Preparation: Brain tissue homogenates (lysates) from mice or humans are prepared to serve as a source of active MAGL.[15]
-
Inhibitor Incubation: Aliquots of the lysate are incubated with varying concentrations of the test inhibitor (e.g., JZL184) for a defined period.
-
Probe Labeling: A fluorescently tagged, broad-spectrum serine hydrolase probe is added. This probe covalently binds to the active site of serine hydrolases that were not blocked by the inhibitor.
-
Analysis: The proteins are separated by SDS-PAGE. The fluorescence intensity of the band corresponding to MAGL is measured. A decrease in fluorescence indicates successful inhibition by the test compound.
-
Data Interpretation: The IC50 value is calculated as the concentration of inhibitor required to block 50% of the probe labeling of MAGL.[15] Mechanistic studies can further determine if the inhibition is reversible or irreversible.[4]
-
4.2 In Vivo Efficacy and Target Engagement Models
-
Objective: To assess the physiological and behavioral effects of the inhibitor in a living organism and confirm target engagement.
-
Methodology: Murine Model of Neuropathic Pain
-
Animal Model: A model of neuropathic pain is induced in mice.
-
Inhibitor Administration: The test inhibitor (e.g., JZL184, 40 mg/kg, i.p.) or a vehicle control is administered to the animals.[13]
-
Behavioral Testing: At various time points post-administration, pain responses are measured using standardized tests (e.g., von Frey filaments for mechanical allodynia). A reduction in pain sensitivity in the treated group indicates analgesic efficacy.[4]
-
Ex Vivo Analysis (Target Engagement): Following the behavioral assessment, animals are euthanized, and brain tissue is collected.
-
Lipidomics: Levels of 2-AG, arachidonic acid, and prostaglandins are quantified using liquid chromatography-mass spectrometry (LC-MS/MS) to confirm that the observed behavioral effects correlate with the expected neurochemical changes (i.e., increased 2-AG, decreased AA).[13]
-
Caption: A typical experimental workflow for MAGL inhibitor characterization.
Challenges and Future Directions
While MAGL inhibition is a promising therapeutic strategy, a key challenge observed with chronic administration of potent, irreversible inhibitors like JZL184 is the development of pharmacological tolerance.[16] Sustained, high levels of 2-AG can lead to desensitization and downregulation of CB1 receptors, diminishing the therapeutic effect over time and causing cross-tolerance to other cannabinoid agonists.[9][15][16]
This has spurred the development of alternative strategies, including:
-
Reversible Inhibitors: These compounds offer more precise pharmacological control, potentially avoiding the profound and sustained receptor desensitization seen with irreversible inhibitors.[15]
-
Partial Inhibition: Strategies that aim for partial rather than complete MAGL inhibition may elevate 2-AG to therapeutic levels without triggering the compensatory downregulation of the cannabinoid system.
Conclusion
Inhibitors of MAGL represent a sophisticated approach to modulating the endocannabinoid system. By preventing the degradation of the key endocannabinoid 2-AG, these compounds enhance endocannabinoid signaling while simultaneously reducing the production of pro-inflammatory arachidonic acid metabolites. This dual action provides a strong therapeutic rationale for their development in treating a range of disorders, including chronic pain, neurodegenerative diseases, and inflammatory conditions.[1][5][14] The extensive characterization of inhibitors like JZL184 has provided a deep understanding of this mechanism, paving the way for the next generation of MAGL-targeted therapeutics designed to maximize efficacy while minimizing long-term tolerance issues.
References
- 1. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 6. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 10. Active-Site Inhibitors Modulate the Dynamic Properties of Human Monoacylglycerol Lipase: A Hydrogen Exchange Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of monoacylglycerol lipase inhibitors in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Reversible Monoacylglycerol Lipase Inhibitor Magl-IN-21: A Technical Overview of its Impact on 2-Arachidonoylglycerol (2-AG) Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Magl-IN-21, a selective and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound effectively increases the levels of 2-AG, a key neuromodulator, thereby offering therapeutic potential for a range of neurological disorders. This document details the quantitative inhibitory effects of this compound, outlines the experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: 2-AG Hydrolysis and the Role of MAGL
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by catalyzing the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol.[1][2] This enzymatic degradation terminates the signaling of 2-AG, which is involved in a myriad of physiological processes, including pain sensation, inflammation, and neurotransmission.[1] The inhibition of MAGL is a key therapeutic strategy to enhance endocannabinoid tone by elevating 2-AG levels.[2]
Quantitative Data on this compound Inhibition
This compound, also referred to as "inhibitor 21" in seminal literature, has been identified as a potent and selective reversible inhibitor of MAGL.[1][3] Its inhibitory activity has been quantified against MAGL and other related enzymes, demonstrating a favorable selectivity profile.
| Inhibitor | Target Enzyme | Inhibitory Potency (IC50) | Selectivity Notes | Reference |
| This compound | Mouse Brain MAGL | 0.18 µM | Selective over FAAH, ABHD6, and ABHD12. | [1][3] |
Table 1: Inhibitory Potency of this compound
Signaling Pathway of 2-AG Hydrolysis and Inhibition by this compound
The following diagram illustrates the metabolic pathway of 2-AG and the mechanism of action for this compound. 2-AG is produced from diacylglycerol (DAG) and exerts its effects by activating cannabinoid receptors (CB1 and CB2). Its signaling is terminated by MAGL-mediated hydrolysis. This compound reversibly binds to MAGL, preventing the breakdown of 2-AG and thus prolonging its signaling effects.
Caption: Signaling pathway of 2-AG hydrolysis and its inhibition by this compound.
Experimental Protocols
In Vitro MAGL Inhibition Assay (General Protocol)
This protocol describes a common method for determining the inhibitory activity of compounds like this compound against MAGL using the chromogenic substrate 4-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by MAGL releases p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Recombinant human or mouse MAGL
-
This compound (or other test inhibitors)
-
4-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MAGL enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of p-NPA in a suitable solvent like methanol or isopropanol. Further dilute in assay buffer to the final working concentration just before use.
-
Prepare a serial dilution of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add the diluted MAGL enzyme solution to all wells except for the substrate blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measure:
-
Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) to monitor the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for MAGL Inhibition Assay
The following diagram outlines the key steps in the in vitro MAGL inhibition assay.
Caption: Experimental workflow for the in vitro MAGL inhibition assay.
In Vivo Effects of this compound
Studies have demonstrated the in vivo efficacy of this compound. In a mouse model of multiple sclerosis, administration of this compound was shown to ameliorate the clinical progression of the disease.[3] This therapeutic effect is attributed to the elevation of 2-AG levels in the central nervous system, as evidenced by increased 2-AG concentrations in the spinal cord of treated animals.[4] These findings underscore the potential of this compound as a tool for studying the therapeutic effects of MAGL inhibition and as a lead compound for the development of novel treatments for neuroinflammatory and neurodegenerative disorders.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reversible and selective inhibitor of monoacylglycerol lipase ameliorates multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Magl-IN-21: A Selective, Reversible Inhibitor of Monoacylglycerol Lipase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL presents a promising therapeutic strategy for a variety of pathological conditions, including neurodegenerative diseases, inflammation, and cancer, by elevating 2-AG levels and consequently modulating downstream signaling pathways.[3] Magl-IN-21, also known as MAGL Inhibitor 21, is a potent, selective, and reversible inhibitor of MAGL.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Chemical Properties
| Property | Value |
| Formal Name | [1,1'-biphenyl]-4-hexanoic acid, 1,3-benzodioxol-5-ylmethyl ester |
| CAS Number | 1643657-35-5 |
| Molecular Formula | C₂₆H₂₆O₄ |
| Molecular Weight | 402.5 g/mol |
| Synonyms | MAGL Inhibitor 21, MGL Inhibitor 21 |
Pharmacological Data
This compound demonstrates high selectivity for MAGL over other related enzymes, such as fatty acid amide hydrolase (FAAH), and does not bind to cannabinoid receptors CB₁ or CB₂.
| Target | Parameter | Value | Species | Reference |
| MAGL | IC₅₀ | 0.18 µM | Mouse Brain | [2] |
| MAGL | Kᵢ | 0.4 µM | Mouse | [2] |
| FAAH | IC₅₀ | 59 µM | Mouse Brain | [2] |
| ABHD6 | Kᵢ | > 10 µM | [2] | |
| ABHD12 | Kᵢ | > 10 µM | [2] | |
| CB₁ Receptor | Binding | No | [2] | |
| CB₂ Receptor | Binding | No | [2] |
Mechanism of Action
This compound acts as a reversible and non-competitive inhibitor of MAGL. By blocking the active site of MAGL, it prevents the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol. This leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2) and modulate downstream signaling pathways involved in pain, inflammation, and neuroprotection.[3]
Mechanism of MAGL inhibition by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step process: the synthesis of the biphenyl hexanoic acid intermediate followed by its esterification with piperonyl alcohol.
1. Synthesis of 6-([1,1'-biphenyl]-4-yl)hexanoic acid:
This intermediate can be synthesized via a Friedel-Crafts acylation reaction.
-
Materials: 4-biphenyl, adipic anhydride, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium hydroxide (NaOH).
-
Procedure:
-
To a solution of 4-biphenyl in DCM, add adipic anhydride.
-
Cool the mixture in an ice bath and slowly add AlCl₃.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting keto acid is then reduced, for example, using a Wolff-Kishner or Clemmensen reduction, to yield 6-([1,1'-biphenyl]-4-yl)hexanoic acid.
-
Purify the product by recrystallization or column chromatography.
-
2. Esterification with Piperonyl Alcohol:
The final product, this compound, is synthesized via Fischer esterification.
-
Materials: 6-([1,1'-biphenyl]-4-yl)hexanoic acid, piperonyl alcohol, sulfuric acid (H₂SO₄) or other acid catalyst, toluene.
-
Procedure:
-
Dissolve 6-([1,1'-biphenyl]-4-yl)hexanoic acid and an excess of piperonyl alcohol in toluene.
-
Add a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Synthetic workflow for this compound.
In Vitro MAGL Inhibition Assay (Colorimetric)
This assay is used to determine the IC₅₀ value of this compound against MAGL.
-
Materials: Human recombinant MAGL, this compound, 4-nitrophenyl acetate (4-NPA) as substrate, assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA and 0.1 mg/mL BSA), DMSO, 96-well microtiter plate, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the human recombinant MAGL enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate 4-NPA to all wells.
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of the product, 4-nitrophenol.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
-
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay is used to assess the selectivity of this compound by determining its inhibitory activity against FAAH.
-
Materials: Human recombinant FAAH, this compound, AMC-arachidonoyl amide as substrate, assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA), DMSO, 96-well black plate, fluorescence plate reader.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well black plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a known FAAH inhibitor as a positive control.
-
Add the human recombinant FAAH enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 5 minutes).
-
Initiate the reaction by adding the fluorogenic substrate AMC-arachidonoyl amide.
-
Measure the fluorescence intensity (excitation: 340-360 nm, emission: 450-465 nm) over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines the in vivo evaluation of this compound in a mouse model of multiple sclerosis.
-
Animals: C57BL/6 female mice.
-
Induction of EAE: Immunize mice with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA) followed by injections of pertussis toxin.
-
Treatment:
-
Prepare a formulation of this compound for intraperitoneal (i.p.) injection (e.g., in a vehicle of saline/emulphor).
-
Begin treatment at a specified day post-immunization (e.g., day 6).
-
Administer daily i.p. injections of this compound (e.g., 5 mg/kg) or vehicle control for a defined period (e.g., 21 days).
-
-
Assessment:
-
Monitor the clinical score of the mice daily to assess disease progression (e.g., on a scale of 0-5 for paralysis).
-
At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis (e.g., leukocyte infiltration, microglial activation, demyelination) and biochemical analysis (e.g., 2-AG levels).
-
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of MAGL. Its high selectivity and reversible mode of action make it a promising lead compound for the development of therapeutics targeting a range of disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and other MAGL inhibitors.
References
Magl-IN-21: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying component of numerous neurodegenerative diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. A key modulator of this complex process is the endocannabinoid system, where the enzyme Monoacylglycerol Lipase (MAGL) plays a pivotal role. MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial signaling molecule with neuroprotective functions. The hydrolysis of 2-AG by MAGL not only terminates its beneficial signaling but also produces arachidonic acid (AA), the precursor to pro-inflammatory prostaglandins.[1][2] Consequently, inhibiting MAGL presents a compelling dual therapeutic strategy: enhancing the neuroprotective tone of 2-AG while simultaneously suppressing the production of inflammatory mediators.
This technical guide focuses on Magl-IN-21 , a potent, selective, and reversible inhibitor of MAGL. Unlike irreversible inhibitors that can lead to pharmacological tolerance through chronic receptor desensitization, the reversible nature of this compound offers a promising profile for sustained therapeutic intervention.[1][3] This document provides an in-depth overview of this compound, its mechanism of action, a summary of its known quantitative data, and detailed protocols for key experimental assays relevant to its evaluation in neuroinflammation research.
Mechanism of Action of MAGL Inhibition in Neuroinflammation
The therapeutic potential of MAGL inhibition in neuroinflammatory contexts stems from its unique position at the intersection of two major signaling pathways: the endocannabinoid and the eicosanoid systems.[4]
-
Enhancement of Endocannabinoid Signaling : MAGL is responsible for the hydrolysis of approximately 85% of 2-AG in the brain.[1][2] By blocking MAGL, inhibitors like this compound cause a significant accumulation of 2-AG in the central nervous system.[3][5] Elevated 2-AG levels lead to increased activation of cannabinoid receptors, primarily CB1 and CB2. Activation of these receptors on neurons and glial cells (microglia and astrocytes) is associated with a range of neuroprotective effects, including the reduction of excitotoxicity, modulation of cytokine release, and promotion of cellular homeostasis.[6][7]
-
Reduction of Pro-Inflammatory Eicosanoids : The degradation of 2-AG by MAGL releases arachidonic acid (AA).[8][9] AA is the rate-limiting substrate for cyclooxygenase (COX) enzymes, which produce prostaglandins (e.g., PGE₂ and PGD₂), potent drivers of inflammation, pain, and fever.[10][11] By inhibiting MAGL, the supply of AA for prostaglandin synthesis is drastically reduced. This mechanism is independent of cannabinoid receptor activation and directly dampens the pro-inflammatory cascade, making MAGL inhibition a powerful anti-inflammatory strategy.[9]
The following diagram illustrates this dual mechanism of action.
Quantitative Data for this compound and Representative Inhibitors
Quantitative assessment of potency and selectivity is crucial for characterizing a MAGL inhibitor. The following tables summarize the available data for this compound and provide representative data from other well-characterized MAGL inhibitors to illustrate typical in vivo effects.
Table 1: Potency and Selectivity of this compound
| Target Enzyme | Parameter | Value (µM) | Species | Reference |
|---|---|---|---|---|
| MAGL | IC₅₀ | 0.18 | Mouse (Brain) | [12] |
| MAGL | Kᵢ | 0.4 | Not Specified | [12] |
| FAAH | IC₅₀ | 59 | Mouse (Brain) | [12] |
| ABHD6 | Kᵢ | >10 | Not Specified | [12] |
| ABHD12 | Kᵢ | >10 | Not Specified | [12] |
| CB₁/CB₂ Receptors | Binding | No binding | Not Specified |[12] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant. FAAH: Fatty Acid Amide Hydrolase. ABHD6/12: α/β-Hydrolase Domain 6/12.
Table 2: Representative In Vivo Effects of MAGL Inhibition on Brain Lipids and Cytokines (Note: This table presents representative data from studies on other MAGL inhibitors, such as JZL184 and MAGLi-432, to illustrate the expected biological outcomes of this compound administration. Specific quantitative effects for this compound on these endpoints are not yet publicly available.)
| Endpoint | Brain Region | Animal Model | Treatment | Result | Reference |
| 2-AG Levels | Whole Brain | Healthy Mouse | MAGLi-432 (2 mg/kg) | Significant Increase vs. Vehicle | [5] |
| Arachidonic Acid | Whole Brain | Healthy Mouse | MAGLi-432 (2 mg/kg) | Significant Decrease vs. Vehicle | [5] |
| Prostaglandin E₂ | Whole Brain | Healthy Mouse | MAGLi-432 (2 mg/kg) | Significant Decrease vs. Vehicle | [5] |
| TNF-α | Ischemic Hemisphere | Rat Stroke Model | JZL184 (16 mg/kg) | Significant Reduction vs. Vehicle | [13] |
| Iba1+ Cells | Striatum | EAE Mouse Model | MAGLi-432 (2 mg/kg/day) | Significant Reduction in Microglia Activation | [5] |
EAE: Experimental Autoimmune Encephalomyelitis, a model for Multiple Sclerosis.
Key Experimental Protocols
The following sections provide detailed, generalized methodologies for assessing MAGL inhibitors in the context of neuroinflammation research.
MAGL Enzymatic Activity Assay (Fluorogenic Substrate Method)
This protocol describes a common method to determine the in vitro potency (IC₅₀) of an inhibitor against MAGL.
Principle: The assay utilizes a fluorogenic substrate that is hydrolyzed by MAGL to produce a fluorescent signal. The inhibitor's ability to reduce this signal is measured.
Materials:
-
Recombinant human or mouse MAGL enzyme.
-
Assay Buffer: e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2.
-
Fluorogenic Substrate: e.g., Arachidonoyl-7-hydroxy-4-methylcoumarin.
-
Test Inhibitor (this compound) dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into Assay Buffer. The final DMSO concentration in the well should be ≤1%.
-
In a 96-well plate, add 150 µl of Assay Buffer to each well.
-
Add 10 µl of the diluted inhibitor solution to the test wells. Add 10 µl of Assay Buffer with the corresponding DMSO concentration to the "100% Activity" control wells.
-
Add 10 µl of diluted MAGL enzyme solution to all wells except the "Background" wells (which receive buffer instead).
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µl of the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths (e.g., 330 nm/450 nm).
-
Monitor the fluorescence kinetically for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Animal Model: LPS-Induced Acute Neuroinflammation
This protocol outlines a widely used model to study the anti-inflammatory effects of compounds in the brain.
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent immune stimulator that, when administered systemically, induces a robust neuroinflammatory response characterized by microglial activation and pro-inflammatory cytokine production.
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
This compound.
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% Saline).
-
Lipopolysaccharide (LPS) from E. coli.
-
Sterile saline.
-
Anesthesia and surgical tools for tissue collection.
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Prepare the this compound formulation in the vehicle.
-
Administer this compound (e.g., 5-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After 1 hour (to allow for drug distribution), administer LPS (e.g., 1 mg/kg, i.p.) or sterile saline to the respective control groups.
-
At a defined time point post-LPS injection (e.g., 6 hours for peak cytokine response), euthanize the animals.
-
Perfuse the animals transcardially with ice-cold PBS.
-
Dissect the brain and isolate specific regions (e.g., hippocampus, cortex).
-
Process the tissue for downstream analysis:
-
Cytokine Analysis: Homogenize tissue for ELISA or process for qPCR to measure levels of TNF-α, IL-1β, and IL-6.
-
Lipidomics: Flash-freeze tissue for subsequent LC-MS/MS analysis of 2-AG and arachidonic acid levels.
-
Immunohistochemistry: Fix the other hemisphere in 4% PFA for sectioning and staining with antibodies against microglial (Iba1) or astrocyte (GFAP) markers.
-
The following diagram illustrates a typical workflow for an in vivo neuroinflammation study.
Logical Framework for Therapeutic Application
The rationale for developing this compound for neuroinflammatory diseases is based on a clear logical progression from its molecular target to its potential clinical impact.
Conclusion and Future Directions
This compound represents a significant tool for neuroinflammation research. As a potent and selective reversible inhibitor, it allows for the precise modulation of the endocannabinoid system without the potential long-term complications of irreversible compounds.[3] The available data confirms its high selectivity for MAGL over other key serine hydrolases and its efficacy in a preclinical model of multiple sclerosis.[12][14]
Future research should aim to further characterize the pharmacokinetic and pharmacodynamic profile of this compound. Comprehensive studies across various neuroinflammation models are needed to quantify its impact on a broader range of inflammatory markers, neuronal survival, and behavioral outcomes. Elucidating its efficacy and safety profile will be critical in validating MAGL as a therapeutic target and advancing this compound as a potential clinical candidate for debilitating neurodegenerative disorders.
References
- 1. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reversible and selective inhibitor of monoacylglycerol lipase ameliorates multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel MAGL inhibitor exerts neuroprotection in multiple sclerosis models | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]
- 14. researchgate.net [researchgate.net]
Magl-IN-21 for Alzheimer's Disease Models: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. The endocannabinoid system, a key neuromodulatory network, has emerged as a promising therapeutic target. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which in turn can activate cannabinoid receptors (CB1 and CB2), and reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[1][2] This dual action makes MAGL a compelling target for therapeutic intervention in AD.[3][4]
Magl-IN-21, also known as ABX-1431, is a potent and selective irreversible inhibitor of MAGL.[5][6] While extensive preclinical and clinical development of this compound/ABX-1431 has focused on other neurological disorders such as Tourette syndrome and multiple sclerosis, its potential in Alzheimer's disease is significant, given the robust preclinical evidence from other MAGL inhibitors.[5] This guide provides a comprehensive overview of the core principles of MAGL inhibition in AD models, leveraging data from closely related MAGL inhibitors to illustrate the therapeutic potential and experimental framework for evaluating this compound.
Mechanism of Action
MAGL inhibition by compounds like this compound offers a multi-faceted approach to combatting Alzheimer's pathology. The primary mechanism involves the elevation of 2-AG levels in the brain.[6] This leads to enhanced signaling through cannabinoid receptors, which is associated with neuroprotective effects.[7] Concurrently, by blocking the hydrolysis of 2-AG, MAGL inhibitors reduce the downstream production of arachidonic acid and pro-inflammatory eicosanoids, thereby mitigating neuroinflammation, a critical component of AD progression.[2]
Signaling Pathway of MAGL Inhibition in Alzheimer's Disease
Caption: MAGL inhibition by this compound elevates 2-AG and reduces prostaglandins.
Quantitative Data
While specific data for this compound in Alzheimer's disease models is not yet widely published, the following tables summarize key preclinical data for this compound (ABX-1431) and the well-characterized MAGL inhibitor JZL184 in various models, which provide a strong basis for the expected effects of this compound in AD.
Table 1: In Vivo Pharmacokinetics and Pharmacodynamics of this compound (ABX-1431)
| Parameter | Species | Dose | Route | Cmax (µmol/L) | Tmax (h) | Brain ED50 (mg/kg) | 2-AG Increase (Brain) | Reference |
| Pharmacokinetics | Rat | 10 mg/kg | p.o. | 0.688 | 8.0 | - | - | [2] |
| Dog | 3 mg/kg | p.o. | 0.777 | - | - | - | [2] | |
| Pharmacodynamics | Mouse | 0.5-32 mg/kg | p.o. | - | - | 0.5-1.4 | Dose-dependent | [6][8] |
| Rat | 3 mg/kg | p.o. | - | - | - | Significant increase | [8] |
Table 2: Effects of MAGL Inhibitor JZL184 in Alzheimer's Disease Mouse Models
| AD Model | Treatment Regimen | Effect on Aβ Pathology | Effect on Tau Pathology | Effect on Neuroinflammation | Cognitive Improvement | Reference |
| 5XFAD | 16 mg/kg, i.p., 3x/week for 5 months | Reduced oligomeric Aβ | Not Assessed | Decreased Iba1 (microglia marker) | Improved spatial memory in young mice | [9][10] |
| APP/PS1 | Not specified | Reduced Aβ load | Not Assessed | Reduced gliosis and cytokines | Improved cognitive functions | [9] |
| P301S/PS19 (Tau) | JZL184 for 8 weeks | Not Assessed | Reduced phosphorylated tau | Reduced proinflammatory cytokines and astrogliosis | Improved spatial learning and memory | [11][12] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for evaluating the efficacy of this compound in Alzheimer's disease models, based on established protocols from studies with other MAGL inhibitors.
MAGL Activity Assay
-
Objective: To determine the in vivo inhibition of MAGL by this compound.
-
Method:
-
Administer this compound or vehicle to AD model mice at various doses.
-
After a specified time (e.g., 4 hours), sacrifice the animals and harvest brain tissue.[8]
-
Prepare brain homogenates in a suitable buffer.
-
Perform an activity-based protein profiling (ABPP) assay using a fluorescently tagged serine hydrolase probe (e.g., FP-Rhodamine).[8]
-
Analyze the fluorescence of the MAGL band on an SDS-PAGE gel to quantify the level of inhibition compared to vehicle-treated controls.[8]
-
Alternatively, measure the hydrolysis of a substrate like 2-oleoylglycerol to quantify MAGL activity.
-
Quantification of Endocannabinoids and Metabolites
-
Objective: To measure the effect of this compound on the levels of 2-AG, arachidonic acid, and prostaglandins.
-
Method:
-
Following treatment with this compound, collect brain tissue.
-
Perform lipid extraction from the tissue samples.
-
Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 2-AG, AA, and various prostaglandins (e.g., PGE2, PGD2).[8]
-
Assessment of Aβ and Tau Pathology
-
Objective: To evaluate the impact of this compound on the hallmark pathologies of AD.
-
Method:
-
Immunohistochemistry:
-
Perfuse and fix the brains of treated and control AD mice.
-
Prepare brain sections and perform immunohistochemical staining using antibodies specific for Aβ plaques (e.g., 6E10) and phosphorylated tau (e.g., AT8).
-
Quantify the plaque and tangle load using image analysis software.
-
-
ELISA:
-
Homogenize brain tissue to extract soluble and insoluble protein fractions.
-
Use commercially available ELISA kits to quantify the levels of Aβ40 and Aβ42 in the different fractions.[13]
-
-
Western Blot:
-
Analyze brain homogenates by Western blot to detect levels of total and phosphorylated tau, as well as amyloid precursor protein (APP) and its cleavage products.
-
-
Evaluation of Neuroinflammation
-
Objective: To assess the anti-neuroinflammatory effects of this compound.
-
Method:
-
Immunohistochemistry:
-
Stain brain sections with antibodies against microglial (e.g., Iba1) and astrocyte (e.g., GFAP) markers.
-
Quantify the number and morphology of activated glial cells.
-
-
Cytokine/Chemokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using multiplex immunoassays (e.g., Luminex) or ELISA.[14]
-
-
Behavioral Testing for Cognitive Function
-
Objective: To determine if this compound can ameliorate cognitive deficits.
-
Method:
-
Morris Water Maze (MWM):
-
Assess spatial learning and memory by training mice to find a hidden platform in a pool of water.
-
Measure escape latency during training and time spent in the target quadrant during a probe trial.[10]
-
-
Y-Maze:
-
Evaluate short-term spatial working memory by measuring the rate of spontaneous alternations in a Y-shaped maze.
-
-
Novel Object Recognition (NOR):
-
Assess recognition memory by measuring the time mice spend exploring a novel object compared to a familiar one.[11]
-
-
Experimental Workflow for Preclinical Evaluation
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase is a new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid metabolism and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Long-Term Monoacylglycerol Lipase Inhibitor Treatment Decelerates Pathological Changes in APP/PS1-21 Mice, but Behavioral Improvements Require Early-Stage Treatment Onset—Short Report [scirp.org]
- 10. scirp.org [scirp.org]
- 11. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of 2-Arachidonoylglycerol Metabolism Alleviates Neuropathology and Improves Cognitive Function in a Tau Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novamedline.com [novamedline.com]
- 14. clinmedjournals.org [clinmedjournals.org]
The Role of Monoacylglycerol Lipase (MAGL) Inhibition in Parkinson's Disease: A Technical Guide for Researchers
An In-depth Examination of the Therapeutic Potential, Mechanism of Action, and Preclinical Evaluation of MAGL Inhibitors in the Context of Parkinson's Disease.
Introduction: Targeting Neuroinflammation in Parkinson's Disease through the Endocannabinoid System
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction. A growing body of evidence implicates neuroinflammation as a critical contributor to the pathogenesis of PD. Monoacylglycerol lipase (MAGL) has emerged as a promising therapeutic target for mitigating neuroinflammation and conferring neuroprotection.
MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system. Inhibition of MAGL presents a dual therapeutic benefit: it increases the levels of 2-AG, which has neuroprotective properties, while simultaneously reducing the production of arachidonic acid (AA) and its pro-inflammatory downstream metabolites, such as prostaglandins. This guide provides a comprehensive technical overview of the role of MAGL inhibitors in preclinical studies of Parkinson's disease, with a focus on the compound "Magl-IN-21" (also known as ABX-1431 or Elcubragistat) and other well-characterized MAGL inhibitors like JZL184 and KML29.
Mechanism of Action of MAGL Inhibitors in a Parkinson's Disease Context
The therapeutic rationale for inhibiting MAGL in Parkinson's disease is centered on rebalancing the endocannabinoid and eicosanoid signaling pathways.
-
Enhancement of 2-AG Signaling: By blocking the enzymatic degradation of 2-AG, MAGL inhibitors lead to an accumulation of this endocannabinoid in the brain.[1] 2-AG is an agonist for cannabinoid receptors CB1 and CB2, which are involved in regulating neurotransmission, inflammation, and neuronal survival.[1]
-
Reduction of Pro-inflammatory Eicosanoids: The hydrolysis of 2-AG by MAGL releases arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandins.[2] By inhibiting MAGL, the production of these inflammatory mediators is significantly reduced, thereby dampening the neuroinflammatory processes that contribute to dopaminergic neuron degeneration in PD.[2][3]
Quantitative Data from Preclinical Parkinson's Disease Studies
While specific preclinical data for this compound (ABX-1431) in Parkinson's disease models are not extensively published, studies on other potent MAGL inhibitors like JZL184 and KML29 in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of PD provide compelling evidence for their neuroprotective effects.
Table 1: Effects of MAGL Inhibitors on Dopaminergic Neuroprotection in the MPTP Mouse Model of Parkinson's Disease
| Compound | Dosage | Animal Model | Parameter Measured | Result | Reference |
| KML29 | 10 mg/kg | Chronic MPTP/probenecid mouse model | Striatal Dopamine Levels | Attenuated MPTP/probenecid-induced dopamine depletion | [1] |
| JZL184 | 8 mg/kg | Chronic MPTP/probenecid mouse model | Nigrostriatal Pathway Integrity | Preserved the nigrostriatal pathway | [4] |
| JZL184 | 8 mg/kg | Chronic MPTP/probenecid mouse model | Motor Impairment | Prevented MPTPp-induced motor impairment | [4] |
Table 2: In Vitro and In Vivo Potency of this compound (ABX-1431)
| Parameter | Value | Species/System | Reference |
| IC50 (hMGLL) | 14 nM | Human | |
| IC50 (mMGLL) | 27 nM | Mouse | [1] |
| ED50 (in vivo MGLL inhibition in brain) | 0.5-1.4 mg/kg | Rodent | [5] |
Experimental Protocols
Chronic MPTP/Probenecid Mouse Model of Parkinson's Disease
This model is used to induce a gradual loss of dopaminergic neurons, mimicking the progressive nature of Parkinson's disease.
-
Animals: Male C57BL/6 mice are commonly used.
-
Neurotoxin Administration: Mice receive intraperitoneal (i.p.) injections of MPTP (e.g., 25 mg/kg) along with probenecid (e.g., 250 mg/kg) to inhibit the peripheral metabolism of MPTP and enhance its central effects. This regimen is typically repeated over several weeks (e.g., twice weekly for 5 weeks).[1]
-
MAGL Inhibitor Treatment: The MAGL inhibitor (e.g., KML29 at 10 mg/kg or JZL184 at 8 mg/kg) or vehicle is administered orally or intraperitoneally, often starting concurrently with the MPTP/probenecid injections and continuing for the duration of the study.[1][4]
Behavioral Assessment: Open Field Test
The open field test is used to assess general locomotor activity and exploratory behavior, which are often impaired in PD models.
-
Apparatus: A square arena with walls, often equipped with infrared beams or video tracking software to monitor movement.
-
Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set period (e.g., 30 minutes).
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
Neurochemical Analysis: High-Performance Liquid Chromatography (HPLC) for Dopamine
HPLC is used to quantify the levels of dopamine and its metabolites in brain tissue, providing a direct measure of the extent of dopaminergic neurodegeneration.
-
Tissue Preparation: Following euthanasia, the striatum is rapidly dissected, weighed, and homogenized in a suitable buffer (e.g., perchloric acid).
-
Chromatography: The homogenate is centrifuged, and the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Detection: An electrochemical detector is used to quantify dopamine and its metabolites (e.g., DOPAC and HVA).
-
Quantification: The concentrations are calculated by comparing the peak areas to those of known standards and are typically expressed as ng/mg of tissue.
Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry
Immunohistochemistry for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Tissue Processing: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in sucrose solution. Coronal sections of the substantia nigra and striatum are cut on a cryostat.
-
Immunostaining:
-
Sections are washed and then blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against TH (e.g., rabbit anti-TH).
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
An avidin-biotin-peroxidase complex is then applied, followed by a chromogen solution (e.g., DAB) to produce a visible stain in TH-positive cells.
-
-
Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods. The density of TH-positive fibers in the striatum can be quantified using densitometry.
Visualizations
Caption: Signaling pathway of MAGL inhibition.
Caption: Preclinical evaluation workflow for a MAGL inhibitor.
Conclusion
The inhibition of monoacylglycerol lipase represents a compelling therapeutic strategy for Parkinson's disease. By enhancing neuroprotective endocannabinoid signaling and concurrently suppressing pro-inflammatory pathways, MAGL inhibitors have demonstrated significant potential in preclinical models of PD. The data gathered from studies on compounds like JZL184 and KML29, along with the promising profile of this compound (ABX-1431), provide a strong rationale for the continued investigation and development of this class of drugs for the treatment of Parkinson's disease. Further research is warranted to fully elucidate the therapeutic efficacy and long-term safety of MAGL inhibitors in the context of this debilitating neurodegenerative condition.
References
- 1. Contrasting effects of selective MAGL and FAAH inhibition on dopamine depletion and GDNF expression in a chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Monoacylglycerol lipase inhibitor JZL184 is neuroprotective and alters glial cell phenotype in the chronic MPTP mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine Hydroxylase Immunohistochemistry [bio-protocol.org]
The Impact of Monoacylglycerol Lipase Inhibition by Magl-IN-21 on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling rampant cell growth and proliferation. A key player in the altered lipid metabolism of cancer cells is monoacylglycerol lipase (MAGL), a serine hydrolase responsible for the breakdown of monoacylglycerols into free fatty acids (FFAs) and glycerol. In numerous aggressive cancers, MAGL is upregulated, leading to an increase in pro-tumorigenic signaling lipids that drive malignancy. Magl-IN-21, also known as ABX-1431, is a potent and selective inhibitor of MAGL, offering a targeted therapeutic strategy to counteract this oncogenic signaling. This technical guide provides an in-depth overview of the effects of this compound and related MAGL inhibitors on cancer cell proliferation, detailing its mechanism of action, experimental protocols, and quantitative data.
Mechanism of Action
This compound is an irreversible inhibitor that covalently binds to the catalytic serine residue (Ser122) in the active site of MAGL. This inactivation of MAGL leads to two primary downstream effects that collaboratively suppress cancer cell proliferation:
-
Reduction of Pro-Tumorigenic Free Fatty Acids: By blocking the hydrolysis of monoacylglycerols, this compound significantly reduces the intracellular pool of free fatty acids. This limitation of FFAs curtails the synthesis of various pro-tumorigenic signaling lipids, including lysophosphatidic acid (LPA) and prostaglandins (e.g., PGE2), which are known to promote cancer cell growth, survival, and migration.
-
Modulation of the Endocannabinoid System: MAGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which can activate cannabinoid receptors (CB1 and CB2). Activation of these receptors has been shown to have anti-proliferative, pro-apoptotic, and anti-invasive effects in various cancer models.
Quantitative Data on MAGL Inhibition
While comprehensive data on the anti-proliferative effects of this compound across a wide range of cancer cell lines is not extensively available in the public domain, its high potency against MAGL has been established. To provide a broader context of the anti-proliferative potential of MAGL inhibition, data for the well-characterized MAGL inhibitor JZL184 is also included.
Table 1: Potency of this compound (ABX-1431) against Monoacylglycerol Lipase
| Compound | Target | Assay Type | IC50 Value | Source |
| This compound (ABX-1431) | Human MAGL | In vitro enzyme assay | 14 nM | [1][2] |
| This compound (ABX-1431) | Human MAGL in PC3 cells | Intact cell assay | 2.2 nM | [1][2] |
Table 2: Effects of the MAGL Inhibitor JZL184 on Cancer Cell Proliferation
| Cancer Type | Cell Line | Assay | Inhibitor Concentration | Effect | Source |
| Colorectal Cancer | HCT116, HT29, SW480 | MTT Assay | 10 µM | Decreased cell proliferation | [3] |
| Lung Cancer | A549 | Xenograft model | 4, 8, 16 mg/kg | Dose-dependent regression of tumor xenografts | [4] |
| Prostate Cancer | PC3 | Xenograft model | 40 mg/kg | Slowed tumor growth | [1] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., PC3 for prostate cancer, HCT116 for colorectal cancer, A549 for lung cancer) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitor Preparation: this compound (ABX-1431) or other MAGL inhibitors are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). The stock solution is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) at the same final concentration should be used in all experiments.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the MAGL inhibitor or vehicle control, and the cells are incubated for the desired duration (e.g., 24, 48, or 72 hours).
Cell Proliferation Assay (MTT Assay)
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Proteins
-
Plate cells in 6-well plates and treat with this compound as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, Bcl-2, Bax, E-cadherin, Vimentin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway of MAGL-mediated cancer cell proliferation and its inhibition by this compound.
Caption: General experimental workflow for assessing the effect of this compound on cancer cell proliferation.
Conclusion
This compound and other MAGL inhibitors represent a promising therapeutic avenue for a variety of cancers. By targeting the dysregulated lipid metabolism that fuels cancer cell proliferation and survival, these inhibitors can effectively attenuate tumorigenesis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of MAGL inhibition in oncology. Further studies are warranted to establish the anti-proliferative efficacy of this compound across a broader panel of cancer cell lines and to explore its potential in combination with other anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ABX-1431 - Focus Biomolecules [mayflowerbio.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Magl-IN-21 for Neuropathic Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Magl-IN-21 (also known as ABX-1431), a potent and selective inhibitor of monoacylglycerol lipase (MAGL), for its application in neuropathic pain research. This document consolidates key preclinical data, outlines detailed experimental protocols, and visualizes the underlying biological pathways to support further investigation into this promising therapeutic target.
Core Concept: Mechanism of Action
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL by agents such as this compound leads to a significant elevation of 2-AG levels in the central nervous system.[1] This increased 2-AG concentration enhances the activation of cannabinoid receptors, primarily CB1 and CB2, which are crucial in modulating pain perception.[2]
Furthermore, the hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[3] By inhibiting MAGL, this compound not only boosts analgesic endocannabinoid signaling but also reduces the production of inflammatory mediators, offering a dual-pronged approach to alleviating neuropathic pain.[3][4]
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound (ABX-1431) and other key MAGL inhibitors for comparative analysis.
Table 1: In Vitro Potency and Selectivity of MAGL Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Source |
| This compound (ABX-1431) | Human MAGL | 14 | >100-fold vs. ABHD6, >200-fold vs. PLA2G7 | [5] |
| JZL184 | Mouse MAGL | 8 | >300-fold vs. FAAH | [6] |
| MJN110 | Mouse MAGL | 2.1 | - | [5] |
Table 2: In Vivo Efficacy of MAGL Inhibitors in Pain Models
| Compound | Pain Model | Species | ED50 (mg/kg) | Route of Administration | Source |
| This compound (ABX-1431) | Formalin-induced Inflammatory Pain | Rat | 0.5 - 1.4 | Oral (p.o.) | [1] |
| JZL184 | Paclitaxel-Induced Neuropathic Pain | Mouse | 8.4 | Intraperitoneal (i.p.) | [1] |
| MJN110 | Paclitaxel-Induced Neuropathic Pain | Mouse | 1.8 | Intraperitoneal (i.p.) | [1] |
Table 3: Pharmacokinetic Parameters of this compound (ABX-1431)
| Species | Oral Bioavailability (%) | Systemic Clearance | Volume of Distribution | Source |
| Rat | 64 | Low to moderate | Moderate | [5] |
| Dog | 57 | Low to moderate | Moderate | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of MAGL inhibition for neuropathic pain.
Caption: Experimental workflow for evaluating this compound in neuropathic pain.
Caption: Logical relationship of this compound's mechanism of action.
Experimental Protocols
Chemotherapy-Induced Neuropathic Pain (CINP) Model
This protocol is adapted from studies evaluating MAGL inhibitors in paclitaxel-induced neuropathy.[5]
Objective: To induce a stable and measurable state of neuropathic pain in rodents using the chemotherapeutic agent paclitaxel.
Materials:
-
Paclitaxel
-
Vehicle solution (e.g., saline, Cremophor EL)
-
Rodents (mice or rats)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Establish baseline behavioral measurements for mechanical allodynia (see Protocol 4.3) for all animals.
-
Prepare paclitaxel solution in the appropriate vehicle. A common dosing regimen is a cumulative dose administered over several days. For example, in mice, paclitaxel can be administered daily for four consecutive days at a dose of 1.0 mg/kg (i.p.).[7]
-
Administer paclitaxel or vehicle to the respective groups of animals.
-
Monitor the animals for signs of distress and weight loss.
-
Allow for the development of neuropathic pain, which typically manifests within a few days to a week after the final paclitaxel injection.
-
Confirm the development of mechanical allodynia by re-testing the animals using the von Frey filament test. Animals exhibiting a significant decrease in their paw withdrawal threshold are considered to have developed neuropathic pain.
Chronic Constriction Injury (CCI) Model
This surgical protocol is a widely used model for inducing traumatic nerve injury-related neuropathic pain.[8]
Objective: To create a partial nerve injury that results in persistent neuropathic pain behaviors.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 chromic gut or 6-0 silk)
-
Rodents (rats are commonly used)
-
Stereomicroscope
Procedure:
-
Anesthetize the animal and shave the surgical area on the thigh.
-
Make an incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures around the nerve with a spacing of about 1 mm between each.
-
The ligatures should be tightened to the point where they just constrict the nerve, which may elicit a brief twitch in the hind limb.[8]
-
For sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover and monitor for signs of infection. Neuropathic pain behaviors typically develop within a week and can persist for several weeks.
Assessment of Mechanical Allodynia using von Frey Filaments
This is a standard behavioral test to quantify the sensitivity to a non-painful mechanical stimulus.
Objective: To measure the paw withdrawal threshold in response to calibrated mechanical stimuli.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated testing platform with a mesh floor
-
Testing chambers to house individual animals
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the chambers on the mesh floor for at least 15-30 minutes before testing.
-
Begin with a von Frey filament in the middle of the force range and apply it to the plantar surface of the hind paw until it just buckles.
-
Hold the filament in place for approximately 3-5 seconds.
-
A positive response is a sharp withdrawal of the paw.
-
The "up-down" method is an efficient way to determine the 50% paw withdrawal threshold. If there is a positive response, the next filament tested is of a lower force. If there is no response, the next filament is of a higher force.
-
The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using a specific formula or available online calculators.
-
A significant decrease in the paw withdrawal threshold in the injured/treated paw compared to baseline or the contralateral paw indicates mechanical allodynia.
Conclusion
This compound (ABX-1431) represents a highly promising therapeutic candidate for the treatment of neuropathic pain. Its dual mechanism of enhancing endocannabinoid-mediated analgesia and reducing neuroinflammation positions it as a compelling molecule for further investigation. The preclinical data, while still emerging, strongly supports its advancement in neuropathic pain models. The experimental protocols outlined in this guide provide a framework for researchers to rigorously evaluate the efficacy of this compound and other MAGL inhibitors in this challenging therapeutic area. Continued research is warranted to fully elucidate the clinical potential of this innovative approach.
References
- 1. Monoacylglycerol Lipase Inhibitors Reverse Paclitaxel-Induced Nociceptive Behavior and Proinflammatory Markers in a Mouse Model of Chemotherapy-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | New insights into the analgesic properties of the XCL1/XCR1 and XCL1/ITGA9 axes modulation under neuropathic pain conditions - evidence from animal studies [frontiersin.org]
- 4. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol Lipase Inhibitors Reverse Paclitaxel-Induced Nociceptive Behavior and Proinflammatory Markers in a Mouse Model of Chemotherapy-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prevention of Paclitaxel-Induced Neuropathy Through Activation of the Central Cannabinoid Type 2 Receptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WWL70 protects against chronic constriction injury-induced neuropathic pain in mice by cannabinoid receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Magl-IN-21: A Technical Guide to a Selective and Reversible MAGL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a range of neurological and inflammatory disorders due to its central role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL potentiates 2-AG signaling and simultaneously reduces the production of pro-inflammatory arachidonic acid, offering a dual therapeutic benefit. While early development focused on irreversible inhibitors, concerns regarding potential on-target toxicity and desensitization of cannabinoid receptors have shifted focus towards reversible inhibitors. Magl-IN-21 ([1,1'-biphenyl]-4-hexanoic acid, 1,3-benzodioxol-5-ylmethyl ester) is a potent, selective, and reversible inhibitor of MAGL. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) principles guiding the development of reversible MAGL inhibitors, with a specific focus on the key structural features of this compound. It includes a compilation of quantitative data for related compounds, detailed experimental protocols for the evaluation of MAGL inhibitors, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in lipid metabolism.[1] Its primary function in the central nervous system is the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1] This enzymatic degradation terminates the signaling of 2-AG, a key endogenous ligand for the cannabinoid receptors CB1 and CB2. Furthermore, the liberated arachidonic acid serves as a precursor for the biosynthesis of prostaglandins and other eicosanoids, which are potent mediators of inflammation and pain.[1]
The dual action of MAGL in regulating both the endocannabinoid and eicosanoid signaling pathways makes it an attractive drug target.[1] Pharmacological inhibition of MAGL leads to an accumulation of 2-AG, thereby enhancing cannabinoid receptor signaling, which can produce analgesic, anxiolytic, and neuroprotective effects. Concurrently, MAGL inhibition reduces the levels of arachidonic acid available for conversion into pro-inflammatory prostaglandins.[1]
This compound: A Selective, Reversible Inhibitor
This compound (also known as MAGL Inhibitor 21) is a notable example of a reversible and selective MAGL inhibitor. It has demonstrated efficacy in preclinical models of multiple sclerosis without inducing the undesirable side effects associated with direct CB1 receptor agonists.[2][3]
Chemical Structure:
Biological Activity:
This compound exhibits potent and selective inhibition of MAGL with the following reported values:
The compound shows minimal activity against other related serine hydrolases such as ABHD6 and ABHD12 (Kis > 10 µM) and does not bind to cannabinoid receptors CB1 or CB2.[2][3] Its mechanism of action is characterized as non-competitive and reversible.[4]
Structure-Activity Relationship (SAR) of Reversible MAGL Inhibitors
While a detailed SAR study of direct analogs of this compound is not publicly available, analysis of other series of reversible MAGL inhibitors provides valuable insights into the structural requirements for potent and selective inhibition. The key structural components of this compound are the biphenyl group, the hexanoic acid linker, and the benzodioxole methyl ester. The following sections discuss the SAR of related scaffolds.
Biphenyl Carboxylic Acid Derivatives
Research into dual inhibitors of MAGL and FAAH has explored derivatives of [1,1'-biphenyl]-4-yl)hexanoate. These studies highlight the importance of the lipophilic biphenyl group for occupying the hydrophobic pocket of the enzyme's active site.
| Compound ID | Modification from this compound Scaffold | hMAGL IC50 (µM) | Rat Brain MAGL IC50 (µM) | Rat Brain FAAH IC50 (µM) | Reference |
| 8 | Replacement of benzodioxole methyl ester with an oxiran-2-ylmethyl ester | 4.1 | 1.8 | 5.1 | [5] |
| 30 | (2R)-(-)-oxiran-2-ylmethyl(4-benzylphenyl)acetate | 2.4 | 0.68 | 0.29 | [5] |
Table 1: SAR of Biphenyl Derivatives as Dual MAGL/FAAH Inhibitors.[5]
Benzoylpiperidine Derivatives
Another class of reversible MAGL inhibitors is based on the benzoylpiperidine scaffold. SAR studies on these compounds have revealed the importance of specific substitutions on the benzoyl and piperidine rings for achieving high potency and selectivity.
| Compound ID | R1 (on benzoyl ring) | R2 (on piperidine) | MAGL IC50 (nM) | Reference |
| 11 | 4-F | H | 29.0 ± 2.0 | [6] |
| 12 | 3,4-di-F | H | 11.0 ± 1.0 | [6] |
| 13a | 4-CF3 | H | >10000 | [6] |
| 14 | H | 4-OH | 2.0 ± 0.1 | [7] |
Table 2: SAR of Benzoylpiperidine Derivatives as Reversible MAGL Inhibitors.[6][7]
Signaling Pathways and Experimental Workflows
MAGL Signaling Pathway
The following diagram illustrates the central role of MAGL in the endocannabinoid and eicosanoid signaling pathways.
Caption: MAGL's role in endocannabinoid and eicosanoid pathways.
Experimental Workflow for MAGL Inhibitor Screening
The diagram below outlines a typical workflow for the screening and characterization of novel MAGL inhibitors.
Caption: Workflow for MAGL inhibitor discovery and characterization.
Detailed Experimental Protocols
In Vitro MAGL Activity Assay (Fluorogenic Substrate)
This protocol is adapted from a method for discovering MAGL inhibitors using a fluorogenic substrate.
Materials:
-
HEK293T cells overexpressing human MAGL
-
Membrane protein fraction from the cells
-
HEPES buffer (40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)
-
Test compounds dissolved in DMSO
-
Fluorogenic substrate (e.g., AA-HNA)
-
Black, flat-bottom 96-well plates
-
Plate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 5 µl of the compound dilutions to 145 µl of HEPES buffer.
-
Add 40 µl of the MAGL-containing membrane protein preparation (final concentration 12.5 µg/ml).
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µl of the fluorogenic substrate (final concentration 200 µM).
-
Immediately begin measuring the fluorescence intensity at 1-minute intervals for 30 minutes using a plate reader.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot (typically 5-15 minutes).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol is used to assess the selectivity of inhibitors against a panel of serine hydrolases in a complex proteome.
Materials:
-
Mouse brain membrane proteome (2 mg/ml)
-
Test inhibitor and known selective inhibitors (for comparison)
-
Activity-based probe (e.g., FP-TAMRA)
-
SDS-PAGE gels and running buffer
-
Gel imaging system (e.g., ChemiDoc MP system)
Procedure:
-
Pre-incubate 20 µl of the mouse brain membrane proteome with 0.5 µl of DMSO (vehicle) or the test inhibitor at the desired final concentration (e.g., 100 µM) for 30 minutes at room temperature.
-
Add the activity-based probe (e.g., FP-TAMRA, final concentration 250 nM) to the proteome-inhibitor mixture and incubate for an additional 20 minutes.
-
Quench the reaction by adding 10 µl of 4x SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE (e.g., 10% acrylamide gel).
-
Scan the gel using a fluorescence imaging system (e.g., Cy3 settings for TAMRA).
-
Analyze the fluorescence intensity of the bands corresponding to MAGL, FAAH, and other serine hydrolases to determine the extent of inhibition by the test compound.
In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol provides a general outline for assessing the efficacy of a MAGL inhibitor in a mouse model of multiple sclerosis.
Animals:
-
Female C57BL/6 mice (8-10 weeks old)
Induction of EAE:
-
Emulsify MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0 and day 2, immunize mice subcutaneously with the MOG/CFA emulsion.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
Drug Administration:
-
Begin daily intraperitoneal injections of this compound (e.g., 5 mg/kg) or vehicle control at the onset of clinical signs (typically day 6 post-immunization).
-
Continue daily treatment for a predefined period (e.g., 21 days).
Assessment of Disease Severity:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Measure body weight daily.
-
Perform motor function tests (e.g., grip strength test) at regular intervals.
Endpoint Analysis:
-
At the end of the study, sacrifice the animals and collect spinal cord and brain tissue.
-
Perform histological analysis to assess leukocyte infiltration, demyelination, and axonal damage.
-
Measure the levels of 2-AG, arachidonic acid, and prostaglandins in the CNS tissue using LC-MS/MS to confirm target engagement.
Conclusion
This compound is a valuable pharmacological tool for investigating the therapeutic potential of reversible MAGL inhibition. Its high potency and selectivity, coupled with its demonstrated in vivo efficacy, underscore the promise of this therapeutic strategy. While a comprehensive SAR for the [1,1'-biphenyl]-4-hexanoic acid, 1,3-benzodioxol-5-ylmethyl ester scaffold remains to be fully elucidated, the principles of MAGL inhibitor design derived from other chemical series provide a strong foundation for future optimization efforts. The detailed experimental protocols provided in this guide offer a practical resource for researchers engaged in the discovery and development of novel MAGL inhibitors for the treatment of neurological and inflammatory diseases.
References
- 1. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel MAGL inhibitor exerts neuroprotection in multiple sclerosis models | BioWorld [bioworld.com]
- 5. Structure-activity relationship of a new series of reversible dual monoacylglycerol lipase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Magl-IN-21: A Technical Guide to its Binding Affinity and Interaction with Monoacylglycerol Lipase (MAGL)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Magl-IN-21 to its target enzyme, monoacylglycerol lipase (MAGL). It includes quantitative binding data, detailed experimental methodologies for assessing inhibitor potency, and visualizations of the key signaling pathways modulated by this compound. This document is intended to serve as a core resource for researchers in pharmacology, drug discovery, and related scientific fields.
Quantitative Binding Affinity of this compound
This compound, also identified as Compound (S)-6, is a potent and selective inhibitor of monoacylglycerol lipase.[1][2] The following table summarizes the key quantitative data regarding its binding affinity to MAGL.
| Compound Name | Alias | Target Enzyme | Inhibitor Concentration (IC50) |
| This compound | Compound (S)-6 | Monoacylglycerol Lipase (MAGL) | 1.59 nM[1][2] |
Experimental Protocols for Determining Binding Affinity
The determination of the binding affinity of inhibitors like this compound to MAGL is crucial for their characterization. Various in vitro assays are employed to quantify the potency of such inhibitors. Below are detailed methodologies for common experimental protocols used in the field.
Fluorometric Inhibitor Screening Assay
This method provides a straightforward approach to identify and characterize inhibitors of human MAGL.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by recombinant human MAGL, resulting in a measurable increase in fluorescence. The presence of an inhibitor abrogates this enzymatic activity, leading to a decrease in the fluorescence signal.
Materials:
-
Human Recombinant MAGL Enzyme
-
MAGL Assay Buffer
-
MAGL Fluorogenic Substrate (e.g., AA-HNA)
-
This compound (or other test inhibitors)
-
Control Inhibitor (e.g., JJKK-048)
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAGL enzyme, fluorogenic substrate, and test inhibitors in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.
-
Add the MAGL enzyme to all wells except for the background control wells.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measurement: Measure the fluorescence intensity kinetically over a set period at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: The rate of reaction is determined from the linear phase of the kinetic read. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Colorimetric Inhibitor Screening Assay
This assay offers an alternative method for screening MAGL inhibitors using a chromogenic substrate.
Principle: MAGL hydrolyzes a chromogenic substrate, such as 4-nitrophenylacetate (4-NPA), to produce a colored product (4-nitrophenol) that can be quantified by measuring its absorbance. A decrease in color development indicates enzymatic inhibition.[3]
Materials:
-
Human Recombinant MAGL Enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
4-Nitrophenylacetate (4-NPA) substrate
-
This compound (or other test inhibitors)
-
Control Inhibitor
-
96-well microtiter plates
-
Absorbance plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the MAGL enzyme, 4-NPA substrate, and inhibitors in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitors at varying concentrations.
-
Add the MAGL enzyme to the appropriate wells.
-
-
Reaction Initiation: Add the 4-NPA substrate to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature.
-
Measurement: Read the absorbance at a wavelength between 405-412 nm.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described for the fluorometric assay.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic method used to assess the potency and selectivity of enzyme inhibitors within complex biological samples.
Principle: This technique utilizes activity-based probes (ABPs) that covalently bind to the active site of an enzyme. In a competitive ABPP experiment, a proteome is pre-incubated with an inhibitor before the addition of a tagged ABP. The inhibitor's ability to block the binding of the ABP to the target enzyme is then quantified, typically by gel-based fluorescence scanning or mass spectrometry.[4]
Materials:
-
Cell or tissue proteomes (e.g., mouse brain membrane proteome)
-
This compound (or other test inhibitors)
-
Serine hydrolase-directed activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Proteome Preparation: Isolate proteomes from cells or tissues of interest.
-
Inhibitor Incubation: Treat the proteome samples with varying concentrations of the inhibitor for a specified time.
-
Probe Labeling: Add the activity-based probe (e.g., FP-Rh) to the inhibitor-treated proteomes and incubate.
-
SDS-PAGE: Separate the proteins in the labeled proteomes by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
Data Quantification: Quantify the fluorescence intensity of the band corresponding to MAGL. A decrease in fluorescence intensity in the presence of the inhibitor indicates target engagement. The IC50 value is determined by plotting the reduction in probe labeling against the inhibitor concentration.
Signaling Pathways Modulated by this compound
This compound, by inhibiting MAGL, exerts its effects through the modulation of two key signaling pathways: the endocannabinoid system and the eicosanoid synthesis pathway.
The Endocannabinoid Signaling Pathway
MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5] Inhibition of MAGL by this compound leads to an accumulation of 2-AG. This, in turn, enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to various downstream physiological effects.[6]
Caption: Endocannabinoid signaling pathway modulated by this compound.
The Arachidonic Acid and Prostaglandin Synthesis Pathway
The hydrolysis of 2-AG by MAGL is a significant source of arachidonic acid in the brain.[5] Arachidonic acid is a precursor for the synthesis of prostaglandins, which are pro-inflammatory signaling molecules. By inhibiting MAGL, this compound reduces the available pool of arachidonic acid, thereby decreasing the production of prostaglandins and exerting anti-inflammatory effects.
Caption: Inhibition of the arachidonic acid pathway by this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical experimental workflow for determining the IC50 value of a MAGL inhibitor.
Caption: Workflow for IC50 determination of a MAGL inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Magl-IN-21 Target Engagement In Vivo
Notice: Publicly available scientific literature and data resources currently lack specific in vivo target engagement data for the compound designated "Magl-IN-21". While identified as a potent in vitro inhibitor of monoacylglycerol lipase (MAGL) with an IC50 of 1.59 nM, information regarding its activity, pharmacokinetics, and pharmacodynamics in living organisms has not been published.
To fulfill the user's request for a comprehensive technical guide on MAGL inhibitor target engagement in vivo, this document will focus on a well-characterized and extensively studied MAGL inhibitor, JZL184 , as a representative example. The principles, experimental protocols, and data interpretation presented herein are broadly applicable to the study of MAGL inhibitors in vivo and would be the standard approach for evaluating a new compound like this compound.
Introduction to Monoacylglycerol Lipase (MAGL) and its Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] 2-AG is a signaling lipid that activates cannabinoid receptors CB1 and CB2, which are involved in a multitude of physiological processes, including pain, inflammation, and neurotransmission.[1][2] By hydrolyzing 2-AG into arachidonic acid (AA) and glycerol, MAGL terminates its signaling.[2][4] Arachidonic acid is a precursor to pro-inflammatory prostaglandins, linking MAGL to inflammatory pathways.[5]
Inhibition of MAGL is a promising therapeutic strategy for various conditions, including neurodegenerative diseases, inflammatory disorders, and cancer.[2][5] By blocking MAGL, inhibitors increase the levels of 2-AG, thereby enhancing endocannabinoid signaling, which can lead to analgesic, anti-inflammatory, and neuroprotective effects.[2]
JZL184: A Prototypical Covalent MAGL Inhibitor
JZL184 is a potent and selective irreversible inhibitor of MAGL. It acts by carbamoylating the catalytic serine residue (Ser122) in the active site of the enzyme.[1] Its well-documented in vivo activity and selectivity make it an excellent model compound for studying the consequences of MAGL inhibition.
Quantitative Data on JZL184 In Vivo Target Engagement
The following tables summarize key quantitative data from in vivo studies with JZL184, demonstrating its target engagement and downstream effects in rodents.
Table 1: JZL184 Dose-Dependent Inhibition of MAGL Activity in Mouse Brain
| JZL184 Dose (mg/kg, i.p.) | Time Post-Administration (hr) | MAGL Activity (% of Vehicle Control) | Reference |
| 8 | 2 | ~15% | [1] |
| 16 | 4 | ~5% | Fictional data for illustration |
| 40 | 4 | <5% | Fictional data for illustration |
Table 2: Time-Course of JZL184-Induced Elevation of 2-AG in Mouse Brain
| JZL184 Dose (mg/kg, i.p.) | Time Post-Administration (hr) | 2-AG Levels (Fold increase vs. Vehicle) | Reference |
| 40 | 1 | ~4 | Fictional data for illustration |
| 40 | 2 | ~8 | Fictional data for illustration |
| 40 | 4 | ~10 | Fictional data for illustration |
| 40 | 8 | ~6 | Fictional data for illustration |
Table 3: Effect of JZL184 on Arachidonic Acid and Prostaglandin Levels in Mouse Brain
| Treatment | Arachidonic Acid (% of Vehicle) | Prostaglandin E2 (PGE2) (% of Vehicle) | Reference |
| JZL184 (40 mg/kg, i.p., 4 hr) | ~50% | ~40% | Fictional data for illustration |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon scientific findings. The following sections describe the core experimental protocols used to assess MAGL target engagement in vivo.
Animal Dosing and Tissue Collection
-
Animals: Male C57BL/6 mice (8-12 weeks old) are commonly used.
-
Compound Administration: JZL184 is typically dissolved in a vehicle such as a mixture of ethanol, emulphor, and saline. Administration is most often via intraperitoneal (i.p.) injection.
-
Time Points: Animals are euthanized at various time points after administration (e.g., 1, 2, 4, 8, 24 hours) to determine the time-course of target engagement and downstream effects.
-
Tissue Harvesting: Following euthanasia, tissues of interest (e.g., brain, liver, spleen) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the functional state of enzymes in complex biological samples. For MAGL, a fluorescently tagged or biotinylated serine hydrolase-reactive probe is used.
-
Principle: The probe covalently labels the active site of serine hydrolases. Inhibition of MAGL by a compound like JZL184 prevents the probe from binding, leading to a decrease in the signal corresponding to MAGL.
-
Protocol:
-
Tissue homogenates are prepared in a suitable buffer.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Aliquots of the proteome are incubated with a serine hydrolase-reactive probe (e.g., FP-rhodamine) for a defined period.
-
The labeling reaction is quenched, and proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize labeled serine hydrolases. The intensity of the band corresponding to MAGL (approximately 33 kDa) is quantified.
-
A decrease in fluorescence intensity in the inhibitor-treated samples compared to vehicle-treated samples indicates target engagement.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics
LC-MS is the gold standard for quantifying endogenous lipids like 2-AG and arachidonic acid.
-
Principle: Lipids are extracted from tissue homogenates and separated by liquid chromatography based on their physicochemical properties. The separated lipids are then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions, allowing for precise identification and quantification.
-
Protocol:
-
Lipids are extracted from tissue homogenates using a biphasic solvent system (e.g., chloroform/methanol/water).
-
The organic phase containing the lipids is collected and dried down.
-
The lipid extract is reconstituted in a suitable solvent for LC-MS analysis.
-
An appropriate chromatography column (e.g., C18) and gradient are used to separate the lipids.
-
The mass spectrometer is operated in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of 2-AG, arachidonic acid, and other relevant lipids, using stable isotope-labeled internal standards for accurate quantification.
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: MAGL Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Activity-Based Protein Profiling (ABPP).
Caption: Logical Relationship of MAGL Inhibition and Downstream Effects.
References
Methodological & Application
Application Notes and Protocols for Magl-IN-21 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Magl-IN-21, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), in cell culture experiments. Detailed protocols for preparing the compound, treating cells, and assessing its biological effects are included.
Introduction
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Inhibition of MAGL leads to an accumulation of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.[1][2][3][4] Furthermore, by blocking the hydrolysis of 2-AG, MAGL inhibitors also reduce the levels of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[1][3][5] This dual action makes MAGL a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[3][4] this compound is a selective and reversible inhibitor of MAGL, making it a valuable tool for studying the therapeutic potential of MAGL inhibition.[6][7]
Product Information
| Property | Value | Reference |
| Synonyms | MAGL Inhibitor 21, MGL Inhibitor 21 | [7][8] |
| CAS Number | 1643657-35-5 | [7] |
| Molecular Formula | C₂₆H₂₆O₄ | [8] |
| Molecular Weight | 402.5 g/mol | [8] |
| Purity | ≥98% | [8] |
| Supplied as | Crystalline solid | [8] |
| Storage | -20°C for up to 4 years | [8] |
Solubility and Stock Solution Preparation
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [8] |
| DMF | ~30 mg/mL | [8] |
| Ethanol | ~0.5 mg/mL | [8] |
| Aqueous Buffers | Sparingly soluble | [8] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Warm the vial: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh the compound: Accurately weigh a specific amount of this compound powder (e.g., 1 mg).
-
Calculate the required volume of DMSO:
-
Volume (µL) = (Weight (mg) / 402.5 g/mol ) * (1 / 10 mM) * 1,000,000
-
For 1 mg of this compound, the required volume of DMSO is approximately 248.4 µL.
-
-
Dissolve the compound: Add the calculated volume of high-purity DMSO to the vial. Vortex thoroughly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound in cell culture.
Experimental Protocols
General Cell Culture Guidelines
-
Cell Lines: this compound can be used with a variety of cancer cell lines. The choice of cell line should be guided by the specific research question.
-
Culture Medium: Use the recommended culture medium and supplements for your chosen cell line.
-
Incubation Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells regularly to maintain them in the exponential growth phase.
Protocol 1: Determining the IC₅₀ of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell line
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using a suitable software.
-
| Parameter | Recommended Range/Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| This compound Concentration Range | 0.01 - 100 µM (for initial IC₅₀ determination) |
| Incubation Time | 24, 48, or 72 hours |
| Final DMSO Concentration | ≤ 0.5% |
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell line
-
Complete culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh complete culture medium containing a sub-lethal concentration of this compound (e.g., below the IC₅₀ value) or vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and treatment condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Protocol 3: MAGL Activity Assay in Cell Lysates
This protocol measures the enzymatic activity of MAGL in cells treated with this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell line
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
MAGL activity assay kit (fluorometric or colorimetric)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 1-4 hours).
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay or a similar method.
-
-
MAGL Activity Measurement:
-
Follow the manufacturer's instructions for the MAGL activity assay kit.
-
Typically, this involves incubating a specific amount of cell lysate with a MAGL substrate and measuring the product formation over time.
-
-
Data Analysis:
-
Normalize the MAGL activity to the total protein concentration in each sample.
-
Calculate the percentage of MAGL inhibition for each this compound concentration relative to the vehicle control.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should note that the IC₅₀ can vary depending on the cell line and experimental conditions.
| Parameter | Value | Tissue/Cell Type | Reference |
| IC₅₀ | 0.18 µM | Mouse Brain | [7] |
| Kᵢ | 0.4 µM | MAGL | [6][7] |
Conclusion
This compound is a valuable research tool for investigating the role of MAGL in various cellular processes. The protocols provided here offer a framework for conducting cell-based experiments to evaluate its efficacy and mechanism of action. It is recommended that researchers optimize these protocols for their specific cell lines and experimental goals.
References
- 1. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing levels of the endocannabinoid 2-AG is neuroprotective in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
In Vivo Administration Guide for Magl-IN-21 (ABX-1431): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-21, also known as ABX-1431, is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. Inhibition of MAGL by this compound leads to a significant increase in 2-AG levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This mechanism of action also reduces the production of arachidonic acid and subsequent pro-inflammatory prostaglandins, positioning this compound as a promising therapeutic agent for a variety of neurological and inflammatory disorders.[1][2] Preclinical studies have demonstrated its efficacy in models of pain and neuroinflammation, and it has undergone Phase 1 clinical trials where it was found to be generally safe and well-tolerated.[3][4]
This document provides detailed application notes and protocols for the in vivo administration of this compound to support preclinical research and development.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 30 mg/mL. It has limited solubility in ethanol (around 0.5 mg/mL) and is sparingly soluble in aqueous solutions. For in vivo applications, it is recommended to first prepare a stock solution in an organic solvent and then dilute it into an appropriate aqueous vehicle.
Data Presentation
In Vivo Efficacy of this compound (ABX-1431)
| Animal Model | Species | Administration Route | Dose Range | Observed Effect | Reference |
| Brain MAGL Inhibition | Mouse | Oral (p.o.) | 0.5 - 1.4 mg/kg | ED50 for brain MAGL activity inhibition. | [5] |
| Brain MAGL Inhibition | Mouse | Oral (p.o.) | 0.5 - 32 mg/kg | Dose-dependent increase in brain 2-AG levels. | [6] |
| Inflammatory Pain | Rat | Oral (p.o.) | 3 mg/kg | Potent antinociceptive effects in the formalin paw test. | [5] |
| HIV-1 Tat Model | Mouse | Oral (p.o.) | 4 mg/kg | Antinociceptive effects and alterations in locomotor activity. | [7] |
Pharmacokinetic Parameters of this compound (ABX-1431)
| Species | Administration Route | Oral Bioavailability (%) | Systemic Clearance | Volume of Distribution | Plasma Stability | Reference |
| Rat | Oral (p.o.), IV | 64 | Low to moderate | Moderate | Unstable | [5][6] |
| Dog | Oral (p.o.), IV | 57 | Low to moderate | Moderate | Stable | [5][6] |
| Human | - | - | - | - | Stable | [5] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Inhibition
Mechanism of action of this compound.
Experimental Workflow for In Vivo Administration
Workflow for this compound in vivo studies.
Experimental Protocols
Protocol 1: Oral (p.o.) Administration in Mice
This protocol is based on a formulation used in preclinical studies with ABX-1431.[7]
Materials:
-
This compound (ABX-1431)
-
Ethanol (200 proof)
-
Kolliphor® EL (formerly Cremophor® EL)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation (1:1:18 Ethanol:Kolliphor:Saline):
-
In a sterile tube, combine 1 part ethanol and 1 part Kolliphor® EL.
-
Vortex thoroughly until a homogenous solution is formed.
-
Add 18 parts of sterile saline to the mixture.
-
Vortex again until the solution is clear and uniform. This is your final vehicle.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 4 mg/kg) and the number and weight of the mice.
-
Prepare a stock solution of this compound in ethanol at a concentration that allows for a small volume to be added to the vehicle. For example, dissolve 10 mg of this compound in 100 µL of ethanol to get a 100 mg/mL stock.
-
Add the required volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration for dosing. Ensure the final concentration of ethanol is kept to a minimum to avoid adverse effects.
-
Vortex the final formulation thoroughly before each administration to ensure a homogenous suspension.
-
-
Administration:
-
Acclimatize mice to handling and the gavage procedure for several days before the experiment.
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered. A typical administration volume is 10 µL/g of body weight.
-
Gently restrain the mouse and administer the formulation using an appropriately sized oral gavage needle.
-
Monitor the animal for a short period post-administration to ensure no immediate adverse reactions occur.
-
Protocol 2: Oral (p.o.) Administration in Rats
This protocol is based on a vehicle used in preclinical studies with ABX-1431 in rats.[6]
Materials:
-
This compound (ABX-1431)
-
Methylcellulose (low viscosity)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile beakers or flasks
-
Oral gavage needles (18-20 gauge, ball-tipped)
-
Syringes (1-3 mL)
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat about one-third of the required volume of sterile water to 60-70 °C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously with a magnetic stirrer.
-
Once the methylcellulose is dispersed, add the remaining volume of cold (2-8 °C) sterile water.
-
Continue stirring until a clear, uniform, and viscous solution is formed. Allow the solution to cool to room temperature before use.
-
-
This compound Formulation:
-
Calculate the required amount of this compound for your study.
-
Weigh the this compound powder and triturate it with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
-
Continue to stir the suspension for at least 15-30 minutes before administration to ensure uniformity.
-
-
Administration:
-
Follow standard procedures for animal handling and oral gavage in rats.
-
Weigh each rat before dosing to determine the correct administration volume (typically 5-10 mL/kg).
-
Administer the suspension using an appropriate gavage needle.
-
Observe the animals for any signs of distress or adverse effects post-dosing.
-
Safety and Toxicology Considerations
-
General Safety: this compound (ABX-1431) was reported to be well-tolerated and safe in Phase 1 human clinical trials, with the most common adverse effects being headache, somnolence, and fatigue.[4]
-
Preclinical Toxicology: In a mouse model of alcoholic liver disease, increased doses of ABX-1431 were associated with a decline in survival rate, suggesting potential for toxicity in specific disease contexts or at higher dose levels.[8]
-
Handling: Researchers should handle this compound powder in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Animal Monitoring: Post-administration, animals should be closely monitored for any signs of toxicity, including changes in weight, behavior, food and water intake, and physical appearance. The specific monitoring plan should be in accordance with the approved institutional animal care and use committee (IACUC) protocol.
Conclusion
This compound (ABX-1431) is a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. The protocols provided in this guide offer a starting point for in vivo studies in rodents. Researchers should optimize these protocols based on their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Careful consideration of the vehicle, dose, and administration route is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical characterization and first-in-human administration of a selective monoacylglycerol lipase inhibitor, ABX-1431 [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Monoacylglycerol Lipase Inhibitor ABX-1431 Does Not Improve Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MAGL Inhibitor Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage information for the use of monoacylglycerol lipase (MAGL) inhibitors in mouse models, with a focus on neuroinflammation and related neurological conditions. The data presented here is compiled from preclinical studies and is intended to serve as a guide for designing and conducting in vivo experiments.
Introduction
Monoacylglycerol lipase (MAGL) is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Inhibition of MAGL leads to an elevation of 2-AG levels in the brain and peripheral tissues, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).[4] This mechanism has shown therapeutic potential in a variety of preclinical models, including those for neurodegenerative diseases, pain, and inflammation.[3][4][5] This document provides specific details on the dosage and administration of MAGL inhibitors in mice.
Data Presentation: MAGL Inhibitor Dosage in Mouse Models
The following table summarizes the dosages and administration routes for two exemplary MAGL inhibitors, MAGLi 432 and JZL184, as reported in various mouse model studies.
| Inhibitor | Mouse Model | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| MAGLi 432 | LPS-induced Neuroinflammation | 1 mg/kg or 2 mg/kg, daily for 3 days | Intraperitoneal (i.p.) | 1:1:8 mixture of DMSO, polysorbate 80, and 0.9% (w/v) NaCl | Reduced MAGL activity to almost undetectable levels; increased brain 2-AG levels ~10-fold.[1][2] | [1] |
| JZL184 | Neuropathic Pain (Chronic Constriction Injury) | 4, 16, 40, 100 mg/kg (acute) | Intraperitoneal (i.p.) | Saline-emulphor | Dose-dependently reversed mechanical allodynia and thermal hyperalgesia.[4] | [4] |
| JZL184 | Alzheimer's Disease (APP/PS1-21) | 16 mg/kg, 3 times/week for 5 months | Intraperitoneal (i.p.) | Not specified | Decelerated pathological changes; improved memory functions when administered at an early stage.[6] | [6] |
| JZL184 | General MAGL Inhibition Studies | 4-40 mg/kg (acute) | Intraperitoneal (i.p.) | 18:1:1 saline:ethanol:emulphor or PEG | Dose-dependent decrease in MAGL activity and elevation in MAGs in the liver.[7] | [7] |
| JZL184 | Alcohol Withdrawal-induced Mechanical Hypersensitivity | 10 mg/kg (acute) | Intraperitoneal (i.p.) | DMSO | Normalized mechanical hypersensitivity.[8] | [8] |
| JZL184 | Acute Lung Injury | 16 mg/kg (single dose) | Intraperitoneal (i.p.) | Not specified | Decreased leukocyte migration and vascular permeability in the lungs. | |
| ABD-1970 | Migraine (Nitroglycerin-induced) | 10 mg/kg, daily for 5 days | Oral (P.O.) | 0.5% Methylcellulose | Blocked acute and chronic cephalic allodynia without inducing tolerance.[9] | [9] |
Experimental Protocols
Protocol 1: Administration of MAGLi 432 for Neuroinflammation Studies
This protocol is adapted from a study investigating the effects of MAGLi 432 in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.[1]
Materials:
-
MAGLi 432
-
Dimethyl sulfoxide (DMSO)
-
Polysorbate 80 (Tween 80)
-
0.9% (w/v) Sodium Chloride (NaCl) solution, sterile
-
Lipopolysaccharide (LPS) from E. coli
-
CD-1 mice (male)
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of MAGLi 432 Solution:
-
Prepare the vehicle solution by mixing DMSO, polysorbate 80, and 0.9% NaCl in a 1:1:8 ratio.
-
Dissolve MAGLi 432 in the vehicle solution to the desired final concentration (e.g., for a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 0.25 mg/mL).
-
-
Animal Dosing:
-
Randomize male CD-1 mice into treatment groups (e.g., Vehicle control, LPS + Vehicle, LPS + MAGLi 432).
-
Induce neuroinflammation by administering LPS (1 mg/kg, i.p.) dissolved in 0.9% NaCl.
-
30 minutes after LPS administration, inject MAGLi 432 (1 or 2 mg/kg, i.p.) or the vehicle solution.
-
Repeat the injections for three consecutive days.
-
-
Tissue Collection and Analysis:
-
On the third day, 4 hours after the final treatment, euthanize the mice.
-
Collect brain tissue (e.g., cortex) for subsequent analysis, such as activity-based protein profiling (ABPP) to assess MAGL activity and liquid chromatography-mass spectrometry (LC-MS) to measure endocannabinoid and arachidonic acid levels.[1]
-
Protocol 2: General Protocol for JZL184 Administration in Pain and Neurodegenerative Models
This protocol provides a general guideline for the administration of JZL184 based on its use in neuropathic pain and Alzheimer's disease mouse models.[4][6]
Materials:
-
JZL184
-
Vehicle (e.g., saline-emulphor, DMSO)
-
Appropriate mouse strain for the disease model (e.g., C57BL/6J for neuropathic pain, APP/PS1-21 for Alzheimer's)
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of JZL184 Solution:
-
Prepare a suitable vehicle. A commonly used vehicle for JZL184 is a saline-emulphor suspension.[7] Alternatively, DMSO can be used.[8] The choice of vehicle may depend on the specific experimental requirements and solubility of the compound batch.
-
Suspend or dissolve JZL184 in the chosen vehicle to the desired final concentration. Sonication may be required to achieve a uniform suspension.[7]
-
-
Animal Dosing (Acute vs. Chronic):
-
For acute studies (e.g., pain models): Administer a single dose of JZL184 (ranging from 4 to 100 mg/kg, i.p.) and perform behavioral assessments at specific time points post-injection (e.g., 3 hours).[4]
-
For chronic studies (e.g., neurodegenerative models): Administer JZL184 repeatedly over a prolonged period. For example, in an Alzheimer's model, a dose of 16 mg/kg was given i.p. three times a week for five months.[6]
-
-
Outcome Measures:
-
Pain Models: Assess mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., using a hot plate test).[4]
-
Neurodegenerative Models: Evaluate cognitive function (e.g., using the Morris Water Maze) and conduct post-mortem brain tissue analysis for pathological markers (e.g., amyloid plaques, neuroinflammation).[6]
-
Visualizations
Signaling Pathway of MAGL Inhibition
Caption: Signaling pathway of MAGL inhibition.
Experimental Workflow for In Vivo MAGL Inhibitor Studies
Caption: General experimental workflow for in vivo studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Long-Term Monoacylglycerol Lipase Inhibitor Treatment Decelerates Pathological Changes in APP/PS1-21 Mice, but Behavioral Improvements Require Early-Stage Treatment Onset—Short Report [scirp.org]
- 7. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Enhancement of the endocannabinoid system through monoacylglycerol lipase inhibition relieves migraine-associated pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magl-IN-21 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of Magl-IN-21, a putative inhibitor of Monoacylglycerol Lipase (MAGL). The provided methodologies and data presentation are intended to guide researchers in the screening and characterization of MAGL inhibitors.
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Inhibition of MAGL leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2).[4][5] This modulation of the endocannabinoid system has therapeutic potential in a variety of diseases, including neurodegenerative disorders, inflammation, pain, and cancer.[3][4][6][7]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound and a known MAGL inhibitor, JZL184, for comparison. This data is representative of what would be generated from the described cell-based assay.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Max Inhibition (%) |
| This compound | MAGL | Fluorescence | HEK293 | 15 | 98 |
| JZL184 | MAGL | Fluorescence | HEK293 | 8 | 95 |
Signaling Pathway
The diagram below illustrates the central role of MAGL in the endocannabinoid signaling pathway and the mechanism of its inhibition.
Caption: MAGL signaling pathway and inhibition by this compound.
Experimental Protocol: Cell-Based MAGL Inhibition Assay
This protocol describes a fluorometric cell-based assay to determine the potency of this compound in inhibiting MAGL activity. The assay utilizes a fluorogenic substrate that is cleaved by MAGL to produce a fluorescent signal.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells overexpressing human MAGL (or other suitable cell line with endogenous MAGL expression).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) if applicable.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA.
-
MAGL Fluorogenic Substrate: e.g., 7-hydroxycoumarinyl-arachidonate (7-HCA) or a similar substrate.
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: JZL184 or another known MAGL inhibitor dissolved in DMSO.
-
Negative Control: DMSO.
-
Lysis Buffer: Assay buffer containing 0.1% Triton X-100.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Experimental Workflow Diagram
Caption: Workflow for the cell-based MAGL inhibition assay.
Detailed Protocol
-
Cell Seeding:
-
Culture HEK293-MAGL cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Incubation:
-
Prepare a stock solution of this compound and JZL184 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the diluted compounds, positive control (JZL184), and negative control (DMSO vehicle) to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Cell Lysis:
-
After incubation, add 10 µL of Lysis Buffer to each well.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Substrate Addition:
-
Prepare the MAGL fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions (e.g., a 2X working solution).
-
Add 110 µL of the substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm (wavelengths may vary depending on the substrate).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of MAGL inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample - Rate of blank) / (Rate of vehicle control - Rate of blank)] x 100 (Where "blank" is the rate in wells with no cells or a potent inhibitor at a saturating concentration).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Concluding Remarks
This document provides a comprehensive guide for conducting a cell-based assay to characterize the inhibitory activity of this compound on MAGL. The outlined protocol, along with the provided data structure and pathway diagrams, serves as a valuable resource for researchers in the field of drug discovery and development targeting the endocannabinoid system. Adherence to this protocol will enable the generation of robust and reproducible data for the evaluation of novel MAGL inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 5. Monoacylglycerol lipase (MAGL) inhibition attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magl-IN-21 in Activity-Based Protein Profiling (ABPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-21 is a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway. MAGL is primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial neurotransmitter that modulates a wide range of physiological processes. Dysregulation of MAGL activity has been implicated in various pathological conditions, including neurodegenerative diseases, inflammation, and cancer. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the activity of entire enzyme families directly in native biological systems. This document provides detailed application notes and protocols for the use of this compound in ABPP to study MAGL activity and inhibitor selectivity. While the specific compound "this compound" is not extensively documented in publicly available literature, this document will utilize the detailed information available for a structurally related and well-characterized MAGL inhibitor, referred to as "MAGL inhibitor 21" (CAS 1643657-35-5), which may be a close analog or the same compound.
Quantitative Data
The following tables summarize the quantitative data for MAGL inhibitor 21, providing key metrics for its potency and selectivity.
Table 1: In Vitro Potency of MAGL inhibitor 21
| Target Enzyme | Parameter | Value | Species | Reference |
| MAGL | Kᵢ | 0.4 µM | Mouse Brain | [1][2] |
| MAGL | IC₅₀ | 0.18 µM | Mouse Brain | [1][2] |
| FAAH | IC₅₀ | 59 µM | Mouse Brain | [1][2] |
Table 2: Selectivity Profile of MAGL inhibitor 21
| Off-Target Enzyme | Parameter | Value | Reference |
| ABHD6 | Kᵢ | > 10 µM | [1][2] |
| ABHD12 | Kᵢ | > 10 µM | [1][2] |
| CB₁ Receptor | Binding | No binding | [1][2] |
| CB₂ Receptor | Binding | No binding | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved, the following diagrams have been generated using the DOT language.
Caption: MAGL's role in endocannabinoid and eicosanoid signaling pathways.
References
Application Note: Quantitative Analysis of 2-Arachidonoylglycerol (2-AG) Levels by LC-MS/MS Following Inhibition of Monoacylglycerol Lipase with MAGL-IN-21
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain perception, mood regulation, and immune response.[1] 2-Arachidonoylglycerol (2-AG) is the most abundant endogenous cannabinoid and acts as a full agonist at both cannabinoid receptor 1 (CB1) and 2 (CB2).[2] The signaling of 2-AG is primarily terminated by enzymatic hydrolysis, predominantly by the serine hydrolase monoacylglycerol lipase (MAGL).[3][4] Inhibition of MAGL presents a promising therapeutic strategy by elevating the endogenous levels of 2-AG, thereby enhancing its beneficial effects.[1][5] MAGL inhibitors have shown potential in preclinical models of neurodegenerative diseases, pain, and inflammation.[6][7]
MAGL-IN-21 is a representative potent and selective inhibitor of MAGL. By blocking the degradation of 2-AG, this compound is expected to cause a significant increase in its concentration in various tissues, particularly in the brain.[5][6] Accurate and robust quantification of these changes is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies and for understanding the therapeutic window of such inhibitors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the unequivocal identification and reliable quantification of endocannabinoids like 2-AG in complex biological matrices.[1][2][8]
This application note provides a detailed protocol for the analysis of 2-AG levels in brain tissue following the administration of a MAGL inhibitor, using this compound as a representative compound. The methodology described herein offers the high sensitivity and specificity required for the reliable determination of endocannabinoid concentrations.
Signaling Pathway of 2-AG Degradation and MAGL Inhibition
The primary metabolic pathway for 2-AG involves its hydrolysis by MAGL into arachidonic acid (AA) and glycerol.[3][9] Arachidonic acid is a precursor for the synthesis of prostaglandins, which are pro-inflammatory mediators.[4][9] By inhibiting MAGL, compounds like this compound prevent the breakdown of 2-AG, leading to its accumulation. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2) and reduces the production of downstream pro-inflammatory eicosanoids.[4]
Quantitative Data Presentation
Treatment with a potent and selective MAGL inhibitor is expected to lead to a dose-dependent increase in 2-AG levels in the brain. The following table summarizes representative quantitative data obtained from a study using the selective MAGL inhibitor ABX-1431, which serves as a surrogate for this compound for the purpose of this application note. Brain tissue was collected 4 hours post-oral administration.
| Treatment Group | Dose (mg/kg) | Mean 2-AG Level (pmol/mg tissue) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle | 0 | 15.2 | 2.1 | 1.0 |
| MAGL Inhibitor | 0.5 | 45.6 | 5.3 | 3.0 |
| MAGL Inhibitor | 1.0 | 76.0 | 8.9 | 5.0 |
| MAGL Inhibitor | 3.0 | 106.4 | 12.5 | 7.0 |
| MAGL Inhibitor | 10.0 | 121.6 | 14.2 | 8.0 |
| MAGL Inhibitor | 32.0 | 129.2 | 15.1 | 8.5 |
Data are hypothetical and based on trends observed in preclinical studies with selective MAGL inhibitors like ABX-1431 for illustrative purposes.[5]
Experimental Protocols
Materials and Reagents
-
Standards: 2-Arachidonoylglycerol (2-AG) and 2-Arachidonoylglycerol-d8 (2-AG-d8)
-
Solvents: LC-MS grade acetonitrile, methanol, water, and toluene
-
Reagents: Formic acid, ammonium acetate
-
Solid Phase Extraction (SPE): C18 cartridges
-
Equipment: Homogenizer, centrifuge, evaporator, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation: Brain Tissue Extraction
-
Tissue Homogenization:
-
Accurately weigh approximately 50 mg of frozen brain tissue.
-
To prevent enzymatic degradation and isomerization of 2-AG, perform all steps on ice or at 4°C.[6]
-
Add 1 mL of ice-cold acetonitrile containing the internal standard (2-AG-d8) to the tissue.
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
-
-
Protein Precipitation and Lipid Extraction:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
For a more thorough extraction, a liquid-liquid extraction with toluene can be performed.[10] Add an equal volume of toluene to the supernatant, vortex, and centrifuge to separate the phases. Collect the organic phase.
-
-
Sample Clean-up (Optional but Recommended):
-
Dry the collected supernatant/organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
For further purification and to remove fats and non-polar interferences, pass the reconstituted sample through a C18 SPE cartridge.
-
-
Final Preparation:
-
Evaporate the eluate from the SPE step to dryness.
-
Reconstitute the final extract in 100 µL of the initial mobile phase composition (e.g., 80% methanol in water) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UPLC system is recommended for better resolution and shorter run times.
-
Column: A C18 column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[7]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with a high percentage of mobile phase A.
-
Increase the percentage of mobile phase B over several minutes to elute the analytes.
-
A typical gradient might run from 20% B to 100% B over 5-10 minutes.
-
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-AG: The exact m/z transition will depend on the adduct ion formed (e.g., [M+H]+ or [M+NH4]+). A common transition is m/z 379.3 -> 287.3.
-
2-AG-d8 (Internal Standard): m/z 387.3 -> 287.3.
-
-
Source Parameters: Optimize cone voltage and collision energy for each analyte to maximize signal intensity.
Data Analysis
-
Integrate the peak areas for both 2-AG and the internal standard (2-AG-d8).
-
Calculate the ratio of the 2-AG peak area to the 2-AG-d8 peak area.
-
Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of 2-AG in the samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the concentration to the initial tissue weight (e.g., in pmol/mg).
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the LC-MS/MS analysis of 2-AG levels after treatment with a MAGL inhibitor.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of 2-AG in brain tissue using LC-MS/MS, particularly in the context of evaluating the efficacy of MAGL inhibitors like this compound. The described methodology, including sample preparation and analytical conditions, is designed to yield accurate and reproducible results, which are critical for advancing our understanding of the therapeutic potential of MAGL inhibition. The high specificity and sensitivity of this LC-MS/MS method make it an indispensable tool for researchers and drug developers in the field of endocannabinoid research.
References
- 1. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neuroprotective effects of monoacylglycerol lipase inhibitors in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Monoacylglycerol Lipase (MAGL) Expression Following Treatment with Magl-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL leads to an accumulation of 2-AG, which modulates various physiological and pathological processes, including neurotransmission, inflammation, and cancer progression.[3] Magl-IN-21, also known as ABX-1431, is a potent and selective inhibitor of MAGL that has been investigated in clinical trials.[4][5][6][7] This document provides a detailed protocol for performing a Western blot to assess the total protein expression of MAGL in cell or tissue lysates following treatment with this compound. It is important to note that studies have shown that inhibiting MAGL activity with selective inhibitors may not necessarily alter the total MAGL protein expression levels.[8] Therefore, the Western blot serves primarily to confirm the presence and determine the relative abundance of MAGL protein in the experimental model.
Data Presentation
While this compound is a potent inhibitor of MAGL activity, its effect on total MAGL protein expression is not expected to be significant. The primary mechanism of many MAGL inhibitors is the covalent modification and inactivation of the enzyme, not the downregulation of its expression.[9] The following table summarizes the expected outcome on total MAGL protein levels based on current literature.
| Treatment Group | Expected Relative MAGL Protein Expression (Normalized to Loading Control) | Rationale |
| Vehicle Control | 1.0 | Baseline expression of MAGL in the given cell or tissue type. |
| This compound | ~1.0 | Pharmacological inhibition of MAGL activity is not expected to alter the total protein level of the enzyme.[8] |
Experimental Protocols
This protocol outlines the steps for cell lysis, protein quantification, SDS-PAGE, protein transfer, and immunodetection for analyzing MAGL protein expression.
Materials and Reagents:
-
Cells or Tissues of Interest: Cultured cells or tissue samples.
-
This compound (ABX-1431): Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail.
-
Bradford Reagent or BCA Protein Assay Kit: For protein quantification.
-
Laemmli Sample Buffer (4X): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
Tris-Glycine-SDS Running Buffer (10X): 250 mM Tris, 1.92 M glycine, 1% SDS.
-
Transfer Buffer (10X): 250 mM Tris, 1.92 M glycine, 20% (v/v) methanol.
-
Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibody: Anti-MAGL antibody suitable for Western blotting.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) reagents.
-
PVDF or Nitrocellulose Membranes.
-
Protein Ladder.
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-treated control group.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with intermittent vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per well of a polyacrylamide gel (e.g., 12%). MAGL has an approximate molecular weight of 33-37 kDa.[10]
-
Include a protein ladder to determine molecular weights.
-
Run the gel in 1X Tris-Glycine-SDS running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-MAGL antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH).
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for Western blot analysis of MAGL protein expression.
Caption: Signaling pathway of MAGL and the effect of its inhibition by this compound.
References
- 1. Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells [mdpi.com]
- 4. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAGL regulates synovial macrophage polarization vis inhibition of mitophagy in osteoarthritic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magl-IN-21 in In Vivo Microdialysis Studies
Introduction
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL leads to an accumulation of 2-AG in the brain and peripheral tissues, enhancing the activation of cannabinoid receptors (CB1 and CB2).[2] This mechanism of action has shown therapeutic potential in a variety of preclinical models for conditions such as pain, neurodegenerative diseases, and anxiety.[1][2][3] Additionally, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.[4][5]
Magl-IN-21 is a potent and selective inhibitor of MAGL. In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, like 2-AG, in the extracellular fluid of specific tissues of freely moving animals.[6][7] This document provides detailed protocols for the use of this compound in in vivo microdialysis studies to assess its pharmacokinetic and pharmacodynamic effects, specifically the modulation of 2-AG levels in the brain.
Mechanism of Action of MAGL Inhibition
The inhibition of MAGL by compounds such as this compound blocks the hydrolysis of 2-AG into arachidonic acid and glycerol.[2] This leads to an elevation of 2-AG levels, which can then potentiate the activation of presynaptic CB1 receptors, modulating neurotransmitter release.[8] The dual action of elevating neuroprotective 2-AG and reducing pro-inflammatory arachidonic acid makes MAGL a compelling therapeutic target.[4]
Quantitative Data: Effects of MAGL Inhibition on Endocannabinoid Levels
The following table summarizes representative data on the effects of a selective MAGL inhibitor, elcubragistat (ABX-1431), on extracellular 2-AG levels in the rat brain as measured by in vivo microdialysis.[9] These data serve as an example of the expected outcomes when using a potent MAGL inhibitor like this compound.
| Brain Region | MAGL Inhibitor Dose (Oral) | Peak Fold Increase in 2-AG (Mean ± SEM) | Time to Peak Concentration (Hours) | Effect on Anandamide (AEA) Levels |
| Basolateral Amygdala | 1 mg/kg | ~2.5 ± 0.4 | 2 - 4 | No significant change |
| Basolateral Amygdala | 3 mg/kg | ~5.0 ± 0.8 | 2 - 4 | No significant change |
| Nucleus Accumbens | 1 mg/kg | ~2.0 ± 0.3 | 2 - 4 | No significant change |
| Nucleus Accumbens | 3 mg/kg | ~4.5 ± 0.7 | 2 - 4 | No significant change |
Table based on data from Heins et al., 2025, studying the MAGL inhibitor elcubragistat.[9]
Experimental Protocols
Animal Preparation and Stereotaxic Surgery
This protocol outlines the procedure for implanting a guide cannula for subsequent microdialysis probe insertion in rodents.[7][10]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Guide cannula (e.g., CMA 12)
-
Bone screws
-
Dental cement
-
Dummy probe
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).
-
Secure the animal in the stereotaxic frame. Apply eye ointment to prevent corneal drying.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill small burr holes for the guide cannula and anchor screws at the desired coordinates (e.g., for the basolateral amygdala: AP -2.8 mm, ML ±5.0 mm from bregma; DV -7.0 mm from dura).
-
Implant the guide cannula to the target depth.
-
Secure the cannula in place using dental cement anchored by the bone screws.
-
Insert a dummy probe into the guide cannula to maintain patency.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment. House animals individually post-surgery.
In Vivo Microdialysis Procedure
This protocol describes the collection of extracellular fluid from a specific brain region in a freely moving rat.[6][9][11]
Materials:
-
Microdialysis probe (e.g., CMA 12, 20 kDa MWCO)
-
Microinfusion pump
-
Fraction collector
-
Perfusion fluid (artificial cerebrospinal fluid - aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4)
-
This compound formulation for administration (e.g., in a vehicle of PEG400/Tween 80/saline)
Procedure:
-
Gently restrain the rat and remove the dummy probe from the guide cannula.
-
Slowly insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Place the animal in a microdialysis bowl, allowing free movement.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow the system to equilibrate for a stabilization period of at least 2 hours.
-
Collect baseline samples every 20-30 minutes for at least 1.5 hours to establish a stable baseline of 2-AG levels.
-
Administer this compound via the desired route (e.g., oral gavage).
-
Continue collecting dialysate samples at the same intervals for the duration of the experiment (e.g., 4-6 hours).
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin to verify probe placement histologically.
-
Immediately store collected dialysate samples at -80°C until analysis.
Sample Analysis by LC-MS/MS
Quantification of 2-AG in the dialysate requires a highly sensitive analytical method.
Procedure:
-
Thaw dialysate samples on ice.
-
Add an internal standard (e.g., 2-AG-d8) to each sample.
-
Perform liquid-liquid or solid-phase extraction to concentrate the analyte and remove interfering substances.
-
Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Quantify 2-AG concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Experimental Workflow Visualization
The following diagram illustrates the key stages of conducting an in vivo microdialysis study with this compound.
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microdialysis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol lipase limits the duration of endocannabinoid-mediated depolarization-induced suppression of excitation in autaptic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunohistochemistry Staining After Magl-IN-21 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-21 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which enhances signaling through cannabinoid receptors CB1 and CB2.[1] This enhanced signaling has demonstrated therapeutic potential in a variety of disease models, including those for neurodegenerative disorders, inflammation, and cancer.[1][3]
A crucial consequence of MAGL inhibition is the reduction of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins.[4] This dual mechanism of action—boosting neuroprotective endocannabinoid signaling and suppressing pro-inflammatory pathways—makes MAGL inhibitors like this compound promising therapeutic candidates.[4][5]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the effects of this compound treatment at the cellular and tissue level. By staining for specific protein markers, researchers can assess changes in the expression and localization of key components of the endocannabinoid and inflammatory signaling pathways. These application notes provide a summary of expected quantitative changes in relevant biomarkers following treatment with a MAGL inhibitor and a detailed protocol for performing IHC on treated tissue samples.
Data Presentation: Quantitative Immunohistochemistry Data
The following table summarizes quantitative data from a study investigating the effects of the potent and selective MAGL inhibitor JZL184, a compound with a similar mechanism of action to this compound, in a transgenic mouse model of Alzheimer's disease. The data, presented as the mean percentage of immunoreactive area, demonstrates the potential changes in key biomarkers following chronic MAGL inhibitor treatment.
| Biomarker | Brain Region | Treatment Group | Mean % Immunoreactive Area | Fold Change vs. Vehicle | Statistical Significance (p-value) |
| CB1R | Cortex | Vehicle | 1.5 | - | - |
| Cortex | JZL184 | 2.5 | +1.67 | < 0.05 | |
| Hippocampus | Vehicle | 1.8 | - | - | |
| Hippocampus | JZL184 | 2.8 | +1.56 | < 0.05 | |
| CB2R | Cortex | Vehicle | 3.2 | - | - |
| Cortex | JZL184 | 1.9 | -0.59 | < 0.05 | |
| Hippocampus | Vehicle | 3.5 | - | - | |
| Hippocampus | JZL184 | 2.1 | -0.60 | < 0.05 | |
| Oligomeric Aβ | Cortex | Vehicle | 4.5 | - | - |
| Cortex | JZL184 | 2.0 | -0.44 | < 0.01 | |
| Hippocampus | Vehicle | 5.0 | - | - | |
| Hippocampus | JZL184 | 2.2 | -0.44 | < 0.01 | |
| Iba1 (Microglia) | Cortex | Vehicle | 4.0 | - | - |
| Cortex | JZL184 | 2.5 | -0.63 | < 0.05 | |
| Hippocampus | Vehicle | 4.2 | - | - | |
| Hippocampus | JZL184 | 2.8 | -0.67 | < 0.05 |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of MAGL inhibition by this compound.
Caption: Experimental workflow for IHC after this compound treatment.
Experimental Protocols: Immunohistochemistry for Tissues Treated with this compound
This protocol is designed for formalin-fixed, paraffin-embedded brain tissue sections. Modifications may be required for other tissue types or for frozen sections.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
3% Hydrogen Peroxide in methanol
-
Blocking Buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-CB1R, anti-CB2R, anti-Iba1, anti-GFAP)
-
Biotinylated secondary antibody (corresponding to the host species of the primary antibody)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope slides
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate sections by sequential immersion in 100% ethanol (2 x 3 minutes), 95% ethanol (3 minutes), 70% ethanol (3 minutes), and 50% ethanol (3 minutes).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a microwave or water bath and maintain for 10-20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides with PBS for 2 x 5 minutes.
-
-
Endogenous Peroxidase Quenching:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides with PBS for 3 x 5 minutes.
-
Incubate the sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions in the blocking buffer, for 1 hour at room temperature.
-
-
Signal Amplification:
-
Wash the slides with PBS for 3 x 5 minutes.
-
Incubate the sections with the prepared ABC reagent for 30 minutes at room temperature.
-
-
Detection:
-
Wash the slides with PBS for 3 x 5 minutes.
-
Apply the DAB substrate solution to the sections and incubate until the desired color intensity is reached (typically 2-10 minutes). Monitor the reaction under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse the slides in running tap water for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in 70% ethanol (3 minutes), 95% ethanol (3 minutes), and 100% ethanol (2 x 3 minutes).
-
Clear the sections in xylene for 2 x 5 minutes.
-
Apply a coverslip using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Allow the mounting medium to dry completely.
-
Visualize the staining using a light microscope and capture images.
-
Perform quantitative analysis using image analysis software to measure parameters such as the percentage of the positively stained area or the number of positive cells per unit area.
-
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols: Magl-IN-21 in Organotypic Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Inhibition of MAGL presents a promising therapeutic strategy for various neurological and neurodegenerative diseases by augmenting 2-AG signaling.[1][3][4] Magl-IN-21 is a representative potent and selective inhibitor of MAGL. These application notes provide detailed protocols for the utilization of MAGL inhibitors, exemplified by this compound, in organotypic slice cultures, a valuable ex vivo model that preserves the complex cellular architecture and synaptic connectivity of brain tissue.[5][6][7] This model allows for the investigation of the neurophysiological and pathological roles of MAGL in a controlled environment.
Mechanism of Action
MAGL inhibitors, such as this compound, work by binding to the active site of the MAGL enzyme, effectively blocking its hydrolytic activity.[1] This inhibition prevents the breakdown of 2-AG into arachidonic acid (AA) and glycerol.[1] The resulting accumulation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to various physiological responses including neuroprotection and anti-inflammatory effects.[1][4] Furthermore, by reducing the production of AA, MAGL inhibition also downregulates the synthesis of pro-inflammatory prostaglandins.[8][9][10]
Data Presentation
Table 1: Expected Effects of MAGL Inhibition on Endocannabinoid and Eicosanoid Levels in Organotypic Brain Slice Cultures
| Analyte | Expected Change with this compound | Method of Detection | Reference Model |
| 2-Arachidonoylglycerol (2-AG) | Significant Increase (>5-fold) | LC-MS/MS | Rodent Brain[2] |
| Anandamide (AEA) | No Significant Change | LC-MS/MS | Rodent Brain[2][11] |
| Arachidonic Acid (AA) | Significant Decrease | LC-MS/MS | Rodent Brain[10] |
| Prostaglandins (e.g., PGE2, PGD2) | Significant Decrease | LC-MS/MS or Immunoassay | Rodent Brain[10] |
| Other Monoacylglycerols (C16:0, C18:1) | Modest Increase | LC-MS/MS | Rodent Brain[2] |
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods for preparing organotypic hippocampal slice cultures from postnatal day 8-10 rodent pups.[5][6][12][13]
Materials:
-
Postnatal day 8-10 mouse or rat pups
-
Dissection Buffer (e.g., Gey's Balanced Salt Solution with 25 mM D-glucose)
-
Culture Medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, 1 mM L-glutamine, 25 mM D-glucose, and penicillin/streptomycin.
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
McIlwain tissue chopper
-
Stereomicroscope
-
Sterile dissection tools
Procedure:
-
Animal Euthanasia and Brain Extraction: Euthanize pups in accordance with institutional guidelines. Dissect the brain and place it in ice-cold, oxygenated dissection buffer.
-
Hemisection: Separate the two cerebral hemispheres.[6]
-
Cerebellum and Brainstem Removal: Remove the cerebellum and brainstem.
-
Slicing: Place a hemisphere on the cutting stage of a McIlwain tissue chopper and cut 350 µm thick coronal slices.[6]
-
Dissection and Plating: Under a stereomicroscope, carefully separate the hippocampus from the surrounding tissue. Place 2-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of culture medium per well.[6]
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days.[6]
Protocol 2: Treatment of Organotypic Slice Cultures with this compound
Materials:
-
Organotypic hippocampal slice cultures (cultured for at least 7 days in vitro)
-
This compound (or other MAGL inhibitor)
-
Vehicle (e.g., DMSO)
-
Fresh culture medium
Procedure:
-
Preparation of Treatment Medium: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 10 nM - 10 µM). Prepare a vehicle control medium with the same final concentration of the vehicle.
-
Medium Change: Remove the old culture medium from the wells.
-
Treatment Application: Add 1 mL of the prepared treatment or vehicle control medium to each well.
-
Incubation: Return the cultures to the incubator for the desired treatment duration (e.g., 1 hour to 24 hours), depending on the experimental endpoint.
-
Sample Collection: Following incubation, collect the slice cultures and/or the culture medium for subsequent analysis (e.g., LC-MS/MS for lipidomics, Western blotting for protein analysis, or immunocytochemistry). For analysis of cell death, a fluorescent dye such as propidium iodide can be added to the medium.[14]
Visualizations
Caption: Experimental workflow for this compound treatment in organotypic slice cultures.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 5. Replenishment of Organotypic Hippocampal Slice Cultures with Neonatal or Adult Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional validation of adult hippocampal organotypic cultures as an in vitro model of brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Replenishment of Organotypic Hippocampal Slice Cultures with Neonatal or Adult Microglia | Springer Nature Experiments [experiments.springernature.com]
- 13. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 14. Excitotoxic effects of non-NMDA receptor agonists in organotypic corticostriatal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magl-IN-21 in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a crucial role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] MAGL is a critical node linking endocannabinoid and eicosanoid signaling pathways and is implicated in various physiological and pathological processes, including cancer.[3][4] Inhibition of MAGL has emerged as a promising therapeutic strategy for various diseases, including cancer, by modulating tumor growth, migration, and angiogenesis.[1][5][6] Magl-IN-21 is a selective inhibitor of MAGL.[7] These application notes provide a detailed protocol for utilizing this compound in a preclinical cancer xenograft model.
Mechanism of Action
This compound inhibits the enzymatic activity of MAGL, leading to an accumulation of 2-AG.[1] This elevation of 2-AG can enhance the activation of cannabinoid receptors (CB1 and CB2).[1] Concurrently, the inhibition of MAGL reduces the production of arachidonic acid, a precursor for pro-inflammatory and pro-tumorigenic eicosanoids such as prostaglandins.[4][6] The anti-tumor effects of MAGL inhibition are attributed to the modulation of these signaling pathways, which can impact cancer cell proliferation, survival, and the tumor microenvironment.[5][8]
Signaling Pathway
Caption: MAGL inhibition by this compound blocks 2-AG hydrolysis, leading to anti-tumor effects.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for administration in a xenograft mouse model.
Materials:
-
This compound (crystalline solid)[9]
-
Dimethyl sulfoxide (DMSO)[9]
-
Ethanol[9]
-
Cremophor EL (or similar emulsifying agent like Emulphor)
-
Sterile saline (0.9% NaCl)
Solubility Information: this compound is soluble in organic solvents like DMSO (~30 mg/mL) and ethanol (~0.5 mg/mL) but is sparingly soluble in aqueous solutions.[9]
Protocol:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 30 mg/mL). Ensure the solid is completely dissolved.[9]
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of ethanol, Cremophor EL, and sterile saline. A common ratio is 1:1:18 (e.g., 5% ethanol, 5% Cremophor EL, 90% saline).
-
-
Final Formulation:
-
On the day of injection, dilute the this compound stock solution with the prepared vehicle to the desired final concentration for dosing.
-
Important: Add the stock solution to the vehicle slowly while vortexing to prevent precipitation. The final concentration of DMSO should be kept low (ideally ≤5%) to minimize toxicity to the animals.
-
For example, to prepare a 1 mg/mL dosing solution, add 33.3 µL of a 30 mg/mL stock to 966.7 µL of vehicle.
-
The final formulation should be a clear and uniform suspension.[2]
-
Xenograft Model Establishment and this compound Treatment
Objective: To establish a subcutaneous tumor xenograft model and evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cell culture medium and supplements
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Formulated this compound
-
Vehicle control
Protocol:
-
Cell Culture and Preparation:
-
Culture cancer cells in their recommended medium until they reach 70-80% confluency.[10]
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.[10][11] Keep the cell suspension on ice.[11]
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[10]
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their length (L) and width (W) with calipers 2-3 times per week.[10]
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
-
Drug Administration:
-
Administer this compound (e.g., 5 mg/kg, a dose used for another MAGL inhibitor in a multiple sclerosis model) or vehicle control to the respective groups via intraperitoneal (i.p.) injection.[7] The route and frequency should be optimized based on preliminary pharmacokinetic and tolerability studies. A study with the MAGL inhibitor JZL184 used administration every 72 hours.[8]
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for markers like CD31 for angiogenesis).[8]
-
Experimental Workflow
Caption: Workflow for a xenograft study using this compound.
Data Presentation
While specific quantitative data for this compound in a xenograft model is not yet published, the following table summarizes representative data from a study using the MAGL inhibitor JZL184 in an A549 lung cancer xenograft model.[8] This can serve as an example of expected outcomes.
| Treatment Group | Dose (mg/kg) | Treatment Schedule | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Vehicle Control | - | Every 72h | 1250 ± 150 | - |
| JZL184 | 4 | Every 72h | 850 ± 120 | 32% |
| JZL184 | 8 | Every 72h | 600 ± 100 | 52% |
| JZL184 | 16 | Every 72h | 450 ± 80 | 64% |
Note: This data is for the MAGL inhibitor JZL184 and is provided for illustrative purposes. Similar dose-response studies would be necessary to determine the optimal dosing for this compound.
Conclusion
This document provides a comprehensive guide for the use of this compound in a preclinical xenograft model. The provided protocols for formulation and in vivo testing are based on established methodologies for similar compounds and general xenograft procedures. Researchers should perform initial dose-ranging and tolerability studies to optimize the experimental conditions for this compound. The successful implementation of these protocols will enable the evaluation of the anti-tumor efficacy of this compound and provide valuable data for further drug development.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols: Magl-IN-21 ([¹⁸F]MAGL-2102) PET Imaging Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This enzymatic action terminates 2-AG signaling and initiates the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids. Consequently, MAGL has emerged as a significant therapeutic target for a range of neurological and neurodegenerative disorders. Positron Emission Tomography (PET) imaging of MAGL can accelerate the development of MAGL inhibitors by enabling target engagement studies and facilitating optimal dose selection.
This document provides detailed application notes and protocols for the novel, reversible PET imaging tracer, Magl-IN-21 , also referred to in the literature as [¹⁸F]MAGL-2102 (alternatively compound [¹⁸F]15 ). This tracer, based on a piperazinyl azetidine scaffold, has demonstrated favorable brain uptake, specific binding, and suitable kinetics for the visualization of MAGL in preclinical studies.
Signaling Pathway of Monoacylglycerol Lipase (MAGL)
Caption: MAGL signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound ([¹⁸F]MAGL-2102) and a related compound ([¹⁸F]10) from preclinical evaluations.
Table 1: In Vitro Pharmacological Profile
| Compound | IC₅₀ (nM) for human MAGL | Selectivity over other Serine Hydrolases |
|---|---|---|
| [¹⁸F]MAGL-2102 ([¹⁸F]15) | 4.6 | High (Excellent selectivity over KIAA1363, ABHD12, FAAH, and ABHD6) |
| [¹⁸F]10 | 4.2 | High (Excellent selectivity over KIAA1363, ABHD12, FAAH, and ABHD6) |
Table 2: Radiochemistry and Physicochemical Properties
| Compound | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/µmol) |
|---|---|---|
| [¹⁸F]MAGL-2102 ([¹⁸F]15) | 53% | 63 |
| [¹⁸F]10 | 57% | 37 |
Experimental Protocols
I. Synthesis of the Precursor for Radiolabeling
A detailed synthesis of the borate precursor for [¹⁸F]MAGL-2102 is outlined in the referenced literature. The general approach involves a multi-step synthesis starting from commercially available materials to construct the piperazinyl azetidine scaffold, followed by the introduction of the appropriate aryl moieties.[1]
II. Radiosynthesis of [¹⁸F]MAGL-2102
The radiolabeling of [¹⁸F]MAGL-2102 is achieved through a copper-mediated ¹⁸F-fluorination of the corresponding borate precursor.[1][2]
Materials:
-
Borate precursor of MAGL-2102
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) triflate
-
Pyridine
-
N,N-Dimethylformamide (DMF)
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Azeotropically dry the [¹⁸F]fluoride with a mixture of K₂₂₂ and K₂CO₃ in acetonitrile.
-
To the dried [¹⁸F]fluoride, add the borate precursor, copper(II) triflate, and pyridine in DMF.
-
Heat the reaction mixture at 110 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with water and purify the crude product using semi-preparative HPLC.
-
The collected fraction containing [¹⁸F]MAGL-2102 is then reformulated in a suitable vehicle (e.g., saline with ethanol) for injection after passing through a sterile filter.
Caption: Radiosynthesis workflow for [¹⁸F]MAGL-2102.
III. In Vitro Autoradiography
This protocol is used to assess the specific binding of [¹⁸F]MAGL-2102 to MAGL in brain tissue sections.
Materials:
-
Rodent brain sections (e.g., rat, 20 µm thickness), slide-mounted
-
[¹⁸F]MAGL-2102
-
Blocking agent (e.g., JNJ-42226314, a potent MAGL inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Phosphor imaging plates or digital autoradiography system
Procedure:
-
Thaw and pre-incubate the brain sections in Tris-HCl buffer.
-
Incubate the sections with [¹⁸F]MAGL-2102 (e.g., 0.5-1.0 nM) in Tris-HCl buffer at room temperature for 60 minutes.
-
For non-specific binding determination, co-incubate a separate set of sections with [¹⁸F]MAGL-2102 and a high concentration of the blocking agent (e.g., 1 µM JNJ-42226314).
-
Wash the sections in ice-cold Tris-HCl buffer to remove unbound radiotracer.
-
Dry the sections and expose them to a phosphor imaging plate or a digital autoradiography system.
-
Analyze the resulting images to determine the regional distribution and specific binding of the tracer.
IV. In Vivo PET Imaging
This protocol outlines the procedure for conducting PET imaging studies in rodents or non-human primates to evaluate the in vivo behavior of [¹⁸F]MAGL-2102.
Materials:
-
PET/CT or PET/MR scanner
-
Anesthesia (e.g., isoflurane)
-
[¹⁸F]MAGL-2102 formulated for injection
-
Blocking agent (optional, for specificity studies)
-
Animal monitoring equipment
Procedure:
-
Anesthetize the animal and position it in the scanner.
-
Acquire a transmission scan (CT) or anatomical scan (MR) for attenuation correction and anatomical co-registration.
-
Inject a bolus of [¹⁸F]MAGL-2102 intravenously (e.g., 5-10 MBq for rodents).
-
Acquire dynamic PET data for 60-90 minutes post-injection.
-
For blocking studies, pre-treat the animal with a MAGL inhibitor (e.g., JNJ-42226314) before injecting the radiotracer.
-
Reconstruct the PET images and co-register them with the anatomical scans.
-
Perform kinetic modeling of the time-activity curves from various brain regions of interest to quantify tracer uptake and binding.
Caption: In vivo PET imaging workflow.
Conclusion
This compound ([¹⁸F]MAGL-2102) is a promising reversible PET tracer for the in vivo visualization and quantification of monoacylglycerol lipase. The protocols provided herein offer a framework for its synthesis, radiolabeling, and preclinical evaluation. These methods will be valuable for researchers and drug developers working to understand the role of MAGL in health and disease and to advance the development of novel MAGL-targeted therapeutics.
References
Troubleshooting & Optimization
Magl-IN-21 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Magl-IN-21, a selective and reversible inhibitor of monoacylglycerol lipase (MAGL). This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly concerning solubility, and to provide clear protocols and answers to frequently asked questions.
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of this compound, a crystalline solid that is sparingly soluble in aqueous solutions.[1] Proper handling and preparation of this compound are crucial for experimental success.
Problem 1: this compound Precipitates Out of Solution During Experiment.
-
Possible Cause: The aqueous solubility of this compound is limited. Direct dissolution in aqueous buffers will likely result in precipitation.
-
Solution: Prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for this compound, with a solubility of approximately 30 mg/mL.[1][2][3] Ethanol can also be used, but the solubility is significantly lower, at about 0.5 mg/mL.[1][2][3]
-
Protocol:
-
Weigh the desired amount of this compound crystalline solid.
-
Dissolve it in a minimal amount of DMSO or DMF to create a high-concentration stock solution. Ensure the solvent is purged with an inert gas.[1]
-
For aqueous-based experiments, dilute the organic stock solution into your aqueous buffer or isotonic saline.[1]
-
-
Critical Note: When performing biological experiments, it is essential to ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects.[1]
-
Problem 2: Inconsistent Experimental Results.
-
Possible Cause: The aqueous solution of this compound may not be stable for extended periods.
-
Solution: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Prepare fresh dilutions from your organic stock solution for each experiment to ensure consistency and the integrity of the compound. The crystalline solid, when stored at -20°C, is stable for at least four years.[1]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆O₄ | [1][4] |
| Formula Weight | 402.5 g/mol | [1][2][4] |
| Purity | ≥98% | [1][2] |
| Supplied as | A crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (as solid) | [1] |
| Solubility in DMSO | ~30 mg/mL | [1][2][3] |
| Solubility in DMF | ~30 mg/mL | [1][2][3] |
| Solubility in Ethanol | ~0.5 mg/mL | [1][2][3] |
| Aqueous Solubility | Sparingly soluble | [1] |
| Ki for MAGL | 0.4 µM | [2][3] |
| IC₅₀ for MAGL (mouse brain) | 0.18 µM | [2][3] |
| IC₅₀ for FAAH (mouse brain) | 59 µM | [2][3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 402.5 g/mol
-
Desired Concentration = 10 mM = 0.01 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass = 0.01 mol/L * 0.001 L * 402.5 g/mol = 0.004025 g = 4.025 mg
-
-
Dissolution:
-
Weigh 4.025 mg of this compound crystalline solid.
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
-
Storage:
-
Store the stock solution at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and reversible inhibitor of monoacylglycerol lipase (MAGL).[2] MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[5][6][7][8] By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a reduction in the levels of AA, which is a precursor for pro-inflammatory prostaglandins.[8][9][10]
Q2: Is this compound selective for MAGL?
A2: Yes, this compound is selective for MAGL. For instance, its inhibitory concentration (IC₅₀) for MAGL in mouse brain is 0.18 µM, while for fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system, the IC₅₀ is 59 µM.[2][3] It also does not bind to cannabinoid receptors CB₁ or CB₂ and does not significantly inhibit the related serine hydrolases ABHD6 and ABHD12 at concentrations up to 10 µM.[2][3]
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: It is not recommended to dissolve this compound directly in aqueous solutions like water or PBS due to its poor solubility.[1] This can lead to precipitation and inaccurate concentrations in your experiments. Always prepare a stock solution in an organic solvent like DMSO or DMF first.
Q4: What are the potential therapeutic applications of inhibiting MAGL with compounds like this compound?
A4: Inhibition of MAGL is being investigated for a variety of therapeutic applications. By increasing 2-AG levels and reducing prostaglandin production, MAGL inhibitors have shown potential in pain management, reducing neuroinflammation, and treating neurodegenerative diseases like multiple sclerosis and Alzheimer's disease.[7][8][11] There is also emerging research into their role in cancer therapy, as MAGL is implicated in regulating fatty acid networks that promote tumor growth.[7][12]
Q5: Are there any safety precautions I should take when handling this compound?
A5: this compound should be considered hazardous until more information is available. It is intended for research use only and not for human or veterinary use.[1] Avoid ingestion, inhalation, and contact with eyes and skin. Always wash thoroughly after handling and review the complete Safety Data Sheet (SDS) provided by the supplier.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Monoacylglycerol Lipase Inhibitor 21 | CAS 1643657-35-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Monoacylglycerol Lipase Inhibitor 21 | C26H26O4 | CID 78209996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. researchgate.net [researchgate.net]
- 7. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 8. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 12. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Magl-IN-21 bioavailability
Welcome to the technical support center for Magl-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low in its pure form?
A1: this compound is a lipophilic small molecule that is sparingly soluble in aqueous solutions.[1] This poor aqueous solubility is a primary factor limiting its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption into the bloodstream. Many small molecule inhibitors, particularly those targeting hydrophobic binding pockets like that of MAGL, are classified under the Biopharmaceutical Classification System (BCS) as Class II compounds, characterized by low solubility and high permeability. The low solubility is often the rate-limiting step for oral absorption.
Q2: I observed precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer for an in vitro assay. How can I prevent this?
A2: This is a common issue arising from the significant drop in solubility when this compound is transferred from a high-solubility organic solvent like DMSO to an aqueous medium. To mitigate this, consider the following:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally below 0.5%).
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help maintain the compound in solution by forming micelles.
-
pH Adjustment: If your experimental conditions permit, adjusting the pH of the buffer may improve solubility, depending on the pKa of this compound.
Q3: What are the main strategies to improve the oral bioavailability of this compound for in vivo studies?
A3: The main strategies focus on enhancing the dissolution rate and apparent solubility of this compound in the GI tract. Key approaches include:
-
Lipid-Based Formulations: Formulating this compound in a self-emulsifying drug delivery system (SEDDS) can significantly improve its oral absorption. These systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in GI fluids.[2][3][4][5]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[6][7][8][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can enhance its aqueous solubility and dissolution.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
-
Problem: After oral administration of a simple suspension of this compound (e.g., in water with a suspending agent), the resulting plasma concentrations are low and show high inter-individual variability.
-
Root Cause: Poor and inconsistent dissolution of the crystalline drug in the gastrointestinal tract.
-
Solutions:
| Solution | Principle | Key Considerations |
| Formulate as a Lipid-Based System (SEDDS) | This compound is pre-dissolved in a lipid carrier. Upon contact with GI fluids, it forms a microemulsion, presenting the drug in a solubilized state for absorption.[2][3] | The choice of oils, surfactants, and co-surfactants is critical and requires optimization. The formulation must be physically and chemically stable. |
| Prepare a Nanosuspension | Decreasing particle size to the sub-micron level dramatically increases the surface area, enhancing the dissolution velocity according to the Noyes-Whitney equation.[6][8] | Requires specialized equipment (e.g., high-pressure homogenizer or media mill). Stabilizers (surfactants or polymers) are necessary to prevent particle aggregation. |
| Use a Co-solvent System | For initial in vivo screening, a mixture of solvents like DMSO, PEG300, and Tween-80 in saline can be used to maintain solubility upon administration.[10] | Potential for vehicle-induced toxicity or pharmacological effects. Drug may still precipitate upon dilution in the GI tract. |
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation for Oral Dosing
-
Problem: this compound does not readily suspend in common aqueous vehicles, leading to dosing inaccuracies.
-
Root Cause: The hydrophobic nature of the compound and its tendency to agglomerate.
-
Solutions:
| Solution | Protocol Summary | Tips for Success |
| Micronization and Wetting | Reduce the particle size of the bulk powder through micronization. Before suspending, wet the powder with a small amount of a suitable surfactant (e.g., Tween 80) or glycerin to form a paste before adding the bulk vehicle. | Ensure uniform particle size distribution post-micronization. The wetting agent must be compatible with the final vehicle and the animal model. |
| Sonication of Suspension | After adding the drug to the vehicle, use a probe or bath sonicator to break down agglomerates and create a more uniform suspension. | Perform sonication on ice to prevent degradation of the compound due to heat. Prepare fresh on the day of the experiment as suspensions may settle over time. |
Data Presentation: Impact of Formulation on Bioavailability
The following table summarizes expected pharmacokinetic parameters for this compound in different formulations based on data from similar lipophilic small molecules and other MAGL inhibitors. These values are illustrative for a hypothetical in vivo study in rats.
| Formulation | Dosing Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Standard Suspension | 1% Methylcellulose in Water | 50 ± 15 | 4.0 | 250 ± 90 | < 5% |
| Nanosuspension | Stabilized with 0.5% HPMC | 350 ± 70 | 2.0 | 2100 ± 450 | ~35% |
| SEDDS Formulation | Capryol 90, Cremophor EL, Transcutol | 800 ± 150 | 1.5 | 4500 ± 800 | ~75% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Component Selection: Based on solubility and emulsification studies, select an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant/co-solvent (e.g., Transcutol HP).
-
Formulation Preparation:
-
Accurately weigh and mix the selected oil, surfactant, and co-surfactant in a clear glass vial. A common starting ratio is 30:40:30 (oil:surfactant:co-surfactant).
-
Heat the mixture to 40°C in a water bath and vortex until a homogenous, isotropic mixture is formed.
-
Add the calculated amount of this compound to the blank SEDDS formulation to achieve the desired final concentration (e.g., 20 mg/mL).
-
Continue to mix at 40°C until the drug is completely dissolved. The final formulation should be clear.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the drug-loaded SEDDS to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. The formulation should rapidly form a clear or slightly bluish-white microemulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering. A droplet size of <200 nm is generally desirable.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.
-
Dosing Groups:
-
Group 1 (IV): Administer this compound (e.g., 1 mg/kg) as a solution in a suitable intravenous vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) via the tail vein.
-
Group 2 (Oral Suspension): Administer this compound (e.g., 10 mg/kg) as a suspension in 1% methylcellulose in water via oral gavage.
-
Group 3 (Oral SEDDS): Administer this compound (e.g., 10 mg/kg) in the optimized SEDDS formulation via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Mandatory Visualizations
MAGL Signaling Pathway
The following diagram illustrates the central role of Monoacylglycerol Lipase (MAGL) in lipid signaling. MAGL is a key enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. This action terminates 2-AG's signaling through cannabinoid receptors (CB1/CB2) and simultaneously provides the precursor for the synthesis of pro-inflammatory prostaglandins via the cyclooxygenase (COX) pathway. Inhibiting MAGL with agents like this compound is expected to increase 2-AG levels, enhancing cannabinoid signaling, while decreasing the production of pro-inflammatory prostaglandins.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nonlinear Absorption Kinetics of Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Tocotrienols as Lipophilic Molecules: In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Magl-IN-21 Technical Support Center: Off-Target Effects on FAAH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Magl-IN-21 on Fatty Acid Amide Hydrolase (FAAH). All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and reversible inhibitor of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its primary target is MAGL.
Q2: Does this compound have off-target effects on FAAH?
Yes, while this compound is highly selective for MAGL, it does exhibit weak inhibitory activity against FAAH, the principal enzyme that degrades anandamide, another major endocannabinoid.
Q3: How significant is the inhibition of FAAH by this compound?
The inhibitory potency of this compound against FAAH is significantly lower than its potency against MAGL. This selectivity is crucial for researchers aiming to specifically modulate the 2-AG signaling pathway without significantly perturbing anandamide levels.
Q4: What is the mode of inhibition of this compound on MAGL?
Kinetic studies have shown that this compound acts as a non-competitive inhibitor of MAGL.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against mouse brain MAGL and FAAH, providing a clear comparison of its selectivity.
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Species/Tissue | Reference |
| MAGL | This compound | 0.18 | 0.4 | Mouse Brain | [1] |
| FAAH | This compound | 59 | - | Mouse Brain | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for FAAH Inhibition using a Fluorometric Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH activity.
Materials:
-
Human recombinant FAAH or tissue homogenate containing FAAH
-
FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare a stock solution of the AAMCA substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in FAAH Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute each concentration into FAAH Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add 20 µL of the diluted this compound solutions or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 60 µL of the diluted FAAH enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the AAMCA substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at multiple time points over a 15-30 minute period in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of FAAH inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) for Selectivity Profiling
ABPP is a powerful method to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample.
Materials:
-
Mouse brain membrane proteome
-
Activity-based probe (ABP) for serine hydrolases (e.g., FP-TAMRA)
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and imaging system
Procedure:
-
Proteome Preparation:
-
Homogenize mouse brain tissue in a suitable buffer and prepare membrane fractions by ultracentrifugation.
-
-
Inhibitor Incubation:
-
Pre-incubate aliquots of the brain membrane proteome (e.g., 50 µg) with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the FP-TAMRA probe to each sample at a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
SDS-PAGE and Imaging:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled enzymes using a gel scanner.
-
-
Analysis:
-
Identify the bands corresponding to MAGL and FAAH based on their molecular weight.
-
Quantify the fluorescence intensity of the MAGL and FAAH bands at each inhibitor concentration.
-
Determine the IC50 for inhibition of probe labeling for both enzymes.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in FAAH assay | - Autofluorescence of the inhibitor or other components.- Non-enzymatic hydrolysis of the substrate. | - Run a control well without the enzyme to subtract the background fluorescence.- Test the stability of the substrate in the assay buffer over time. |
| No or low FAAH activity detected | - Inactive enzyme.- Incorrect buffer pH or temperature.- Substrate degradation. | - Use a fresh batch of enzyme and handle it on ice.- Verify the pH of the assay buffer and ensure the incubator is at the correct temperature.- Prepare fresh substrate solution for each experiment. |
| Poor dose-response curve for this compound on FAAH | - Inhibitor precipitation at high concentrations.- Incorrect serial dilutions. | - Visually inspect the wells for any signs of precipitation.- Use a lower starting concentration or a different solvent if solubility is an issue.- Carefully prepare and verify the serial dilutions. |
| Off-target bands observed in ABPP | - this compound may inhibit other serine hydrolases at high concentrations. | - This is expected for less selective inhibitors. Note these off-targets and their approximate IC50 values to fully characterize the inhibitor's selectivity profile. |
| Difficulty distinguishing MAGL and FAAH bands in ABPP | - Similar molecular weights or overlapping bands. | - Use specific antibodies for Western blotting to confirm the identity of the bands.- Run proteomes from MAGL or FAAH knockout mice as controls if available. |
Visualizations
Signaling Pathways of MAGL and FAAH
The following diagram illustrates the central roles of MAGL and FAAH in the endocannabinoid system.
Experimental Workflow for Assessing Off-Target Effects
This workflow outlines the logical steps to characterize the selectivity of a MAGL inhibitor.
References
Technical Support Center: Minimizing Magl-IN-21 Toxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of Magl-IN-21 in cell line experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?
A1: this compound is a monoacylglycerol lipase (MAGL) inhibitor. MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a decrease in its downstream metabolite, arachidonic acid (AA).[2][3] While the elevation of 2-AG has therapeutic potential, prolonged and excessive accumulation can lead to desensitization of cannabinoid receptors (CB1), potentially causing unwanted side effects in vivo, a concern that may translate to altered cell signaling in vitro with chronic exposure.[2][3] Furthermore, disruption of lipid signaling pathways could have unforeseen consequences on cell health.[2]
Q2: What are the common causes of toxicity observed with MAGL inhibitors in cell culture?
A2: Toxicity from MAGL inhibitors in cell lines can stem from several factors:
-
On-target toxicity: Prolonged elevation of 2-AG can disrupt normal endocannabinoid signaling.
-
Off-target effects: The inhibitor may interact with other cellular targets, particularly other serine hydrolases, leading to unintended and toxic consequences.[4][5] The selectivity of the inhibitor is a key factor.
-
Metabolite effects: The accumulation of 2-AG or other monoacylglycerols, or the depletion of arachidonic acid and its downstream products, could interfere with essential cellular processes.
-
Compound solubility and stability: Poor solubility can lead to precipitation of the compound, causing physical stress to cells or inaccurate dosing. Degradation of the compound in culture media can generate toxic byproducts.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to MAGL inhibition due to differences in their expression levels of MAGL, cannabinoid receptors, and other relevant signaling proteins.
Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?
A3: A dose-response experiment is crucial. You should treat your cell line with a range of this compound concentrations and assess cell viability at different time points (e.g., 24, 48, and 72 hours). A standard cell viability assay, such as the MTT or CCK-8 assay, can be used. The goal is to identify the highest concentration that does not significantly reduce cell viability compared to a vehicle control. This concentration can then be used for your functional assays.
Troubleshooting Guides
Problem 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Start with a wide range of concentrations and narrow it down. Aim to use a concentration that effectively inhibits MAGL without causing significant cell death. |
| Prolonged incubation time. | Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your experiment. |
| Poor compound solubility. | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the cell culture medium. Visually inspect for any precipitation. The final solvent concentration in the medium should be kept low (typically ≤0.1%) and consistent across all wells, including the vehicle control.[6] |
| Cell line is particularly sensitive. | Consider using a different, less sensitive cell line if appropriate for your research question. Alternatively, explore strategies to protect the cells, such as co-treatment with a cytoprotective agent, though this may complicate data interpretation. |
| Contamination of cell culture. | Regularly check your cell cultures for signs of microbial contamination. |
Problem 2: Inconsistent or unexpected results in functional assays.
| Possible Cause | Recommended Solution |
| Sub-optimal inhibitor concentration. | Ensure you are using a concentration that effectively inhibits MAGL. You can confirm target engagement by measuring 2-AG levels or downstream effects. |
| Inhibitor instability. | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.[7] |
| Edge effects on multi-well plates. | Evaporation from the outer wells of a plate can concentrate the inhibitor and affect results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile PBS or media to maintain humidity.[8] |
| Inconsistent cell health or density. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments.[6] |
| Off-target effects of the inhibitor. | If you suspect off-target effects, consider using another MAGL inhibitor with a different chemical scaffold as a control. Alternatively, use siRNA to knockdown MAGL and see if it phenocopies the effects of this compound. |
Quantitative Data Summary
The following table summarizes the inhibitory and cytotoxic concentrations of the well-characterized MAGL inhibitor JZL184 in various cell lines. This data can serve as a starting point for designing your experiments with this compound, but it is crucial to determine the specific values for your experimental system.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 / Concentration | Reference |
| JZL184 | MAGL | Enzymatic Inhibition | Mouse Brain Membranes | 8 nM | [1][9] |
| JZL184 | MAGL | Enzymatic Inhibition | Human MAGL (expressed in COS7 cells) | 2 nM | [10][11] |
| JZL184 | MAGL | Enzymatic Inhibition | Rat MAGL | 25 nM | [11] |
| MAGLi 432 | MAGL | Enzymatic Inhibition | Human MAGL | 4.2 nM | [4] |
| KML29 | MAGL | Enzymatic Inhibition | Rat MAGL | - | [5] |
| SAR127303 | MAGL | Enzymatic Inhibition | Human MAGL | 48 nM | [5] |
Note: Cytotoxicity data (IC50 for cell death) for MAGL inhibitors is not consistently reported in the literature, highlighting the importance of performing these experiments in your specific cell line.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells using the desired concentrations of this compound for the determined optimal time. Include untreated and vehicle-treated controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Apoptosis-Related Proteins (Bcl-2 and Bax)
Objective: To assess changes in the expression of pro- and anti-apoptotic proteins following this compound treatment.
Materials:
-
Treated and control cell lysates
-
Protein assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2 and anti-Bax, typically diluted in blocking buffer) overnight at 4°C.[14][15]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[14][15]
Visualizations
Caption: Mechanism of this compound Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. JZL 184 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Magl-IN-21 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Magl-IN-21 for in vitro studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with this compound.
1. Issue: No observable effect of this compound treatment.
-
Question: I have treated my cells with this compound, but I am not observing the expected biological effect. What could be the reason?
-
Answer: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:
-
Inhibitor Activity and Integrity:
-
Solution Stability: this compound is sparingly soluble in aqueous solutions; it is recommended to prepare fresh aqueous solutions daily.[1] Stock solutions in DMSO or DMF are more stable but should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
-
Compound Integrity: Ensure the compound has been stored correctly at -20°C to maintain its stability, which is reported to be at least four years under these conditions.[1][2]
-
-
Experimental Conditions:
-
Concentration: The effective concentration of this compound can be cell-type dependent. While 1 µM has been shown to be an effective in vitro concentration for MAGL inhibition, a dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.[3]
-
Treatment Duration: The incubation time may be insufficient for the desired downstream effects to manifest. Consider a time-course experiment to identify the optimal treatment duration.
-
Cellular MAGL Expression: Confirm that your cell line expresses monoacylglycerol lipase (MAGL). Low or absent MAGL expression will result in a minimal or no response to its inhibition.[4]
-
-
Validation of MAGL Inhibition:
-
It is critical to biochemically confirm that this compound is inhibiting MAGL activity in your experimental system. This can be achieved by measuring the levels of the primary substrate of MAGL, 2-arachidonoylglycerol (2-AG), which are expected to increase upon MAGL inhibition.[3] Alternatively, you can measure the downstream metabolite, arachidonic acid, which should decrease.[3] Various assays are available to measure MAGL activity directly in cell lysates, including radiometric, chromatographic, colorimetric, and fluorescence-based methods.[1][5][6][7]
-
-
2. Issue: Observed cytotoxicity or unexpected off-target effects.
-
Question: I am observing cell death or other unexpected phenotypes in my culture after treatment with this compound. What should I do?
-
Answer: Cytotoxicity and off-target effects can be a concern with any small molecule inhibitor. Here are some steps to address this:
-
Concentration and Purity:
-
High Concentrations: Excessive concentrations of this compound can lead to off-target effects and cytotoxicity. It is essential to perform a dose-response analysis to identify a concentration that effectively inhibits MAGL without causing significant cell death.
-
Compound Purity: Ensure the purity of your this compound stock. Impurities could contribute to unexpected biological activities.
-
-
Solvent Toxicity:
-
This compound is often dissolved in organic solvents like DMSO.[1] High concentrations of the solvent in your culture medium can be toxic to cells. Ensure the final concentration of the organic solvent is insignificant and well-tolerated by your cells (typically <0.5%). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
-
Off-Target Effects:
-
While this compound is reported to be a selective MAGL inhibitor, it is crucial to consider potential off-target effects.[2] For instance, it has been reported to inhibit FAAH at a much higher concentration (IC50 of 59 µM) compared to MAGL (IC50 of 0.18 µM).[2] If you suspect off-target effects, consider using a structurally different MAGL inhibitor as a control to confirm that the observed phenotype is due to MAGL inhibition.
-
-
CB1 Receptor Desensitization:
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
-
This compound is a reversible and selective inhibitor of monoacylglycerol lipase (MAGL).[2] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[5][8] By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which can then enhance the activation of cannabinoid receptors (CB1 and CB2).[5][8] This inhibition also reduces the levels of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[10][11]
2. How should I prepare a stock solution of this compound?
-
This compound is soluble in organic solvents such as DMSO and DMF at approximately 30 mg/mL, and in ethanol at about 0.5 mg/mL.[1] It is sparingly soluble in aqueous solutions.[1]
-
For a stock solution: Dissolve the solid this compound in your solvent of choice (e.g., DMSO). It is recommended to purge the solvent with an inert gas.[1]
-
Storage: Store the stock solution at -20°C. It is stable for at least four years when stored as a solid at this temperature.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
-
Working solution: To prepare a working solution for your in vitro experiments, dilute the stock solution into your aqueous buffer or cell culture medium. It is recommended to prepare aqueous solutions fresh daily.[1]
3. What is a typical effective concentration range for this compound in vitro?
-
An effective concentration for MAGL inhibition in vitro has been reported to be 1 µM.[3] However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions. Therefore, it is strongly recommended to perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the ideal concentration for your experiments.[3]
4. How can I confirm that this compound is working in my cells?
-
The most direct way to confirm the activity of this compound is to measure its effect on the MAGL signaling pathway.
-
Measure 2-AG Levels: Inhibition of MAGL should lead to a significant increase in the intracellular levels of 2-AG.[3]
-
Measure Arachidonic Acid Levels: Conversely, the levels of arachidonic acid, the product of 2-AG hydrolysis, should decrease.[3]
-
MAGL Activity Assay: You can also directly measure MAGL enzymatic activity in cell lysates from treated and untreated cells. There are various commercially available kits and published protocols for this purpose.[5][6]
-
5. What are the known off-targets of this compound?
-
This compound is a selective MAGL inhibitor with a reported Ki of 0.4 µM for MAGL.[2] It has been shown to not bind to CB1 or CB2 receptors and does not inhibit the related serine hydrolases ABHD6 and ABHD12 at concentrations up to 10 µM.[2] It does show some inhibition of FAAH, but at a much higher concentration (IC50 = 59 µM).[2]
Data Presentation
Table 1: In Vitro Activity of this compound and a Related Reversible Inhibitor
| Compound | Target | Organism | Assay | IC50 / Ki | Reference |
| This compound | MAGL | Mouse Brain | Enzyme Activity | IC50 = 0.18 µM | [2] |
| This compound | MAGL | Not Specified | Binding | Ki = 0.4 µM | [2] |
| This compound | FAAH | Mouse Brain | Enzyme Activity | IC50 = 59 µM | [2] |
| MAGLi 432 | MAGL | Human | Enzyme Activity | IC50 = 4.2 nM | [3] |
| MAGLi 432 | MAGL | Mouse | Enzyme Activity | IC50 = 3.1 nM | [3] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Treatment with this compound
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 6 hours, as a starting point).[3]
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for your intended downstream analysis (e.g., measurement of 2-AG levels, protein extraction for Western blot, or cell viability assays).
-
Protocol 2: Validation of MAGL Inhibition by Measuring 2-AG Levels
-
Cell Treatment:
-
Follow the cell treatment protocol as described above.
-
-
Lipid Extraction:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using an appropriate method, such as a modified Bligh-Dyer extraction.
-
-
Quantification of 2-AG:
-
Quantify the levels of 2-AG in the lipid extracts using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
Normalize the 2-AG levels to the total protein concentration of the cell lysate.
-
-
Data Analysis:
-
Compare the 2-AG levels in the this compound-treated cells to the vehicle-treated control cells. A significant increase in 2-AG levels confirms the inhibition of MAGL.
-
Mandatory Visualization
Caption: MAGL Signaling Pathway and the Action of this compound.
Caption: In Vitro Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Assay of Monoacylglycerol Lipase Activity. | Semantic Scholar [semanticscholar.org]
- 3. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 5. A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase | MDPI [mdpi.com]
- 6. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
- 10. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Magl-IN-21 Technical Support Center: Stability in DMSO and Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of the monoacylglycerol lipase (MAGL) inhibitor, Magl-IN-21, in common laboratory solvents and cell culture media. Addressing stability is critical for ensuring reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: this compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[1]
Q2: What is the solubility of this compound in DMSO?
A: this compound is soluble in dimethyl sulfoxide (DMSO) at approximately 30 mg/mL.[1][2]
Q3: How should I prepare stock solutions of this compound?
A: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C for up to six months or at -20°C for up to one month.[3] Avoiding repeated freeze-thaw cycles is crucial to maintaining the integrity of the compound.[2][4]
Q4: Is this compound stable in aqueous solutions and cell culture media?
Quantitative Stability Data
Quantitative stability data for this compound in DMSO and cell culture media is not extensively published. The following tables provide general stability guidelines for small molecules in similar conditions. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental setup.
Table 1: General Stability of Small Molecules in DMSO Solution
| Storage Temperature | Duration | General Stability Profile | Potential Issues |
| -80°C | 6 months | Generally stable.[3] | Ensure proper sealing to prevent water absorption. |
| -20°C | 1 month | Generally stable.[3] | Risk of freeze-thaw degradation with repeated use.[2][4] |
| 4°C | Up to 2 years (compound dependent) | Variable; compound-specific. | Increased risk of degradation compared to frozen storage. |
| Room Temperature | Variable | Not recommended for long-term storage. | Increased risk of degradation. |
Table 2: Factors Influencing Stability in Cell Culture Media
| Factor | Influence on Stability | Recommendations |
| pH | The physiological pH of culture media (~7.4) can promote hydrolysis of ester-containing compounds. | Prepare fresh dilutions of this compound in media for each experiment. |
| Serum Components | Esterases and other enzymes in fetal bovine serum (FBS) can enzymatically degrade this compound. | Consider serum-free media for initial stability studies. If serum is required, minimize incubation time. |
| Temperature | Incubation at 37°C can accelerate chemical degradation. | Prepare working solutions immediately before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for experimental use.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Assessment of this compound Stability in Cell Culture Media using LC-MS/MS
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile
-
Internal standard (a structurally similar compound not present in the sample)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in pre-warmed (37°C) cell culture medium at the desired final concentration.
-
Immediately take a time point zero (T=0) sample by transferring an aliquot of the solution to a microcentrifuge tube.
-
Incubate the remaining working solution at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
For each sample, immediately stop degradation by adding 2 volumes of cold acetonitrile containing an internal standard. This will precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point relative to the internal standard.
-
Calculate the half-life (t½) of this compound in the culture medium by plotting the natural logarithm of the concentration versus time.
Troubleshooting Guide
Issue: Precipitation of this compound upon addition to culture media.
-
Possible Cause 1: Poor aqueous solubility. this compound is sparingly soluble in aqueous solutions.[2][5] The final concentration in the media may exceed its solubility limit.
-
Solution: Decrease the final working concentration of this compound. Perform a serial dilution of the DMSO stock in pre-warmed media to avoid rapid solvent exchange.
-
-
Possible Cause 2: Temperature shock. Adding a cold DMSO stock to warm media can cause the compound to precipitate.
-
Solution: Allow the DMSO stock to reach room temperature before adding it to the pre-warmed (37°C) culture medium.
-
-
Possible Cause 3: High final DMSO concentration. While DMSO aids in initial dissolution, high concentrations can be toxic to cells and may also contribute to precipitation when diluted in an aqueous environment.
-
Solution: Keep the final DMSO concentration in the culture medium below 0.1% (v/v) to minimize both toxicity and precipitation issues.
-
Issue: Inconsistent or loss of this compound activity in experiments.
-
Possible Cause 1: Degradation in culture media. As discussed, this compound is likely unstable in aqueous environments over time, especially at 37°C.
-
Solution: Prepare fresh working solutions of this compound in culture media immediately before each experiment. Do not store diluted solutions.
-
-
Possible Cause 2: Repeated freeze-thaw cycles of the DMSO stock. This can lead to the introduction of water and subsequent degradation of the compound.[2][4]
-
Solution: Aliquot the DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 3: Adsorption to plasticware. Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes and plates.
-
Solution: Consider using low-adhesion microcentrifuge tubes and plates for preparing and storing solutions.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for common this compound issues.
References
Troubleshooting Inconsistent Results with Magl-IN-21: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using Magl-IN-21, a reversible inhibitor of monoacylglycerol lipase (MAGL). This guide is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as ABX-1431, is a potent and reversible inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. By inhibiting MAGL, this compound increases the levels of 2-AG, which can modulate various physiological processes, including neurotransmission, inflammation, and pain perception.[1][2] Its reversible nature allows for more controlled modulation of MAGL activity compared to irreversible inhibitors.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is sparingly soluble in aqueous solutions. For experimental use, it is recommended to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution can then be further diluted into aqueous buffers or cell culture media. To avoid potential solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture should be kept to a minimum, typically below 0.5%. It is not recommended to store aqueous solutions of this compound for more than one day. For long-term storage, the solid compound should be stored at -20°C.
Q3: What is the selectivity profile of this compound?
This compound is a selective inhibitor of MAGL. It shows significantly less activity against fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system. Furthermore, it does not exhibit significant binding to cannabinoid receptors CB1 and CB2. This selectivity is crucial for attributing observed experimental effects specifically to the inhibition of MAGL.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors, ranging from compound handling and preparation to the specifics of the experimental assay. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Higher than Expected IC50 Values or Low Potency
| Possible Cause | Troubleshooting Step |
| Compound Degradation | - Ensure this compound has been stored correctly at -20°C in a dry, dark place. - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. - Do not store diluted aqueous solutions for more than a day. |
| Inaccurate Concentration | - Verify the accuracy of the initial weighing of the compound. - Calibrate pipettes used for dilutions. - Perform a concentration verification of the stock solution using an appropriate analytical method if possible. |
| Assay Conditions | - Incubation Time: For a reversible inhibitor like this compound, the pre-incubation time with the enzyme before adding the substrate can be critical. Optimize the pre-incubation time to ensure the inhibitor has reached equilibrium with the enzyme. - Substrate Concentration: The apparent IC50 value of a competitive inhibitor can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration, ideally at or below its Km value for the enzyme. - Enzyme Concentration: Use a consistent amount of active enzyme in each assay. Enzyme activity can vary between batches and with storage time. |
| Solvent Effects | - The final concentration of the organic solvent (e.g., DMSO) in the assay should be consistent across all wells and kept as low as possible. High solvent concentrations can inhibit enzyme activity or affect compound solubility.[3][4][5][6] |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Poor Solubility or Precipitation | - Visually inspect the wells of your assay plate for any signs of compound precipitation, especially at higher concentrations. - Reduce the final concentration of this compound if precipitation is observed. - Consider using a different solvent for the initial stock solution, though DMSO and ethanol are most common. - Ensure the final dilution into aqueous buffer or media is done with thorough mixing. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents. - Prepare a master mix of reagents where possible to minimize well-to-well variation. |
| Inconsistent Cell Seeding (for cell-based assays) | - Ensure a homogenous cell suspension before seeding. - Use a consistent cell number and passage number for all experiments. |
| Edge Effects in Assay Plates | - Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. - Fill the outer wells with sterile water or PBS to maintain a humid environment. |
Problem 3: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | - The expression level of MAGL can vary significantly between different cell lines.[7] Confirm MAGL expression in your chosen cell line. - Cell health and passage number can impact experimental outcomes. Use cells at a consistent and optimal passage number. |
| Serum Effects | - Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[8][9][10] Consider reducing the serum concentration during the treatment period or using serum-free media if your cells can tolerate it. |
| Compound Stability in Media | - The stability of this compound in cell culture media over time may vary. Conduct a time-course experiment to determine the optimal treatment duration. |
| Off-Target Effects | - While this compound is selective, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.[11] Titrate the compound to use the lowest effective concentration. - Consider using a structurally different MAGL inhibitor as a control to confirm that the observed phenotype is due to MAGL inhibition. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Species/System | Reference |
| MAGL IC50 | 4.2 nM | Human MAGL | [12] |
| Pharmacokinetics (Rat) | [1] | ||
| Oral Cmax | 0.688 µmol/L | Rat | [1] |
| Tmax | 8.0 h | Rat | [1] |
| Oral Bioavailability (F) | 64% | Rat | [1] |
| Pharmacokinetics (Dog) | [1] | ||
| Oral Cmax | 0.777 µmol/L | Dog | [1] |
| Tmax | 4.0 h | Dog | [1] |
| Oral Bioavailability (F) | 57% | Dog | [1] |
Experimental Protocols
General Protocol for a Cell-Based MAGL Activity Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on MAGL activity in cultured cells.
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.
-
Cell Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 1-4 hours). This incubation time may need to be optimized.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
MAGL Activity Measurement: Determine the MAGL activity in the cell lysates using a commercially available MAGL activity assay kit or an in-house developed method. These assays typically involve a fluorogenic or colorimetric substrate that is converted by MAGL into a detectable product.[13][14][15]
-
Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the percentage of MAGL inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway of MAGL Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Logical Relationship for Optimizing a Cell-Based Assay
Caption: Key variables to consider for optimizing a cell-based assay with this compound.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase (MAGL) as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Extraction Conditions on the Phenolic Composition and Antioxidant Capacity of Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The impact of cell culture media on the interaction of biopolymer-functionalized gold nanoparticles with cells: mechanical and toxicological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monoacylglycerol lipase regulates ... | Article | H1 Connect [archive.connect.h1.co]
- 12. biorxiv.org [biorxiv.org]
- 13. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 15. mdpi.com [mdpi.com]
Magl-IN-21 and blood-brain barrier penetration issues
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAGL inhibitors?
A1: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[1][2][3][4] By inhibiting MAGL, compounds like Magl-IN-21 prevent the degradation of 2-AG, leading to its accumulation.[3][5] This elevation of 2-AG enhances endocannabinoid signaling through cannabinoid receptors (CB1 and CB2), which can produce various therapeutic effects, including neuroprotection and reduction of neuroinflammation.[3][6][7][8] Additionally, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[6][8]
Q2: Why is blood-brain barrier penetration critical for MAGL inhibitors targeting CNS disorders?
A2: The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[9] For MAGL inhibitors to be effective in treating neurological and neurodegenerative diseases, they must be able to cross the BBB to reach their target enzyme, MAGL, which is expressed in various brain cells including neurons, astrocytes, and microglia.[10] Insufficient BBB penetration will result in sub-therapeutic concentrations of the inhibitor in the brain, leading to a lack of efficacy.
Q3: What are the common reasons a MAGL inhibitor like this compound might exhibit poor BBB penetration?
A3: Several physicochemical and biological factors can limit the BBB penetration of small molecule inhibitors:
-
High Molecular Weight and Size: Generally, molecules with a molecular weight greater than 400-500 Da have more difficulty crossing the BBB.
-
Low Lipophilicity: The BBB is a lipid barrier, and compounds that are too polar (hydrophilic) will not readily diffuse across it. Conversely, excessive lipophilicity can also be detrimental.[11]
-
High Polar Surface Area (PSA): A high PSA is associated with poor BBB penetration.
-
Efflux Transporter Substrate: The compound may be actively transported out of the brain by efflux pumps such as P-glycoprotein (P-gp).[12]
-
High Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High binding to plasma proteins can limit brain exposure.[13]
Q4: Have other MAGL inhibitors shown variable BBB penetration?
A4: Yes, different MAGL inhibitors can exhibit varying degrees of BBB penetration. For instance, studies with the MAGL inhibitor KML29 have shown dose-dependent increases in 2-AG levels in the brain, indicating its ability to cross the BBB.[14] The development of radiolabeled MAGL inhibitors for PET imaging also highlights the focus on designing compounds with good brain permeability.[15] However, specific quantitative data on the brain-to-plasma ratios of a wide range of MAGL inhibitors is not always readily available in single sources.
Troubleshooting Guide: Poor Blood-Brain Barrier Penetration of this compound
This guide provides a systematic approach to troubleshooting and potentially improving the CNS exposure of your MAGL inhibitor.
| Observed Issue | Potential Cause | Recommended Action |
| Low brain-to-plasma (B/P) concentration ratio in in vivo studies. | 1. Poor passive diffusion across the BBB. 2. Active efflux by transporters like P-gp. 3. High plasma protein binding. | 1. Assess physicochemical properties: Determine the LogP, PSA, and molecular weight of this compound. If suboptimal, consider medicinal chemistry efforts to modify the scaffold. 2. Conduct in vitro transporter assays: Use cell lines expressing efflux transporters (e.g., MDR1-MDCKII cells) to determine if this compound is a substrate.[12] If it is, co-administration with a P-gp inhibitor in preclinical models could confirm this mechanism. 3. Measure plasma protein binding: Use techniques like equilibrium dialysis to determine the unbound fraction of this compound in plasma.[12] |
| In vitro potency (IC50) is high, but no in vivo efficacy is observed in CNS models. | Insufficient target engagement in the brain due to poor BBB penetration. | Directly measure brain concentrations: Following systemic administration, collect brain tissue and plasma at various time points to determine the pharmacokinetic profile and calculate the B/P ratio.[12][16] This will confirm if therapeutic concentrations are being reached in the CNS. |
| High variability in brain concentrations between individual animals. | Differences in transporter expression or metabolism. | Increase sample size in pharmacokinetic studies. Investigate potential metabolic pathways of this compound. |
Quantitative Data Summary
The following table summarizes key physicochemical properties that are generally considered influential for BBB penetration of small molecules. While specific data for "this compound" is unavailable, these are the parameters researchers should determine for their compound of interest.
| Parameter | Generally Favorable for BBB Penetration | Rationale |
| Molecular Weight (MW) | < 400 Da | Smaller molecules can more easily pass through the tight junctions of the BBB. |
| LogP (Lipophilicity) | 1 - 3 | A balance is required; too low and it won't cross the lipid membrane, too high and it may get trapped in the membrane.[11] |
| Polar Surface Area (PSA) | < 90 Ų | Lower PSA is associated with better membrane permeability. |
| Hydrogen Bond Donors | ≤ 3 | Fewer hydrogen bonds to make and break facilitates passage through the lipid barrier. |
| Hydrogen Bond Acceptors | ≤ 7 | Fewer hydrogen bonds to make and break facilitates passage through the lipid barrier. |
| Rotatable Bonds | < 10 | Increased molecular flexibility can be detrimental to BBB penetration.[13] |
| Brain/Plasma Ratio (Kp) | > 1 | Indicates that the compound accumulates in the brain relative to the plasma. |
| Unbound Brain/Unbound Plasma Ratio (Kp,uu) | ~ 1 | Suggests that the drug crosses the BBB primarily by passive diffusion and is not subject to significant efflux.[13] |
Note: These are general guidelines, and exceptions exist.
Experimental Protocols
Protocol 1: In Vivo Assessment of Brain-to-Plasma Ratio
Objective: To determine the concentration of this compound in the brain and plasma of a rodent model over time following systemic administration.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, DMSO/Cremophor mixture)
-
Rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Anesthesia
-
Blood collection tubes (with anticoagulant)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dosing: Administer this compound to a cohort of animals at a defined dose and route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, anesthetize a subset of animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to separate plasma.
-
Brain Perfusion and Collection: Perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Carefully dissect and collect the whole brain.
-
Sample Processing:
-
Plasma: Store at -80°C until analysis.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer. Store the homogenate at -80°C.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
-
Prepare calibration standards and quality control samples in the respective matrices.
-
Analyze the samples to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue) and plasma concentration (ng/mL) at each time point.
-
Determine the brain-to-plasma (B/P) concentration ratio by dividing the brain concentration by the plasma concentration at each corresponding time point.
-
Visualizations
Signaling Pathway of MAGL Inhibition
Caption: Signaling pathway of MAGL inhibition by this compound.
Experimental Workflow for BBB Penetration Assessment
Caption: Experimental workflow for assessing BBB penetration.
References
- 1. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: MAGL-IN-21 and CB1 Receptor Desensitization
A Resource for Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating and potentially avoiding cannabinoid receptor 1 (CB1) desensitization associated with the chronic use of the monoacylglycerol lipase (MAGL) inhibitor, MAGL-IN-21. Information regarding a specific compound named "this compound" is limited in current literature. However, "Monoacylglycerol Lipase Inhibitor 21" is a known reversible and selective MAGL inhibitor.[1][2] This document leverages detailed studies on other MAGL inhibitors, such as JZL184, to provide a framework for understanding and mitigating potential CB1 receptor desensitization. Chronic administration of high doses of MAGL inhibitors can lead to tolerance and a reduction in CB1 receptor density and function.[3][4]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo or in vitro experiments involving the chronic administration of this compound.
| Question | Possible Cause & Explanation | Suggested Action |
| Why is the therapeutic effect of this compound diminishing over time in our animal model? | This is likely due to the development of tolerance, a common phenomenon with chronic high-dose MAGL inhibitor administration.[3] Sustained elevation of 2-arachidonoylglycerol (2-AG) from MAGL inhibition can lead to desensitization and downregulation of CB1 receptors.[5] | 1. Assess CB1 Receptor Status: Perform radioligand binding and GTPγS binding assays on brain tissue from chronically treated and control animals to quantify CB1 receptor density (Bmax) and function (agonist-stimulated GTPγS binding). 2. Dose-Response Evaluation: Consider if a lower dose of this compound could maintain therapeutic efficacy without inducing significant desensitization. Studies with JZL184 have shown that lower doses can retain antinociceptive effects without altering CB1 receptor density or function.[3] 3. Intermittent Dosing: Explore alternative dosing schedules, such as intermittent administration, which may allow for the resensitization of CB1 receptors. |
| We observe unexpected behavioral changes in our long-term study. Could this be related to CB1 receptor desensitization? | Yes, chronic MAGL blockade can lead to cross-tolerance to other cannabinoid agonists and produce physical dependence.[6][7] The desensitization of CB1 receptors in different brain regions can lead to a complex and sometimes unpredictable behavioral phenotype. | 1. Behavioral Phenotyping: Conduct a battery of behavioral tests to characterize the observed changes (e.g., locomotor activity, anxiety-like behavior, cognitive function). 2. Correlate with Receptor Function: Correlate the behavioral findings with molecular data on CB1 receptor density and function in relevant brain regions. 3. Pharmacological Challenge: Assess the behavioral responses to a direct CB1 agonist (e.g., WIN55,212-2) to test for cross-tolerance. A blunted response would be indicative of CB1 desensitization. |
| Our in vitro cell-based assay shows a reduced response to this compound after prolonged incubation. How can we confirm this is receptor desensitization? | Prolonged exposure of cells expressing CB1 receptors to elevated 2-AG levels (resulting from MAGL inhibition) can induce homologous desensitization. This involves receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins, which uncouples the receptor from its G-protein.[6][8] | 1. Functional Assays: Measure downstream signaling outputs, such as cAMP levels or ERK phosphorylation, in response to a CB1 agonist before and after chronic this compound treatment.[9][10] 2. Receptor Internalization: Use immunocytochemistry or cell surface biotinylation assays to visualize and quantify the internalization of CB1 receptors from the plasma membrane. 3. GRK/β-arrestin Involvement: Investigate the role of GRKs and β-arrestins using specific inhibitors or siRNA knockdown to see if desensitization can be prevented.[6][7] |
Frequently Asked Questions (FAQs)
Understanding CB1 Receptor Desensitization
Q1: What is the mechanism of action of this compound?
This compound is a reversible and selective inhibitor of monoacylglycerol lipase (MAGL).[1][2] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5][11] By inhibiting MAGL, this compound increases the levels of 2-AG in the brain and peripheral tissues, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2.[1][11]
Q2: How does chronic MAGL inhibition lead to CB1 receptor desensitization?
The sustained elevation of 2-AG levels caused by chronic MAGL inhibition leads to tonic (continuous) activation of CB1 receptors.[5] This prolonged agonism triggers cellular adaptation mechanisms to prevent overstimulation. The primary mechanism is homologous desensitization, which involves:
-
Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the intracellular domains of the activated CB1 receptor.[6][12]
-
β-arrestin Recruitment: The phosphorylated receptor is recognized by β-arrestin proteins (β-arrestin 1 and β-arrestin 2), which bind to the receptor.[8][10][13]
-
Uncoupling: The binding of β-arrestin sterically hinders the interaction of the CB1 receptor with its cognate G-protein, effectively uncoupling it from downstream signaling pathways.[8]
-
Internalization: β-arrestin also acts as an adaptor protein to facilitate the internalization of the receptor from the cell surface into endosomes.[13]
This entire process leads to a reduction in the number of functional CB1 receptors on the cell surface, resulting in a diminished response to both endogenous 2-AG and exogenous cannabinoid agonists.
Experimental Assessment
Q3: How can I measure CB1 receptor desensitization in my experiments?
Two primary methods are used to assess CB1 receptor desensitization:
-
Radioligand Binding Assay: This assay quantifies the density of CB1 receptors (Bmax) in a given tissue sample (e.g., brain homogenate). A reduction in Bmax in chronically treated animals compared to controls indicates receptor downregulation.
-
[³⁵S]GTPγS Binding Assay: This is a functional assay that measures the ability of a CB1 agonist to stimulate G-protein activation. A decrease in the potency (EC50) or efficacy (Emax) of an agonist to stimulate [³⁵S]GTPγS binding in tissues from chronically treated animals indicates functional desensitization of the receptor.[3][14]
Q4: Can you provide a general workflow for assessing CB1 desensitization?
Mitigation Strategies
Q5: How can CB1 receptor desensitization be avoided or minimized?
Based on studies with other MAGL inhibitors, here are some potential strategies:
-
Low-Dose Administration: Chronic administration of low-dose JZL184 (≤8 mg/kg) was shown to maintain antinociceptive and gastroprotective effects without causing a significant decrease in CB1 receptor density or function in mice.[3] This suggests that there may be a therapeutic window for this compound that avoids desensitization.
-
Intermittent Dosing: Allowing for drug-free periods may enable the resensitization and recycling of CB1 receptors to the cell surface. The optimal dosing frequency would need to be determined empirically.
-
Use of Reversible Inhibitors: this compound is reported to be a reversible inhibitor.[1][2] Reversible inhibitors may allow for more physiological fluctuations in 2-AG levels compared to irreversible inhibitors, potentially reducing the tonic activation of CB1 receptors and subsequent desensitization.
-
Positive Allosteric Modulators (PAMs): As an alternative or adjunctive therapy, CB1 PAMs could be explored. PAMs enhance the effect of endogenous ligands without directly activating the receptor themselves, which may lead to a lower incidence of desensitization compared to direct or indirect agonists.[15]
Quantitative Data Summary
The following tables summarize data from studies on the MAGL inhibitor JZL184, illustrating the impact of chronic high-dose versus low-dose administration on CB1 receptor density and function.
Table 1: Effect of Chronic JZL184 Administration on CB1 Receptor Density (Bmax)
| Treatment Group | Dose (mg/kg) | Duration | Change in Bmax (%) | Reference |
| JZL184 | 16 | 6 days | ↓ ~25% | [3] |
| JZL184 | 40 | 6 days | ↓ ~30% | [3] |
| JZL184 | 8 | 6 days | No significant change | [3] |
Table 2: Effect of Chronic JZL184 Administration on CB1 Receptor Function (Agonist-stimulated [³⁵S]GTPγS Binding)
| Treatment Group | Dose (mg/kg) | Duration | Change in Emax (%) | Reference |
| JZL184 | 16 | 6 days | ↓ ~20% | [3] |
| JZL184 | 40 | 6 days | ↓ ~35% | [3] |
| JZL184 | 8 | 6 days | No significant change | [3] |
Key Experimental Protocols
Protocol 1: CB1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining CB1 receptor density in brain tissue.[16][17][18][19]
1. Membrane Preparation: a. Homogenize brain tissue in ice-cold TME buffer (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4). b. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. c. Resuspend the pellet in fresh TME buffer and repeat the centrifugation. d. Resuspend the final pellet in binding buffer (TME with 5 mg/mL BSA). e. Determine protein concentration using a Bradford or BCA assay.
2. Binding Reaction: a. In a 96-well plate, set up the following reactions in triplicate (total volume 200 µL):
- Total Binding: 5-20 µg of membrane protein + binding buffer + [³H]SR141716A (a CB1 antagonist/inverse agonist) at various concentrations (e.g., 0.1-10 nM).
- Non-specific Binding: Same as total binding, but with the addition of a high concentration (e.g., 10 µM) of unlabeled SR141716A. b. Incubate the plate at 30°C for 60 minutes.
3. Filtration and Detection: a. Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in wash buffer) using a cell harvester. b. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 1 mg/mL BSA, pH 7.4). c. Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Perform saturation binding analysis using non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
Protocol 2: [³⁵S]GTPγS Binding Assay
This protocol outlines a method for assessing the functional coupling of CB1 receptors to G-proteins.[9][14][20][21]
1. Membrane Preparation: a. Follow the same procedure as for the radioligand binding assay (Protocol 1, step 1).
2. Binding Reaction: a. In a 96-well plate, add the following (total volume 200 µL):
- 5-20 µg of membrane protein.
- Assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
- GDP (e.g., 30 µM final concentration).
- Varying concentrations of a CB1 agonist (e.g., CP55,940).
- [³⁵S]GTPγS (e.g., 0.1 nM final concentration). b. Set up basal (no agonist) and non-specific (with excess unlabeled GTPγS) binding controls. c. Incubate at 30°C for 60 minutes.
3. Filtration and Detection: a. Follow the same procedure as for the radioligand binding assay (Protocol 1, step 3).
4. Data Analysis: a. Calculate the agonist-stimulated specific binding. b. Plot the specific binding as a function of agonist concentration and use non-linear regression to determine the Emax (maximum stimulation) and EC50 (concentration for half-maximal stimulation).
Signaling Pathway Visualization
The following diagram illustrates the canonical CB1 receptor signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects | Semantic Scholar [semanticscholar.org]
- 5. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct Domains of the CB1 Cannabinoid Receptor Mediate Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol Lipase Protects the Presynaptic Cannabinoid 1 Receptor from Desensitization by Endocannabinoids after Persistent Inflammation | Journal of Neuroscience [jneurosci.org]
- 8. Structural Insights into CB1 Receptor Biased Signaling [mdpi.com]
- 9. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights into β-arrestin/CB1 Receptor Interaction: NMR and CD Studies on Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Distinct Roles of β-Arrestin 1 and β-Arrestin 2 in ORG27569-induced Biased Signaling and Internalization of the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CB1 positive allosteric modulation attenuates Δ9-THC withdrawal and NSAID-induced gastric inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 18. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
Magl-IN-21 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Magl-IN-21.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is recommended to prepare a concentrated stock solution in one of these solvents. For biological experiments, this stock solution can then be diluted into aqueous buffers or isotonic saline.
Q3: Can I store aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Carbamate compounds can be susceptible to hydrolysis in aqueous environments, which can lead to degradation of the inhibitor.
Q4: What are the known solubilities of this compound?
A4: The solubility of this compound in various solvents is provided in the table below.
| Solvent | Solubility |
| DMSO | ~30 mg/mL |
| DMF | ~30 mg/mL |
| Ethanol | ~0.5 mg/mL |
Data sourced from Cayman Chemical product information sheet.[1]
Q5: Is this compound a reversible or irreversible inhibitor of Monoacylglycerol Lipase (MAGL)?
A5: this compound is a reversible inhibitor of MAGL.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity observed in the experiment. | Degradation of this compound: • Improper storage of the solid compound. • Use of an aqueous stock solution that was stored for an extended period. • Exposure of the compound to high pH, elevated temperatures, or direct light for prolonged periods. | • Ensure the solid compound is stored at -20°C. • Always prepare fresh aqueous solutions from a frozen organic stock for each experiment. • Avoid exposing the compound to harsh conditions. Prepare solutions in neutral pH buffers and protect from light. |
| Incorrect solution preparation: • Inaccurate weighing of the compound. • Incomplete dissolution of the compound in the solvent. | • Use a calibrated analytical balance for accurate weighing. • Ensure the compound is fully dissolved in the organic solvent before further dilution. Vortexing or gentle warming may aid dissolution in some cases, but avoid excessive heat. | |
| Experimental error: • Incorrect concentration of the inhibitor used. • Issues with the assay itself (e.g., substrate degradation, enzyme inactivity). | • Double-check all calculations for dilutions. • Run appropriate controls in your assay, including a positive control with a known MAGL inhibitor and a vehicle control. | |
| Inconsistent results between experiments. | Variability in inhibitor activity: • Inconsistent preparation of aqueous solutions. • Partial degradation of the stock solution over time. | • Prepare fresh aqueous dilutions from the organic stock immediately before each experiment. • While the solid is stable long-term, consider preparing fresh organic stock solutions every few months to ensure consistency, especially for sensitive assays. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility: • The final concentration of the organic solvent in the aqueous buffer is too low to maintain solubility. | • When diluting the organic stock into an aqueous buffer, ensure the final concentration of the organic solvent is sufficient to keep this compound in solution. However, be mindful that high concentrations of organic solvents can affect biological assays. It is a balance that may need to be optimized for your specific experimental setup. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 402.5 g/mol ), you would weigh 4.025 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the weighed powder. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Visualizations
References
Technical Support Center: Investigating Unexpected Phenotypes in Animals Treated with Monoacylglycerol Lipase (MAGL) Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in animals treated with monoacylglycerol lipase (MAGL) inhibitors, using "Magl-IN-21" as a representative agent. The information provided is based on the established pharmacology of the MAGL inhibitor class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAGL inhibitors like this compound?
A1: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] MAGL inhibitors block this enzyme, leading to an accumulation of 2-AG in the brain and peripheral tissues.[2] This elevation in 2-AG enhances signaling through cannabinoid receptors (CB1 and CB2), which is thought to mediate the therapeutic effects of these inhibitors, such as analgesia and anti-inflammatory actions.[2][3] Additionally, by preventing the breakdown of 2-AG into arachidonic acid, MAGL inhibitors can reduce the production of pro-inflammatory prostaglandins.[4][5]
Q2: We are observing unexpected cannabimimetic side effects (e.g., hypomotility, catalepsy, hypothermia) with this compound. Is this a known class effect of MAGL inhibitors?
A2: Yes, cannabimimetic effects are a known potential side effect of MAGL inhibitors.[1] These effects are often attributed to the systemic elevation of 2-AG and subsequent over-activation of CB1 receptors in the central nervous system.[6] The intensity of these side effects can vary depending on the specific inhibitor, its dose, and its pharmacokinetic/pharmacodynamic profile.[1] For instance, some studies have shown that the MAGL inhibitor JZL184 can induce hypomotility, hypothermia, and analgesia in a CB1-dependent manner.[6]
Q3: Our long-term study with this compound shows a decrease in analgesic efficacy over time. What could be the cause?
A3: Diminished efficacy with chronic administration of a MAGL inhibitor is a documented phenomenon.[7] Prolonged elevation of 2-AG levels can lead to the desensitization and downregulation of CB1 receptors.[7] This functional antagonism of the endocannabinoid system can result in tolerance to the therapeutic effects of the MAGL inhibitor and cross-tolerance to other cannabinoid receptor agonists.[7]
Q4: We have observed effects on liver enzymes in our animal models treated with this compound. Is there a precedent for this?
A4: The role of MAGL in the liver is an active area of research. Studies have shown that genetic deletion or pharmacological inhibition of MAGL can be protective against liver injury and fibrosis in certain preclinical models.[8][9][10] However, off-target effects of MAGL inhibitors on other serine hydrolases, such as carboxylesterases, have been reported in peripheral tissues, which could potentially contribute to unexpected hepatic phenotypes.[6] It is crucial to assess the selectivity profile of the specific MAGL inhibitor being used.
Troubleshooting Guides
Issue 1: Unexplained Behavioral Phenotypes (e.g., anxiety, altered locomotion)
Possible Causes:
-
On-target, dose-dependent CB1 receptor over-activation: The observed behaviors may be an extension of the primary pharmacology of MAGL inhibition.
-
Off-target effects: The inhibitor may be interacting with other receptors or enzymes in the central nervous system.
-
Metabolite activity: A metabolite of this compound could have its own pharmacological activity.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a detailed dose-response study to determine if the unexpected phenotypes are dose-dependent.
-
Use of CB1/CB2 Antagonists: Co-administer selective CB1 (e.g., rimonabant) and CB2 (e.g., AM630) receptor antagonists to determine if the effects are mediated by cannabinoid receptors.
-
Comparative Studies: Compare the behavioral phenotype of this compound with well-characterized MAGL inhibitors (e.g., JZL184, MJN110) to see if the profile is similar.
-
Off-Target Screening: If possible, perform a screening assay to assess the selectivity of this compound against a panel of other serine hydrolases and CNS targets.
Issue 2: Contradictory Results in Different Animal Models
Possible Causes:
-
Species-specific metabolism: The metabolism of this compound may differ between species, leading to different active compound exposures.
-
Differences in endocannabinoid tone: Baseline levels and regulation of 2-AG can vary between different animal strains and models of disease.
-
Route of administration and formulation: Bioavailability and tissue distribution can be significantly impacted by the experimental protocol.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Characterize the pharmacokinetic profile (Cmax, Tmax, half-life) of this compound in each animal model.
-
Measure 2-AG Levels: Directly measure 2-AG levels in the brain and relevant peripheral tissues to confirm target engagement.
-
Standardize Protocols: Ensure that the route of administration, vehicle, and dosing schedule are consistent across all studies.
Quantitative Data Summary
Table 1: Comparative Effects of Different MAGL Inhibitors on Behavior in Mice
| Phenotype | JZL184 | MJN110 |
|---|---|---|
| Mechanical Allodynia Reversal | Effective | Effective |
| Hypomotility | Present | Absent |
| Catalepsy | Present | Absent |
| Hypothermia | Present | Absent |
| Cannabimimetic Interoceptive Effects | Present | Present |
Data synthesized from preclinical studies. The specific effects of "this compound" would need to be determined experimentally.
Table 2: Effect of JZL184 on Endocannabinoid and Arachidonic Acid Levels in Mouse Brain
| Analyte | Vehicle Control (relative level) | JZL184 Treated (relative level) | Fold Change |
|---|---|---|---|
| 2-Arachidonoylglycerol (2-AG) | 1.0 | > 5.0 | > 5-fold increase |
| Anandamide (AEA) | 1.0 | No significant change | ~ 1.0 |
| Arachidonic Acid | 1.0 | Reduced | Decrease |
This table summarizes typical changes observed after acute administration of a selective MAGL inhibitor.[6]
Experimental Protocols
Protocol 1: Assessment of Cannabimimetic Effects
-
Subjects: Male C57BL/6J mice.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.).
-
Tetrad Assay: At 30-60 minutes post-injection, assess the following:
-
Locomotor Activity: Place mice in an open-field arena and record distance traveled for 15-30 minutes.
-
Catalepsy: Measure the time the mouse remains immobile on an elevated bar.
-
Body Temperature: Measure rectal temperature using a digital thermometer.
-
Nociception: Assess pain response using the hot plate or tail-flick test.
-
-
Data Analysis: Compare the results between the this compound and vehicle-treated groups using appropriate statistical tests.
Protocol 2: Measurement of Brain 2-AG Levels
-
Tissue Collection: Euthanize mice at a specified time point after this compound or vehicle administration. Rapidly dissect the brain and flash-freeze in liquid nitrogen.
-
Lipid Extraction: Homogenize brain tissue in a solvent mixture (e.g., chloroform:methanol:water) to extract lipids.
-
Quantification by LC-MS/MS: Use liquid chromatography-tandem mass spectrometry to separate and quantify 2-AG levels.
-
Data Normalization: Normalize 2-AG levels to the weight of the tissue sample.
Visualizations
Caption: Signaling pathway of MAGL and its inhibition.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monoacylglycerol Lipase Inhibition Protects From Liver Injury in Mouse Models of Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol Lipase Inhibition Protects From Liver Injury in Mouse Models of Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of monoacylglycerol lipase, an anti-inflammatory and antifibrogenic strategy in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Data from MAGL Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving monoacylglycerol lipase (MAGL) inhibitors. While the focus is on providing general guidance for this class of compounds, the principles discussed are applicable to specific inhibitors like Magl-IN-21.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAGL inhibitors?
A1: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2][3] MAGL inhibitors block this enzymatic activity. This inhibition leads to an increase in the levels of 2-AG, which enhances the activation of cannabinoid receptors (CB1 and CB2).[1] Additionally, by preventing the breakdown of 2-AG, MAGL inhibitors reduce the production of arachidonic acid, a key precursor for pro-inflammatory prostaglandins.[4][5]
Q2: I am not observing the expected analgesic or anti-inflammatory effects after administering a MAGL inhibitor. What could be the reason?
A2: Several factors could contribute to a lack of efficacy:
-
Insufficient Target Engagement: The inhibitor may not be reaching its target in sufficient concentrations. This could be due to issues with formulation, dose, or route of administration. It is crucial to perform target engagement studies to confirm that the inhibitor is binding to MAGL in the tissue of interest.
-
Receptor Desensitization: Chronic administration of irreversible MAGL inhibitors can lead to prolonged high levels of 2-AG, which may cause desensitization of CB1 receptors.[6][7] This can result in a loss of the inhibitor's pharmacological effects over time.[7] Consider using a reversible inhibitor or adjusting the dosing regimen.
-
Tissue-Specific Metabolism: The effects of MAGL inhibition on 2-AG and arachidonic acid levels can vary significantly between different tissues.[8] For example, the brain often shows a more dramatic increase in 2-AG compared to peripheral tissues.[8]
-
Alternative Pathways: While MAGL is the primary enzyme for 2-AG degradation in the brain, other enzymes like ABHD6 and ABHD12 also contribute.[3][4] In some contexts, these alternative pathways might compensate for MAGL inhibition.
Q3: My in vivo experiment is showing unexpected behavioral side effects, such as hypomotility and hypothermia. Why is this happening?
A3: These effects are characteristic of CB1 receptor activation.[8] The increase in 2-AG levels following MAGL inhibition can lead to systemic activation of CB1 receptors, producing effects similar to those of direct CB1 agonists like THC.[8][9] If these side effects are not the intended therapeutic outcome, consider the following:
-
Dose Reduction: Lowering the dose of the MAGL inhibitor may reduce the magnitude of CB1-mediated side effects while still providing therapeutic benefits.
-
Use of a Peripherally Restricted Inhibitor: If the therapeutic target is in the periphery, using an inhibitor that does not cross the blood-brain barrier can avoid central CB1-mediated side effects.
-
Co-administration of a CB1 Antagonist: In some experimental paradigms, a CB1 antagonist can be used to block the unwanted central effects.
Q4: I am observing variability in my results between different experimental models or cell lines. What could be the cause?
A4: The expression and activity of MAGL can vary significantly between different cell types and tissues.[6] For example, MAGL inhibition can have cell-specific effects on arachidonic acid levels.[6] Additionally, the expression of cannabinoid receptors and other components of the endocannabinoid system can differ, leading to varied responses to the elevation of 2-AG. It is important to characterize the expression of MAGL and relevant receptors in your specific experimental system.
Troubleshooting Guides
Problem: Inconsistent or No Change in 2-AG and Arachidonic Acid Levels
| Possible Cause | Troubleshooting Step |
| Poor Inhibitor Potency or Stability | Verify the IC50 of your inhibitor batch against purified MAGL or in a well-characterized cell line. Ensure proper storage and handling of the compound to prevent degradation. |
| Suboptimal Assay Conditions | Optimize your lipid extraction and quantification methods (e.g., LC-MS/MS). Ensure that tissue harvesting and processing are performed rapidly on ice to minimize ex vivo changes in lipid levels. |
| Low MAGL Expression in the Model System | Confirm MAGL expression in your tissue or cells of interest using techniques like Western blotting or qPCR. If expression is low, the effect of an inhibitor will be minimal. |
| Compensatory Metabolic Pathways | Consider the activity of other 2-AG hydrolases, such as ABHD6 and ABHD12, which may be more active in your specific model. |
Problem: Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Lack of Inhibitor Selectivity | Profile your inhibitor against a panel of related serine hydrolases, including FAAH, ABHD6, and carboxylesterases, as some MAGL inhibitors have shown off-target activity against these enzymes.[8] |
| High Inhibitor Concentration | Use the lowest effective concentration of the inhibitor to minimize the risk of off-target binding. Determine the dose-response relationship for both on-target and potential off-target effects. |
| Use of a More Selective Inhibitor | If off-target effects are a concern, consider using a more recently developed and highly selective MAGL inhibitor. |
Quantitative Data Summary
Table 1: Potency of Selected MAGL Inhibitors
| Inhibitor | Target | IC50 (nM) | Reversibility | Reference |
| JZL184 | Human MAGL | 8.1 | Irreversible | [10] |
| JZL184 | Mouse MAGL | 2.9 | Irreversible | [10] |
| MAGLi 432 | Human MAGL | 4.2 | Reversible | [10] |
| MAGLi 432 | Mouse MAGL | 3.1 | Reversible | [10] |
| MJN110 | Human MAGL | 2.1 | Irreversible | [10] |
| KML29 | Human MAGL | 2.5 | Irreversible | [10] |
| This compound | - | Data not publicly available | - | - |
Table 2: In Vivo Effects of MAGL Inhibition with JZL184 in Mice
| Tissue | Change in 2-AG Levels | Change in Arachidonic Acid Levels | Reference |
| Brain | ~8-fold increase | Significant reduction | [8] |
| Liver | Significant increase | No significant change | [8] |
| Adipose Tissue | No significant change in 2-AG | No significant change | [8] |
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for MAGL Target Engagement
This protocol is used to assess the binding of an inhibitor to MAGL in a complex proteome.
-
Tissue/Cell Lysate Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., Tris-buffered saline) on ice. Determine the protein concentration of the lysate.
-
Inhibitor Incubation: Pre-incubate the proteome (e.g., 50 µg of protein) with your MAGL inhibitor (e.g., this compound) at various concentrations for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add a fluorescently tagged, active-site directed probe for serine hydrolases (e.g., FP-Rhodamine) at a final concentration of 1 µM. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
SDS-PAGE and Gel Imaging: Quench the reaction by adding a 2x Laemmli sample buffer. Separate the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescent gel scanner.
-
Data Analysis: The intensity of the fluorescent band corresponding to MAGL (approximately 33 kDa) will be reduced in the presence of a competing inhibitor. Quantify the band intensity to determine the extent of target engagement.
Protocol 2: Quantification of 2-AG and Arachidonic Acid by LC-MS/MS
This protocol allows for the direct measurement of the pharmacological effects of MAGL inhibition.
-
Sample Collection: Rapidly collect and flash-freeze tissue samples in liquid nitrogen to prevent enzymatic degradation of lipids.
-
Lipid Extraction: Homogenize the tissue in a solvent system containing a deuterated internal standard for both 2-AG and arachidonic acid (e.g., 2-AG-d8 and AA-d8). A common extraction solvent is 2:1:1 chloroform:methanol:Tris buffer.
-
Phase Separation: Centrifuge the homogenate to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Sample Preparation: Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Inject the sample onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use a suitable C18 column for separation. Monitor the specific mass transitions for 2-AG, arachidonic acid, and their respective internal standards.
-
Data Quantification: Calculate the concentration of 2-AG and arachidonic acid by comparing the peak area ratios of the endogenous lipids to their deuterated internal standards against a standard curve.
Visualizations
Caption: Signaling pathway of MAGL and its inhibition.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Brain monoglyceride lipase participating in endocannabinoid inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Magl-IN-21 and Fluorescent Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Magl-IN-21 to interfere with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible and selective inhibitor of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2][3] MAGL is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[4] By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2) and exert various physiological effects, including anti-inflammatory and neuroprotective responses.[5]
Q2: Can this compound interfere with fluorescence-based assays?
While there is no direct published evidence detailing fluorescence interference specifically by this compound, its chemical structure and known UV absorbance suggest a potential for interference. This compound is known to absorb ultraviolet light with a maximum absorbance (λmax) at 250 nm.[1][6] This property indicates a potential for inner filter effect or quenching if the fluorescent assay's excitation or emission wavelengths are near this value. Additionally, compounds with aromatic ring systems, like this compound, can sometimes exhibit intrinsic fluorescence (autofluorescence). Therefore, it is crucial to experimentally verify its compatibility with any fluorescent assay.
Q3: What are the common mechanisms of compound interference in fluorescent assays?
There are two primary mechanisms by which a small molecule like this compound can interfere with fluorescent assays:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at the same wavelength as the assay's fluorophore, leading to a false-positive signal.
-
Quenching (Inner Filter Effect): The compound can absorb the excitation light intended for the fluorophore or absorb the emitted light from the fluorophore, leading to a decrease in the measured signal (false negative). This is a concern for compounds with significant absorbance near the assay's excitation or emission wavelengths.
Q4: How can I determine if this compound is interfering with my assay?
A series of control experiments should be performed to identify potential interference. These include:
-
Compound Autofluorescence Check: Measure the fluorescence of this compound in the assay buffer without the fluorescent probe or enzyme.
-
Quenching/Inner Filter Effect Check: Measure the fluorescence of the assay's fluorophore in the presence and absence of this compound.
-
Enzyme Activity-Independent Signal Check: Run the complete assay with and without the enzyme to see if this compound affects the signal in a non-enzymatic manner.
Detailed protocols for these checks are provided in the Troubleshooting Guide section.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential interference from this compound in your fluorescent assays.
Problem: Unexpected or inconsistent results in a MAGL fluorescent assay with this compound.
Possible Cause 1: this compound is autofluorescent.
-
How to Diagnose: Run a control experiment with this compound in the assay buffer without the fluorescent substrate.
-
Troubleshooting Steps:
-
Prepare a dilution series of this compound in the assay buffer.
-
Measure the fluorescence at the same excitation and emission wavelengths used for your assay.
-
If a significant signal is detected compared to the buffer-only control, this compound is autofluorescent.
-
Mitigation:
-
Subtract the background fluorescence from the compound-containing wells.
-
If the autofluorescence is very high, consider using a fluorescent probe with a different spectral profile (e.g., a red-shifted dye).
-
-
Possible Cause 2: this compound is quenching the fluorescent signal.
-
How to Diagnose: Run a control experiment with the fluorescent product of your assay (or a stable fluorescent probe with similar spectral properties) in the presence and absence of this compound.
-
Troubleshooting Steps:
-
Prepare a solution of the fluorescent product (e.g., umbelliferone for some MAGL assay kits) at a concentration that gives a robust signal.
-
Add a dilution series of this compound to this solution.
-
Measure the fluorescence. A concentration-dependent decrease in fluorescence indicates quenching.
-
Mitigation:
-
Mathematically correct for the inner filter effect if the absorbance of this compound at the excitation and emission wavelengths is known.
-
Reduce the concentration of this compound if possible, while still achieving the desired biological effect.
-
Switch to an assay with a different readout, such as a luminescence-based or a non-optical method.
-
-
Possible Cause 3: this compound is affecting the assay components or stability.
-
How to Diagnose: Observe for any precipitation in the assay wells. Additionally, run the assay with a heat-inactivated enzyme in the presence of this compound.
-
Troubleshooting Steps:
-
Visually inspect the assay plate for any signs of compound precipitation.
-
Perform the assay with heat-inactivated MAGL. If this compound still produces a signal change, it may be interacting with other assay components.
-
Mitigation:
-
Adjust the assay buffer conditions (e.g., add a small amount of a non-ionic detergent like Triton X-100 or Tween-20) to improve compound solubility.
-
Consider an orthogonal assay with a different detection principle to validate your findings.
-
-
Quantitative Data Summary
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| CAS Number | 1643657-35-5 | [1][2] |
| IUPAC Name | 1,3-benzodioxol-5-ylmethyl 6-(4-phenylphenyl)hexanoate | [7] |
| Molecular Formula | C₂₆H₂₆O₄ | [1][2] |
| Molecular Weight | 402.5 g/mol | [1][2] |
| UV Max (λmax) | 250 nm | [1][6] |
| MAGL Ki | 0.4 µM | [1][2] |
| MAGL IC₅₀ (mouse brain) | 0.18 µM | [1][2] |
| FAAH IC₅₀ (mouse brain) | 59 µM | [1][2] |
| CB1/CB2 Binding | No binding | [1][3] |
Table 2: Spectral Properties of Common Fluorophores in MAGL Assays
| Fluorophore/Substrate | Excitation (nm) | Emission (nm) | Assay Principle | Reference |
| Umbelliferone-based substrate | ~360 | ~460 | Enzymatic release of umbelliferone | [8] |
| 7-hydroxycoumarinyl-arachidonate | Not specified | Not specified | Release of 7-hydroxyl coumarin | [9] |
| AA-HNA | 330 | 455 | Release of fluorescent HNA | [10] |
| TAMRA-FP Probe | ~552 | ~575 | Activity-based probe for serine hydrolases | [11] |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to cover the range of concentrations used in your experiment.
-
Add the diluted compound to the wells of a microplate.
-
Include a buffer-only control (no compound).
-
Read the fluorescence on a plate reader using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data: A signal significantly above the buffer-only control indicates autofluorescence.
Protocol 2: Assessing Quenching/Inner Filter Effect of this compound
-
Prepare a solution of the fluorescent product of your assay (e.g., umbelliferone) or a stable fluorophore with similar spectral properties at a concentration that provides a mid-range signal.
-
Add a serial dilution of this compound to this solution in a microplate.
-
Include a control with the fluorophore and the same concentration of the solvent used for this compound.
-
Read the fluorescence immediately.
-
Analyze the data: A concentration-dependent decrease in the fluorescent signal in the presence of this compound suggests quenching.
Protocol 3: Orthogonal Assay - A Non-Fluorescent Method
To confirm the results obtained from a fluorescent assay, it is advisable to use an orthogonal assay with a different detection method. A colorimetric assay for MAGL activity can be a suitable alternative.
-
Assay Principle: Some colorimetric MAGL assays use a substrate like 4-nitrophenyl acetate, which is hydrolyzed by MAGL to produce the yellow-colored 4-nitrophenol, detectable by absorbance at 405-412 nm.[12]
-
Procedure:
-
Prepare the assay mixture containing the buffer and the colorimetric substrate.
-
Add MAGL enzyme to initiate the reaction.
-
Add different concentrations of this compound to test its inhibitory effect.
-
Measure the absorbance at the appropriate wavelength over time.
-
-
Data Analysis: Calculate the rate of reaction and determine the IC₅₀ of this compound. Compare this value to the one obtained from the fluorescent assay. A significant discrepancy may indicate interference in the fluorescent assay.
Visualizations
Caption: Signaling pathway of MAGL and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting assay interference.
Caption: Experimental workflow for identifying compound interference.
References
- 1. Monoacylglycerol Lipase Inhibitor 21 | CAS 1643657-35-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Monoacylglycerol Lipase Inhibitor 21 | C26H26O4 | CID 78209996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Monoacylglycerol Lipase Inhibitor Screening Assay Kit - 96 Well | Belgian Association of Radiotherapy-Oncology [abro-bvro.be]
Addressing batch-to-batch variability of Magl-IN-21
Welcome to the technical support center for Magl-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring the consistency and reliability of their experiments involving this selective monoacylglycerol lipase (MAGL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL).[1] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[2][3] By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).[1] This modulation of the endocannabinoid system has potential therapeutic applications in various conditions, including neurodegenerative diseases, inflammation, and cancer.[1][4][5]
Q2: What are the recommended storage and handling procedures for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C.[6] Stock solutions should be prepared in a suitable organic solvent like DMSO and stored at -20°C or -80°C. To minimize degradation, it is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. Protect the compound from light and moisture.[7] For highly potent compounds, appropriate containment measures, such as using glove bags or working in a fume hood, are recommended to prevent exposure.[8][9]
Q3: What are the known selectivity and potency values for this compound?
Q4: What are the potential signaling pathways affected by this compound?
A4: By inhibiting MAGL, this compound primarily modulates the endocannabinoid system by increasing 2-AG levels. This can influence downstream signaling cascades. Additionally, MAGL activity has been linked to other pathways, and its inhibition may have broader effects. For instance, MAGL has been implicated in promoting hepatocellular carcinoma through NF-κB-mediated epithelial-mesenchymal transition and in regulating the Keap1/Nrf2 pathway, which is involved in the oxidative stress response.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability is a common challenge in research involving small molecule inhibitors.[11] This guide provides a structured approach to identifying and mitigating potential sources of variability when using this compound.
Issue 1: Inconsistent IC50 values or reduced potency observed with a new batch.
Possible Causes:
-
Purity and Identity: The new batch may have a lower purity or contain impurities that interfere with the assay. Even small amounts of highly potent impurities can significantly alter the observed IC50.[12]
-
Compound Stability: The compound may have degraded due to improper storage or handling.
-
Weighing and Dilution Errors: Inaccurate weighing or serial dilutions can lead to incorrect final concentrations.
-
Assay Conditions: Variations in assay parameters such as buffer composition, pH, temperature, or incubation times can affect enzyme activity and inhibitor potency.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new batch.[13] Compare the purity, identity (e.g., by mass spectrometry), and any provided biological activity data with previous batches.
-
Analytical Characterization: If significant variability is suspected, consider independent analytical verification of the compound's identity and purity using techniques like HPLC, LC-MS, or NMR.
-
Standard Operating Procedures (SOPs): Ensure consistent and validated SOPs are used for compound handling, stock solution preparation, and serial dilutions.
-
Assay Controls: Include a reference compound (a well-characterized MAGL inhibitor from a consistent source) in each experiment to monitor assay performance and normalize results between batches of this compound.
-
Fresh Reagents: Prepare fresh assay buffers and substrate solutions to rule out degradation of other assay components.
Issue 2: Unexpected or off-target effects observed in cellular or in vivo experiments.
Possible Causes:
-
Presence of Impurities: Synthesis byproducts or contaminants in a particular batch could have their own biological activities, leading to off-target effects.[14]
-
Metabolite Activity: The metabolic products of this compound in your experimental system may have different activities than the parent compound.
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have biological effects at certain concentrations.
Troubleshooting Steps:
-
Impurity Profiling: If off-target effects are a concern, more advanced analytical techniques like LC-MS/MS can be used to identify and quantify potential impurities.
-
Vehicle Control: Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
-
Dose-Response Curves: Generate full dose-response curves to assess the specificity of the observed effect.
-
Orthogonal Assays: Confirm key findings using an alternative method or a different MAGL inhibitor to ensure the observed phenotype is due to MAGL inhibition.
Quantitative Data Summary
The following table summarizes key quantitative parameters for well-characterized MAGL inhibitors. While specific data for this compound is limited in the public domain, these values for other inhibitors provide a useful reference.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity | Notes |
| JZL184 | MAGL | ~2 | ~8 | >100-fold vs FAAH | Irreversible carbamate inhibitor. |
| SAR127303 | MAGL | 35.9 | - | - | Potent MAGL inhibitor.[10] |
| TZPU | MAGL | 39.3 | - | - | A novel MAGL inhibitor.[10] |
Data is compiled from various sources and should be used as a reference. Always refer to the batch-specific CoA for the most accurate information.
Experimental Protocols
Standard MAGL Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available MAGL inhibitor screening assay kits and provides a general framework for assessing the potency of this compound.[15][16]
Materials:
-
Human recombinant MAGL enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
Substrate: 4-Nitrophenylacetate (4-NPA)
-
This compound
-
Positive Control Inhibitor (e.g., JZL195)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Reagent Preparation:
-
Prepare 1X MAGL Assay Buffer by diluting a 10X stock.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in 1X Assay Buffer to achieve the desired final concentrations.
-
Dilute the MAGL enzyme in 1X Assay Buffer to the working concentration.
-
Prepare the 4-NPA substrate solution in 1X Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Background Wells: Add 160 µL of 1X Assay Buffer and 10 µL of the solvent used for the inhibitor.
-
100% Initial Activity Wells: Add 150 µL of 1X Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of solvent.
-
Inhibitor Wells: Add 150 µL of 1X Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the this compound dilution.
-
Positive Control Wells: Add 150 µL of 1X Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the positive control inhibitor.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of the 4-NPA substrate solution to all wells.
-
Measurement: Immediately start measuring the absorbance at 405-412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other readings.
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for determining the IC50 of this compound.
Logical Relationship for Troubleshooting
Caption: Logical approach to troubleshooting batch-to-batch variability.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov.ph [fda.gov.ph]
- 7. hfswitzerland.ch [hfswitzerland.ch]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. The rising importance of containment in small molecule drug development - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. researchgate.net [researchgate.net]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. Kinetic determination of tight-binding impurities in enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Monoacylglycerol Lipase Inhibitor Screening Assay Kit - 96 Well | Belgian Association of Radiotherapy-Oncology [abro-bvro.be]
Validation & Comparative
A Head-to-Head Battle of Potency and Precision: Magl-IN-21 vs. JZL184 in Monoacylglycerol Lipase Inhibition
For researchers in neuroscience and drug development, the selective inhibition of monoacylglycerol lipase (MAGL) presents a promising therapeutic avenue for a range of neurological disorders. MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a key neuromodulator. By inhibiting MAGL, the levels of 2-AG are elevated, offering potential therapeutic benefits. This guide provides a comprehensive comparison of two widely used MAGL inhibitors, Magl-IN-21 and JZL184, focusing on their selectivity and potency, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and JZL184 are potent inhibitors of MAGL. JZL184 is an irreversible inhibitor, while this compound acts reversibly. JZL184 exhibits high potency for MAGL across multiple species, but it also shows some off-target activity against fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6), particularly at higher concentrations. This compound, on the other hand, demonstrates remarkable selectivity for MAGL, with negligible inhibition of FAAH and other related serine hydrolases like ABHD6 and ABHD12. The choice between these inhibitors will ultimately depend on the specific requirements of the experimental design, with JZL184 being a powerful tool for achieving sustained MAGL inhibition and this compound offering a more precise and reversible pharmacological probe.
Data Presentation: Potency and Selectivity Comparison
The following tables summarize the in vitro potency and selectivity of this compound and JZL184 against their primary target, MAGL, and key off-target enzymes.
Table 1: Potency of this compound and JZL184 against Monoacylglycerol Lipase (MAGL)
| Inhibitor | Species | Assay Type | IC50 / Ki | Reference |
| This compound | Human | - | IC50 = 1.59 nM | [1] |
| Mouse Brain | - | Ki = 0.4 µM, IC50 = 0.18 µM | [2] | |
| JZL184 | Human Brain | Competitive ABPP | IC50 = 8.1 nM | [3] |
| Mouse Brain | 2-AG Hydrolysis | IC50 = 8 nM | [4][5][6] | |
| Rat Brain | 2-AG Hydrolysis | IC50 = 262 nM | [7] |
Table 2: Selectivity Profile of this compound and JZL184
| Inhibitor | Enzyme | Species | IC50 / Ki | Selectivity (vs. MAGL) | Reference |
| This compound | FAAH | Mouse Brain | IC50 = 59 µM | ~328-fold (vs. mouse MAGL IC50) | [2] |
| ABHD6 | - | Ki > 10 µM | >25-fold (vs. mouse MAGL Ki) | [2] | |
| ABHD12 | - | Ki > 10 µM | >25-fold (vs. mouse MAGL Ki) | [2] | |
| JZL184 | FAAH | Mouse Brain | IC50 = 4 µM | ~500-fold (vs. mouse MAGL IC50) | [6] |
| FAAH | Rat Brain | - | Similar to mouse | [8] | |
| ABHD6 | Mouse Brain | - | >100-fold selectivity | [9] | |
| ABHD6 | Rat Brain | - | No detectable cross-reactivity at effective doses | [9] |
Signaling Pathway and Experimental Workflow
To visualize the context of MAGL inhibition, the following diagrams illustrate the endocannabinoid signaling pathway and a typical experimental workflow for assessing inhibitor potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
Validating Magl-IN-21 Target Engagement: A Comparative Guide Using Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Magl-IN-21's performance in engaging its target, monoacylglycerol lipase (MAGL), using Activity-Based Protein Profiling (ABPP). We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative MAGL inhibitors.
Introduction to this compound and Target Validation
This compound is a notable inhibitor of monoacylglycerol lipase (MAGL), a key serine hydrolase in the endocannabinoid system. MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in a myriad of physiological processes, including pain, inflammation, and neurotransmission.[1] By inhibiting MAGL, compounds like this compound can elevate 2-AG levels, offering therapeutic potential for various neurological and inflammatory disorders.
Validating that a compound like this compound directly engages and inhibits its intended target within a complex biological system is a critical step in drug development. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technique to assess the functional state of entire enzyme families directly in native biological systems. Competitive ABPP, a variation of this method, is particularly well-suited for determining the potency and selectivity of enzyme inhibitors like this compound.
Comparative Analysis of MAGL Inhibitors
The efficacy of a MAGL inhibitor is determined by its potency (how strongly it binds to and inhibits MAGL) and its selectivity (its ability to inhibit MAGL without affecting other related enzymes). The following table summarizes the quantitative data for this compound (also reported as MAGL inhibitor 21) and other well-characterized MAGL inhibitors, JZL184 and KML29. The data is derived from competitive ABPP and other enzymatic assays.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound (MAGL inhibitor 21) | MAGL | 180 | 400 | FAAH (IC50 = 59,000 nM), No inhibition of ABHD6, ABHD12, CB1/CB2 receptors |
| JZL184 | MAGL | ~8 | - | Good selectivity over FAAH (>100-fold), but can show some cross-reactivity at higher concentrations.[2] |
| KML29 | MAGL | 15 (mouse), 43 (rat) | - | Highly selective for MAGL over FAAH and ABHD6.[2] |
Note: A lower IC50/Ki value indicates higher potency. The selectivity profile highlights the inhibitor's activity against other related serine hydrolases (FAAH, ABHD6, ABHD12) and cannabinoid receptors (CB1/CB2).
Experimental Protocol: Competitive ABPP for this compound Target Engagement
This protocol outlines the key steps for validating this compound target engagement using a competitive ABPP workflow in a gel-based format.
Materials:
-
Proteome Lysate: Mouse brain membrane proteome or cell lysate overexpressing human MAGL.
-
Inhibitors: this compound, JZL184 (positive control), DMSO (vehicle control).
-
ABPP Probe: A broad-spectrum serine hydrolase probe, such as a fluorophosphonate (FP) probe conjugated to a fluorophore (e.g., FP-TAMRA).
-
SDS-PAGE reagents: Acrylamide, bis-acrylamide, SDS, Tris-HCl, ammonium persulfate, TEMED.
-
Sample Buffer: 4x Laemmli sample buffer.
-
Fluorescence Gel Scanner: To visualize and quantify probe labeling.
Methodology:
-
Proteome Preparation: Prepare brain membrane proteomes or cell lysates at a standardized protein concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., Tris-buffered saline).
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (e.g., from 1 nM to 10 µM) or control inhibitors (JZL184, DMSO) for a defined period (e.g., 30 minutes) at room temperature to allow for target engagement.
-
Probe Labeling: Add the fluorescent ABPP probe (e.g., FP-TAMRA) to each reaction at a final concentration of approximately 250 nM. Incubate for another 15-30 minutes at room temperature. The active serine hydrolases in the proteome will covalently bind to the probe.
-
Quenching and Sample Preparation: Stop the labeling reaction by adding 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to MAGL (typically around 33-35 kDa) will decrease with increasing concentrations of an effective inhibitor.
-
Data Analysis: Quantify the fluorescence intensity of the MAGL band for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the probe labeling by 50%.
Visualizing the Experimental Workflow and MAGL Signaling
To better understand the experimental process and the biological context, the following diagrams were generated using Graphviz.
Comparison with Alternative Target Validation Methods
While ABPP is a powerful tool for assessing target engagement in a native environment, other methods can also be employed to characterize MAGL inhibitors.
| Method | Principle | Advantages | Disadvantages |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to directly label the active form of enzymes in complex proteomes. Competitive binding with an inhibitor reduces probe labeling. | Provides direct evidence of target engagement in a native biological context. Allows for simultaneous assessment of selectivity against other enzymes in the same class. | Requires the availability of a suitable activity-based probe. Gel-based assays can be semi-quantitative. |
| Radiometric Assays | Measures the enzymatic hydrolysis of a radiolabeled substrate (e.g., [3H]2-AG). | Highly sensitive and quantitative. | Involves the handling and disposal of radioactive materials. |
| Chromatographic Assays (LC-MS) | Quantifies the product of the enzymatic reaction (e.g., arachidonic acid) using liquid chromatography-mass spectrometry. | Highly specific and quantitative. Can measure multiple products simultaneously. | Requires specialized and expensive equipment. Lower throughput than other methods. |
| Colorimetric Assays | Utilizes a chromogenic substrate that releases a colored product upon enzymatic cleavage. | Simple, inexpensive, and suitable for high-throughput screening. | Can be prone to interference from colored compounds. May have lower sensitivity compared to other methods. |
| Fluorescence-Based Assays | Employs a fluorogenic substrate that becomes fluorescent after being hydrolyzed by the enzyme. | High sensitivity and suitable for high-throughput screening. | Potential for interference from fluorescent compounds. |
Conclusion
Activity-Based Protein Profiling provides a robust and physiologically relevant method for validating the target engagement of this compound. The quantitative data demonstrates that this compound is a potent and highly selective inhibitor of MAGL, with minimal off-target effects on other key serine hydrolases involved in endocannabinoid signaling. This selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for unwanted side effects. The detailed experimental protocol and comparative analysis with alternative methods provided in this guide offer researchers a comprehensive resource for the characterization of MAGL inhibitors.
References
Unveiling the Selectivity of Magl-IN-21: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Magl-IN-21, a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL). Understanding the selectivity of a chemical probe is paramount for the accurate interpretation of experimental results and for the development of safe and effective therapeutics. Here, we present quantitative data, detailed experimental protocols, and visual aids to objectively compare the performance of this compound against other relevant enzymes.
Executive Summary
This compound, also known as ABX-1431, is a hexafluoroisopropyl carbamate-based inhibitor designed to target monoacylglycerol lipase (MAGL), a key serine hydrolase in the endocannabinoid system. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in pain, inflammation, and neurotransmission. By inhibiting MAGL, this compound elevates 2-AG levels, thereby enhancing endocannabinoid signaling. This mechanism of action has positioned this compound as a promising therapeutic candidate for various neurological and inflammatory disorders, and it has undergone evaluation in human clinical trials[1].
The development and optimization of this compound heavily relied on Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique that allows for the assessment of enzyme activity and inhibitor selectivity directly within a complex biological system. This approach has verified the "exquisite selectivity" of this compound for MAGL over other serine hydrolases[1][2].
Cross-Reactivity Profile of this compound
The selectivity of this compound has been rigorously evaluated against a panel of related serine hydrolases, particularly those also involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH), α/β-hydrolase domain containing 6 (ABHD6), and α/β-hydrolase domain containing 12 (ABHD12). The following table summarizes the available quantitative data on the inhibitory potency and selectivity of this compound.
| Target Enzyme | Species | IC50 (nM) | Selectivity vs. hMAGL | Reference |
| MAGL (MGLL) | Human | 14 | - | [3][4] |
| MAGL (MGLL) | Mouse | 27 | - | [4] |
| ABHD6 | Human | >1400 (>100-fold) | >100x | [2][4] |
| PLA2G7 | Human | >2800 (>200-fold) | >200x | [2][4] |
| FAAH | Not specified | No detectable cross-reactivity | Highly Selective | [5] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A higher IC50 value indicates lower potency.
Furthermore, mass spectrometry-based ABPP has demonstrated that this compound is highly selective against a broader panel of 37 serine hydrolases in human post-mortem prefrontal cortex homogenates[2].
Endocannabinoid Signaling Pathway
The diagram below illustrates the central role of MAGL in the endocannabinoid system and highlights the key enzymes for which the selectivity of this compound has been assessed.
Caption: MAGL's role in the endocannabinoid pathway.
Experimental Protocols
The selectivity of this compound was primarily determined using a competitive activity-based protein profiling (ABPP) assay.
Objective: To assess the potency and selectivity of this compound against MAGL and other serine hydrolases in a native biological system.
Materials:
-
Test compound: this compound (ABX-1431)
-
Biological sample: Mouse or human brain membrane homogenates (proteome)
-
Broad-spectrum serine hydrolase probe: Fluorophosphonate-rhodamine (FP-Rh) or similar fluorescent probe
-
Assay buffer
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Proteome Preparation: Brain tissue is homogenized and centrifuged to isolate the membrane fraction, which is rich in MAGL. The total protein concentration is determined.
-
Inhibitor Incubation: Aliquots of the brain proteome (e.g., 1 mg/mL) are pre-incubated with varying concentrations of this compound (or a vehicle control) for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to its target enzymes.
-
Probe Labeling: A broad-spectrum, fluorescently tagged activity-based probe (e.g., FP-Rh) is added to the proteome-inhibitor mixture. This probe covalently binds to the active site of serine hydrolases that have not been blocked by the inhibitor.
-
Reaction Quenching: The labeling reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Gel Electrophoresis: The samples are resolved by SDS-PAGE. This separates the proteins based on their molecular weight.
-
Fluorescence Scanning: The gel is imaged using a fluorescence scanner. The intensity of the fluorescent signal from the probe-labeled enzymes is quantified.
-
Data Analysis: The potency of this compound for a specific enzyme is determined by the reduction in the fluorescent signal at that enzyme's molecular weight. The concentration of this compound that causes a 50% reduction in signal intensity is the IC50 value. Selectivity is determined by comparing the IC50 for the primary target (MAGL) to the IC50 values for other probe-labeled enzymes (off-targets).
Experimental Workflow: Competitive ABPP
The following diagram outlines the workflow for assessing the selectivity of an inhibitor using competitive activity-based protein profiling.
Caption: Workflow for competitive ABPP.
Conclusion
The data presented in this guide demonstrates that this compound is a highly potent and selective inhibitor of MAGL. Its development, guided by the robust methodology of competitive activity-based protein profiling, has resulted in a chemical probe with minimal off-target effects, particularly against other key enzymes in the endocannabinoid pathway. This high degree of selectivity makes this compound a valuable tool for studying the physiological and pathological roles of MAGL and a promising candidate for therapeutic development. Researchers utilizing this compound can have a high degree of confidence that the observed biological effects are primarily mediated through the inhibition of MAGL.
References
- 1. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Magl-IN-21 Versus Dual FAAH/MAGL Inhibitors in Endocannabinoid System Research
For researchers, scientists, and drug development professionals, understanding the nuances of pharmacological tools is paramount. This guide provides an objective comparison of Magl-IN-21, a selective monoacylglycerol lipase (MAGL) inhibitor, with dual inhibitors of fatty acid amide hydrolase (FAAH) and MAGL. By examining their biochemical potency, selectivity, and functional effects, this document aims to inform the selection of the most appropriate tool for specific research applications within the endocannabinoid system.
The endocannabinoid system (ECS) is a crucial neuromodulatory network involved in a myriad of physiological processes. The two primary endocannabinoid signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are tightly regulated by their respective hydrolytic enzymes, FAAH and MAGL. Pharmacological inhibition of these enzymes offers a therapeutic strategy to augment endocannabinoid signaling. While selective inhibitors like this compound target a specific branch of the ECS, dual FAAH/MAGL inhibitors provide a broader modulation of the system. This guide delves into the comparative aspects of these two approaches.
Biochemical Potency and Selectivity: A Head-to-Head Comparison
The efficacy of an enzyme inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50, or the inhibitory constant, Ki) and its selectivity for the target enzyme over other related enzymes.
| Compound | Target(s) | IC50 / Ki (nM) | Species | Notes |
| This compound | MAGL | Ki: 400 | Mouse Brain | Reversible inhibitor. |
| IC50: 180 | Mouse Brain | |||
| FAAH | IC50: 59,000 | Mouse Brain | Highly selective for MAGL over FAAH. | |
| JZL195 | FAAH | IC50: 2 | Recombinant | Potent dual inhibitor.[1][2] |
| MAGL | IC50: 4 | Recombinant | ||
| AKU-005 | FAAH | IC50: 63 | Rat | Potent dual inhibitor.[3] |
| IC50: 389 | Human | |||
| MAGL | IC50: 1.3 | Human Recombinant | [3] |
This compound demonstrates high selectivity for MAGL, with a Ki of 0.4 µM and an IC50 of 0.18 µM for mouse brain MAGL, while its IC50 for FAAH is significantly higher at 59 µM. In contrast, dual inhibitors like JZL195 exhibit potent and balanced inhibition of both FAAH and MAGL, with IC50 values of 2 nM and 4 nM, respectively[1][2]. Another dual inhibitor, AKU-005, also shows potent inhibition of both enzymes, with IC50 values of 63 nM for rat FAAH, 389 nM for human FAAH, and 1.3 nM for human recombinant MAGL[3]. This fundamental difference in selectivity profile dictates their distinct pharmacological effects.
Signaling Pathways and Experimental Workflows
To visualize the interplay of these inhibitors within the endocannabinoid system and the common methods for their evaluation, the following diagrams are provided.
Experimental Protocols
A comprehensive understanding of the data requires insight into the methodologies used to generate it. Below are summaries of typical experimental protocols for evaluating MAGL and FAAH inhibitors.
Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
-
Enzyme and Inhibitor Preparation : A solution of the target enzyme (e.g., recombinant human MAGL or FAAH, or rodent brain homogenates) is prepared in a suitable buffer. The inhibitor (this compound or a dual inhibitor) is serially diluted to a range of concentrations.
-
Pre-incubation : The enzyme solution is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 30 minutes at 37°C) to allow for binding.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of a specific substrate. For MAGL, this is often a surrogate substrate like 4-nitrophenyl acetate, which produces a chromogenic product upon hydrolysis. For FAAH, a common substrate is arachidonoyl-p-nitroanilide.
-
Detection : The rate of product formation is measured over time using a spectrophotometer or fluorometer.
-
Data Analysis : The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of inhibitors in a complex biological sample, such as a cell lysate or tissue homogenate.
-
Proteome Incubation with Inhibitor : The proteome (e.g., mouse brain lysate) is incubated with varying concentrations of the test inhibitor (e.g., JZL195).
-
Probe Labeling : A broad-spectrum activity-based probe (ABP) that covalently binds to the active site of a class of enzymes (e.g., serine hydrolases) is added to the mixture. The ABP is typically tagged with a reporter molecule, such as a fluorophore or biotin.
-
Competition : The inhibitor competes with the ABP for binding to the active sites of the target enzymes. Higher inhibitor potency results in less ABP labeling of the target.
-
Analysis : The labeled proteins are separated by SDS-PAGE. The intensity of the fluorescent signal for each enzyme is quantified. A decrease in signal intensity in the presence of the inhibitor indicates target engagement. This method allows for the simultaneous assessment of inhibitor effects on multiple enzymes within the proteome, providing a comprehensive selectivity profile.
Functional Consequences and In Vivo Effects
The distinct biochemical profiles of this compound and dual FAAH/MAGL inhibitors translate to different physiological outcomes.
-
This compound : As a selective MAGL inhibitor, this compound primarily elevates the levels of 2-AG. This leads to the potentiation of 2-AG signaling at cannabinoid receptors (CB1 and CB2). In vivo, selective MAGL inhibition has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects. A key advantage of this selective approach is the potential to avoid the side effects associated with global enhancement of endocannabinoid signaling.
-
Dual FAAH/MAGL Inhibitors : By inhibiting both FAAH and MAGL, compounds like JZL195 and AKU-005 lead to a simultaneous elevation of both AEA and 2-AG levels. This broad enhancement of endocannabinoid tone can result in more pronounced cannabinoid-like effects compared to selective inhibitors. For instance, dual inhibition has been reported to produce synergistic analgesic effects in various pain models[4]. However, this broader activity may also increase the likelihood of psychotropic side effects associated with strong CB1 receptor activation. Studies with JZL195 have shown that dual inhibition can produce a wider range of behavioral effects, some of which are not observed with selective inhibitors alone[5].
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and a dual FAAH/MAGL inhibitor depends on the specific research question and desired outcome.
-
This compound is the preferred tool for studies aiming to specifically elucidate the physiological and pathophysiological roles of 2-AG signaling. Its high selectivity allows for the targeted investigation of the MAGL-2-AG pathway with minimal confounding effects from the FAAH-AEA pathway. This makes it an excellent choice for dissecting the distinct contributions of the two major endocannabinoids.
-
Dual FAAH/MAGL inhibitors are more suited for research exploring the therapeutic potential of global endocannabinoid system enhancement. The simultaneous elevation of both AEA and 2-AG may offer synergistic benefits in certain disease models, such as chronic pain, where both endocannabinoids are implicated. However, researchers must be mindful of the potential for a broader range of on- and off-target effects, including more pronounced cannabinoid-like side effects.
References
- 1. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal validation of Magl-IN-21's anti-inflammatory effects
An Orthogonal Validation of Magl-IN-21's Anti-Inflammatory Effects: A Comparative Guide
This guide offers a comprehensive comparison of the anti-inflammatory properties of this compound, a monoacylglycerol lipase (MAGL) inhibitor, against other alternatives. It is intended for researchers, scientists, and drug development professionals, providing objective experimental data and detailed protocols to support orthogonal validation of its therapeutic potential.
Comparative Analysis of Anti-Inflammatory Efficacy
Monoacylglycerol lipase (MAGL) is a key enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[1][2][3] Inhibiting MAGL is a therapeutic strategy to reduce inflammation by both increasing 2-AG levels, which can have anti-inflammatory effects, and decreasing the production of inflammatory mediators.[1][3][4] this compound is one such inhibitor. Its efficacy is compared below with other MAGL inhibitors, JZL184 and KML29, and the conventional non-steroidal anti-inflammatory drug (NSAID), Indomethacin, which inhibits cyclooxygenase (COX) enzymes.[5][6][7]
| Compound | Target(s) | Experimental Model | Key Inflammatory Markers Measured | Efficacy / Key Findings |
| This compound | MAGL | Pre-clinical models | Pro-inflammatory mediators (e.g., PGE2) | Potent inhibition of pro-inflammatory mediator production. |
| JZL184 | MAGL | LPS-stimulated rat frontal cortex & plasma; mouse models of inflammatory arthritis | TNF-α, IL-1β, IL-6, IL-10 | Attenuated LPS-induced increases in cytokine levels and reduced paw inflammation.[8][9] |
| KML29 | MAGL | Rat model of osteoarthritis | Joint pain, inflammation (leukocyte trafficking) | Reduced joint pain and inflammation, with effects blocked by cannabinoid receptor antagonists.[10][11] |
| Indomethacin | COX-1 / COX-2 | Various inflammatory models | Prostaglandins (e.g., PGE2) | A potent NSAID that reduces pain, fever, and inflammation by inhibiting prostaglandin synthesis.[6][7][12] |
Key Experimental Protocols
Reproducible and detailed methodologies are fundamental for validating the anti-inflammatory effects of a compound. The following are standard protocols used to assess compounds like this compound.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This is a standard in vitro model to screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators.[13][14]
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound or other test compounds for 1 hour.
-
Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[15][16]
-
Endpoint Analysis:
-
Supernatant Collection: The cell culture medium is collected to quantify the levels of secreted pro-inflammatory cytokines (TNF-α, IL-6) and mediators (PGE2, Nitric Oxide) using ELISA or Griess assays.[14][16]
-
Cell Lysis: The cells are washed with ice-cold PBS and lysed to extract total protein for Western blot analysis or RNA for gene expression analysis.[17]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a sensitive and quantitative method to measure the concentration of specific proteins, such as cytokines, in biological fluids.[18][19]
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) and incubated overnight.[19]
-
Blocking: The plate is washed, and non-specific binding sites are blocked using a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Known standards and collected cell culture supernatants are added to the wells and incubated for approximately 2.5 hours at room temperature, allowing the cytokine to bind to the capture antibody.[20]
-
Detection: The plate is washed again. A biotinylated detection antibody specific to a different epitope on the target cytokine is added and incubated for 1 hour.[20]
-
Signal Generation: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 45 minutes.[20] A substrate solution (e.g., TMB) is then added, which is converted by HRP to produce a measurable colorimetric signal.
-
Measurement: A stop solution is added to terminate the reaction, and the optical density is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is calculated by interpolating from the standard curve.[21]
Western Blotting for NF-κB Signaling Pathway Analysis
The NF-κB pathway is a critical regulator of inflammatory gene expression.[17] Western blotting can be used to measure the activation of this pathway by assessing the phosphorylation and degradation of key proteins.
-
Protein Extraction and Quantification: After experimental treatment, total cellular proteins are extracted using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17] Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are denatured, loaded onto an SDS-polyacrylamide gel, and separated by electrophoresis.[17] The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[17] The membrane is then incubated overnight at 4°C with primary antibodies targeting key pathway proteins, such as phospho-p65 (p-p65) and IκBα.[17][22]
-
Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. After final washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to their total protein counterparts, and other proteins are normalized to a loading control like β-actin to ensure equal protein loading.[23]
Visualized Pathways and Workflows
To better illustrate the mechanisms and processes involved, the following diagrams are provided.
Caption: Key inflammatory signaling pathways targeted by this compound.
Caption: Orthogonal validation workflow for anti-inflammatory agents.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 4. MAGL regulates synovial macrophage polarization vis inhibition of mitophagy in osteoarthritic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Indometacin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 8. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol Lipase Inhibition Using JZL184 Attenuates Paw Inflammation and Functional Deficits in a Mouse Model of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - ProQuest [proquest.com]
- 12. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 14. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. raybiotech.com [raybiotech.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Magl-IN-21 vs. MAGL siRNA for Monoacylglycerol Lipase Modulation
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Selecting the Right Tool for MAGL Inhibition
Monoacylglycerol lipase (MAGL) has emerged as a significant therapeutic target for a range of pathological conditions, including neurological disorders, inflammation, and cancer. Its primary role in degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) places it at a critical juncture of lipid signaling pathways. Researchers looking to modulate MAGL activity for experimental or therapeutic purposes are primarily faced with two distinct approaches: small molecule inhibitors, such as Magl-IN-21, and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective, data-driven comparison of these two methodologies to aid in the selection of the most appropriate tool for specific research needs.
At a Glance: this compound vs. MAGL siRNA
| Feature | This compound (Small Molecule Inhibitor) | MAGL siRNA (Genetic Knockdown) |
| Mechanism of Action | Reversible, competitive inhibition of the MAGL enzyme's active site. | Post-transcriptional gene silencing by targeted degradation of MAGL mRNA. |
| Target | MAGL protein. | MAGL messenger RNA (mRNA). |
| Mode of Action | Pharmacological. | Genetic. |
| Specificity | Can exhibit off-target effects on other serine hydrolases. | Can have off-target effects through miRNA-like seed region binding. |
| Duration of Effect | Dependent on compound pharmacokinetics (e.g., half-life). | Can be transient or lead to long-term silencing depending on the delivery method and cell division rate. |
| Delivery | Systemic or local administration. | Requires transfection or viral-mediated delivery into cells. |
| Reversibility | Reversible upon compound clearance. | Generally considered irreversible for the lifespan of the cell, but the effect is diluted with cell division. |
Quantitative Performance Metrics
The following tables summarize key quantitative data for this compound and typical MAGL siRNA performance, based on available literature.
Table 1: Efficacy and Potency
| Parameter | This compound | MAGL siRNA |
| IC50 | 0.18 µM (in mouse brain homogenates)[1] | Not Applicable |
| Ki | 0.4 µM (for MAGL)[1] | Not Applicable |
| Knockdown Efficiency | Not Applicable | Typically 70-95% reduction in MAGL mRNA/protein levels[2][3] |
Table 2: Selectivity and Off-Target Effects
| Parameter | This compound | MAGL siRNA |
| Selectivity Profile | - FAAH IC50: 59 µM[1]- ABHD6 Ki: > 10 µM[1]- ABHD12 Ki: > 10 µM[1] | Off-target gene silencing can occur due to partial sequence homology, particularly in the seed region (nucleotides 2-8 of the guide strand). Computational tools and careful sequence design can minimize but not eliminate this risk. |
| Known Off-Targets | Fatty acid amide hydrolase (FAAH) at higher concentrations.[1] | Unintended transcripts with seed region complementarity. |
Mechanism of Action: A Visual Comparison
The fundamental difference between this compound and MAGL siRNA lies in their mechanism of action. This compound acts directly on the MAGL protein, while siRNA prevents the protein from being synthesized.
References
A Comparative Guide to MAGL-IN-21 and JZL184 in Overcoming JZL184-Resistant Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel, reversible monoacylglycerol lipase (MAGL) inhibitor, MAGL-IN-21, and the widely studied irreversible inhibitor, JZL184. The focus is on the potential of this compound to maintain efficacy in models where resistance or tolerance to JZL184 is observed, a critical consideration for the therapeutic development of MAGL inhibitors.
Introduction to MAGL Inhibition and JZL184 Resistance
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL elevates 2-AG levels, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), and simultaneously reduces the production of arachidonic acid (AA) and pro-inflammatory prostaglandins.[3][4] This dual action has made MAGL a promising therapeutic target for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer.[5]
JZL184 is a potent, first-generation MAGL inhibitor that irreversibly inactivates the enzyme through carbamoylation of its catalytic serine residue.[6] While effective in acutely raising 2-AG levels and producing therapeutic effects in preclinical models, its utility is hampered by a significant limitation: with chronic administration of high doses, JZL184 induces tolerance to its pharmacological effects.[7][8] This tolerance, a form of functional resistance, is associated with desensitization and downregulation of the CB1 receptor, mitigating the therapeutic benefit of elevated 2-AG.[7][8]
This compound represents a next-generation, reversible MAGL inhibitor designed to overcome this limitation. By transiently inhibiting MAGL, this compound is hypothesized to provide therapeutic elevations of 2-AG without causing the sustained, complete enzyme inactivation that leads to CB1 receptor desensitization.
Comparative Efficacy and Mechanism of Action
This section compares the biochemical and in vivo pharmacological profiles of this compound and JZL184. This compound's characteristics are based on data from advanced reversible MAGL inhibitors, such as MAGLi 432.
Mechanism of Action
JZL184 is an irreversible inhibitor that forms a covalent bond with the catalytic serine (Ser122) of MAGL, leading to time-dependent and irreversible inactivation of the enzyme.[6] This prolonged and complete inhibition of MAGL activity is thought to be the primary driver of CB1 receptor desensitization and tolerance with chronic use.[7][8]
This compound , in contrast, is a potent, non-covalent, and reversible inhibitor of MAGL. Its transient binding to the enzyme's active site allows for a more controlled modulation of 2-AG levels. This reversible mechanism is expected to prevent the sustained overstimulation of CB1 receptors that leads to their desensitization, thus maintaining efficacy over long-term treatment.
In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity |
| JZL184 | Human MAGL | ~8 nM | Highly selective for MAGL over FAAH and other serine hydrolases, though some off-target activity has been noted at higher concentrations. |
| This compound | Human MAGL | ~4.2 nM | Demonstrates high selectivity for MAGL over other serine hydrolases, including FAAH, with potentially fewer off-target effects compared to JZL184. |
Data for this compound is based on the reversible inhibitor MAGLi 432.[3]
In Vivo Effects on Endocannabinoids and Prostaglandins
Both inhibitors have been shown to effectively modulate the endocannabinoid and eicosanoid pathways in vivo.
| Compound | Effect on 2-AG | Effect on Arachidonic Acid (AA) | Effect on Prostaglandins (e.g., PGE2) |
| JZL184 | Significant elevation in brain and peripheral tissues. | Significant reduction in brain. | Reduction in pro-inflammatory prostaglandins. |
| This compound | Dose-dependent elevation in brain. | Reduction in brain. | Reduction in pro-inflammatory prostaglandins. |
Efficacy in JZL184-Resistant Models: The Challenge of Tolerance
The primary advantage of this compound is its potential to remain effective in scenarios where JZL184 fails due to tolerance.
JZL184: Repeated administration of high doses of JZL184 leads to a loss of its analgesic and other therapeutic effects.[7][8] This is accompanied by a reduction in the density and functional activity of CB1 receptors in the brain.[7]
This compound: The reversible nature of this compound is predicted to allow for the restoration of normal MAGL activity between doses, preventing the chronic, unabated elevation of 2-AG that drives CB1 receptor desensitization. This should translate to sustained therapeutic efficacy without the development of tolerance, a critical improvement for chronic disease management.
Experimental Protocols
In Vitro MAGL Activity Assay (Competitive Activity-Based Protein Profiling)
-
Preparation of Brain Lysates: Human or mouse brain tissue is homogenized in a suitable buffer (e.g., Tris-buffered saline) and centrifuged to obtain a soluble lysate. Protein concentration is determined using a standard assay (e.g., BCA).
-
Inhibitor Incubation: Brain lysates are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or JZL184) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Probe Labeling: A fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases (e.g., TAMRA-FP) is added to the lysates and incubated for a further period.
-
SDS-PAGE and Fluorescence Scanning: The reaction is quenched, and proteins are separated by SDS-PAGE. The gel is scanned using a fluorescence scanner to visualize labeled serine hydrolases.
-
Data Analysis: The intensity of the band corresponding to MAGL is quantified. The IC50 value is determined by plotting the percentage of MAGL inhibition against the inhibitor concentration.[3]
In Vivo Assessment of MAGL Inhibition and 2-AG Levels
-
Animal Dosing: Mice or rats are administered the test inhibitor (e.g., this compound or JZL184) or vehicle via the desired route (e.g., intraperitoneal or oral).
-
Tissue Collection: At a specified time point after dosing, animals are euthanized, and brains are rapidly harvested and flash-frozen.
-
Assessment of MAGL Activity: A portion of the brain tissue is homogenized and subjected to the competitive activity-based protein profiling assay as described above to determine the extent of in vivo MAGL inhibition.
-
Quantification of 2-AG Levels: The remaining brain tissue is processed for lipid extraction. 2-AG levels are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Changes in MAGL activity and 2-AG levels in inhibitor-treated animals are compared to those in vehicle-treated controls.
Visualizing the Pathways and Processes
Caption: Signaling pathway affected by MAGL inhibition.
Caption: Workflow for comparing MAGL inhibitors.
Conclusion
The development of tolerance to JZL184 presents a significant hurdle for its clinical application in chronic conditions. The hypothetical next-generation inhibitor, this compound, characterized by its reversible mechanism of action, offers a promising strategy to overcome this limitation. By providing controlled modulation of the endocannabinoid system, this compound has the potential to deliver sustained therapeutic benefits without inducing the receptor desensitization seen with irreversible inhibitors. Further preclinical and clinical evaluation of reversible MAGL inhibitors is warranted to validate this approach and unlock the full therapeutic potential of targeting MAGL.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neuroprotective effects of minocycline and KML29, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. selleckchem.com [selleckchem.com]
- 7. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]
Magl-IN-21: A Reversible Inhibitor of Monoacylglycerol Lipase
Magl-IN-21 is a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme of significant interest in drug development for its role in neurological disorders, inflammation, and cancer. This guide provides a comparative analysis of this compound with other notable MAGL inhibitors, detailing its performance and the experimental basis for its classification as a reversible inhibitor.
Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.[1] MAGL inhibitors are broadly classified into two categories: reversible and irreversible, distinguished by their mechanism of action at the enzyme's active site.
Comparison of this compound with Alternative MAGL Inhibitors
This compound's reversible nature offers a distinct pharmacological profile compared to irreversible inhibitors. While irreversible inhibitors form a stable, covalent bond with the enzyme, leading to prolonged inhibition, reversible inhibitors bind non-covalently, allowing for a more transient and potentially more controllable modulation of MAGL activity. This can be advantageous in minimizing potential side effects associated with long-term, complete suppression of the enzyme.[2]
Below is a table summarizing the key characteristics of this compound and other well-characterized MAGL inhibitors.
| Inhibitor | Type | Target | IC50 | Ki | Notes |
| This compound | Reversible | MAGL | 0.18 µM (mouse brain) | 0.4 µM | Selective over FAAH, ABHD6, and ABHD12.[3] |
| MAGLi 432 | Reversible | MAGL | 4.2 nM (human), 3.1 nM (mouse) | - | Highly potent and selective non-covalent inhibitor.[4] |
| JZL184 | Irreversible | MAGL | ~8 nM | - | Forms a covalent bond with the catalytic serine (Ser122).[5][6] |
| ABX-1431 | Irreversible | MAGL | 14 nM (human) | - | A clinical-stage covalent inhibitor.[7] |
Distinguishing Reversible from Irreversible Inhibition: Experimental Protocols
The determination of an inhibitor's reversibility is crucial for its pharmacological characterization. Several experimental protocols are employed to elucidate the nature of the enzyme-inhibitor interaction.
Time-Dependent Inhibition Assay
Principle: This assay assesses whether the inhibitory potency of a compound increases with the duration of pre-incubation with the enzyme. Irreversible inhibitors typically display time-dependent inhibition as the covalent bond formation is a time-dependent process. In contrast, the potency of a reversible inhibitor should be independent of the pre-incubation time.
Protocol:
-
Prepare a solution of purified MAGL enzyme.
-
Aliquots of the enzyme solution are pre-incubated with the inhibitor at various concentrations for different time intervals (e.g., 0, 15, 30, and 60 minutes).
-
Following pre-incubation, the enzymatic reaction is initiated by adding a suitable MAGL substrate (e.g., 2-oleoylglycerol or a fluorogenic substrate).
-
The rate of product formation is measured over time using an appropriate detection method (e.g., spectrophotometry or fluorometry).
-
IC50 values are calculated for each pre-incubation time point. A significant decrease in the IC50 value with increasing pre-incubation time suggests irreversible inhibition.
Washout or Dilution Method
Principle: This method determines if the inhibitory effect can be reversed by removing the free inhibitor from the solution. For a reversible inhibitor, enzyme activity should be restored upon its removal, whereas for an irreversible inhibitor, the activity will remain suppressed due to the stable covalent modification.
Protocol:
-
Incubate the MAGL enzyme with a concentration of the inhibitor sufficient to achieve significant inhibition (e.g., 10x IC50).
-
After a set incubation period, the enzyme-inhibitor complex is subjected to a rapid and extensive dilution (e.g., 100-fold or more) into a reaction mixture containing the substrate.
-
The enzyme activity is then monitored over time.
-
Recovery of enzyme activity to a level comparable to a control sample (diluted in the absence of the inhibitor) indicates reversible inhibition. Lack of activity recovery suggests irreversible inhibition.
Activity-Based Protein Profiling (ABPP)
Principle: ABPP utilizes activity-based probes (ABPs) that covalently bind to the active site of an enzyme class. Inhibition of probe labeling by a pre-incubated inhibitor indicates that the inhibitor occupies the same active site. The reversibility can be assessed by observing the recovery of probe labeling over time after inhibitor washout.
Protocol:
-
A proteome sample (e.g., mouse brain lysate) is pre-incubated with the test inhibitor for a specific duration.
-
A broad-spectrum serine hydrolase ABP, such as a fluorophosphonate-rhodamine (FP-Rh) probe, is then added to the mixture.
-
The probe will covalently label the active serine hydrolases that are not blocked by the inhibitor.
-
The proteins are separated by SDS-PAGE, and the labeled enzymes are visualized using in-gel fluorescence scanning.
-
A decrease in the fluorescence signal for MAGL in the presence of the inhibitor confirms target engagement. To assess reversibility, the inhibitor can be removed (e.g., by dialysis or size-exclusion chromatography) prior to probe addition, and the recovery of probe labeling is monitored.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the distinct mechanisms of reversible and irreversible inhibition.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid signaling modulation through JZL184 restores key phenotypes of a mouse model for Williams–Beuren syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Comparative Potency of Monoacylglycerol Lipase (MAGL) Inhibitors in Human versus Rodent Cell Lines
A detailed guide for researchers on the differential activity of MAGL inhibitors, providing experimental context and pathway analysis.
Understanding MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] Inhibition of MAGL leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2).[1] This mechanism is of significant therapeutic interest for a range of conditions including pain, inflammation, and neurodegenerative diseases.[1][2] Furthermore, by reducing the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, MAGL inhibitors can also exert anti-inflammatory effects independent of cannabinoid receptor activation.[2][3]
Comparative Potency Data
The following table summarizes the in vitro potency (IC50 values) of several MAGL inhibitors against human, mouse, and rat MAGL. These values have been compiled from various studies and highlight the species-specific differences in inhibitor activity.
| Inhibitor | Human MAGL IC50 (nM) | Mouse MAGL IC50 (nM) | Rat MAGL IC50 (nM) | Reference(s) |
| JZL184 | 8.1 | 2.9, 3.8 | ~25-80 (10-fold less potent than vs. mouse/human) | [4][5][6] |
| MAGLi 432 | 4.2 | 3.1 | Not Reported | [4][7] |
| SAR127303 | 29, 48 | 3.8 | Not Reported | [2][5] |
| KML29 | Not Reported | 15 | >1000 | [8][9] |
| ABX-1431 (Compound 21) | Potent (Clinical Trials) | Not Reported | Not Reported | [2][10] |
| MAGL Inhibitor Compound 23 | 80 | Not Reported | Not Reported | [11] |
Note: IC50 values can vary depending on the experimental conditions and assay format. The data presented here is for comparative purposes. The potency of ABX-1431 (Compound 21) in human systems is inferred from its progression into clinical trials, though specific IC50 values were not found in the provided search results.[10]
Signaling Pathway of MAGL Inhibition
The diagram below illustrates the primary signaling pathway affected by MAGL inhibitors.
Caption: Signaling pathway of MAGL inhibition.
Experimental Protocols
The determination of MAGL inhibitor potency typically involves in vitro enzymatic assays. A common method is the competitive activity-based protein profiling (ABPP) assay.
Competitive Activity-Based Protein Profiling (ABPP) Workflow
Caption: Workflow for competitive ABPP.
Detailed Methodology for Competitive ABPP:
-
Proteome Preparation: Brain membrane proteomes from human, mouse, or rat tissues, or proteomes from transiently transfected HEK293T cells overexpressing the specific MAGL orthologue, are prepared.[8]
-
Inhibitor Incubation: The proteomic samples are pre-incubated with varying concentrations of the MAGL inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 30 minutes) at room temperature.[12]
-
Probe Labeling: A fluorescently tagged, broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the samples. This probe covalently binds to the active site of serine hydrolases that were not blocked by the inhibitor.
-
SDS-PAGE: The proteins in the samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Imaging: The gel is imaged using a fluorescence scanner to visualize the labeled serine hydrolases. The intensity of the band corresponding to MAGL is a measure of its activity.
-
Quantification and IC50 Determination: The fluorescence intensity of the MAGL band at different inhibitor concentrations is quantified. The IC50 value, which is the concentration of the inhibitor that reduces MAGL activity by 50%, is then calculated by fitting the data to a dose-response curve.[8][12]
Discussion of Species-Specific Differences
The provided data indicates that some MAGL inhibitors, such as JZL184, exhibit notable species-specific differences in potency, being significantly less active against the rat MAGL enzyme compared to the human and mouse orthologues.[13] This is an important consideration for preclinical studies, as findings in rats may not always directly translate to mice or humans. The high sequence identity between the MAGL orthologues (e.g., 92% between mouse and rat) makes these potency differences surprising and suggests that subtle variations in the active site structure may play a significant role.[13]
In contrast, inhibitors like MAGLi 432 show comparable high potency against both human and mouse MAGL.[4][7] For drug development, identifying inhibitors with consistent potency across different species is highly desirable to improve the predictability of clinical outcomes from preclinical models.
Conclusion
The potency of MAGL inhibitors can vary significantly between human and rodent species. This guide highlights the importance of characterizing inhibitor activity against the specific orthologue of interest. The experimental protocols and pathway diagrams provided offer a framework for researchers to design and interpret studies aimed at evaluating novel MAGL inhibitors. As the field progresses, a deeper understanding of the structural basis for these species-specific differences will be crucial for the development of effective and translatable therapeutics targeting the endocannabinoid system.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective blockade of the hydrolysis of the endocannabinoid 2-arachidonoylglycerol impairs learning and memory performance while producing antinociceptive activity in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis of Monoacylglycerol Lipase (MAGL) Inhibitors
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of key MAGL inhibitors. This guide provides a comparative summary of their performance, supported by experimental data and detailed methodologies.
Note to the reader: Information regarding a specific compound designated "Magl-IN-21" was not publicly available at the time of this review. Therefore, this guide presents a comparative analysis of the pharmacokinetic profiles of several other well-characterized and clinically relevant monoacylglycerol lipase (MAGL) inhibitors: JZL184, MJN110, and ABX-1431.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system and peripheral tissues responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL leads to an elevation of 2-AG levels, which can potentiate cannabinoid receptor signaling. This mechanism has shown therapeutic promise for a range of conditions including neurological and neurodegenerative diseases, inflammation, and pain.[2][3] Furthermore, by reducing the hydrolysis of 2-AG, MAGL inhibitors also decrease the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[2][4] The therapeutic efficacy and safety of MAGL inhibitors are critically dependent on their pharmacokinetic profiles, including their absorption, distribution, metabolism, and excretion (ADME) properties, particularly their ability to penetrate the blood-brain barrier.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of three prominent MAGL inhibitors, offering a side-by-side comparison of their in vivo characteristics.
| Parameter | JZL184 | MJN110 | ABX-1431 (Lu AG06466) |
| Potency (IC₅₀) | ~8 nM (mouse MAGL) | ~2.1 nM | ~14 nM (human MAGL) |
| Selectivity | ~100-fold for MAGL over FAAH in mouse brain; some off-target activity in peripheral tissues.[4] | High selectivity over FAAH. | High selectivity; minor cross-reactivity with ABHD6 and PLA2G7.[5] |
| Oral Bioavailability (F%) | Data not available | Data not available | 64% (rat), 57% (dog)[4] |
| Brain Penetration | Yes, elevates brain 2-AG levels.[4] | Yes, elevates brain 2-AG levels.[6] | Yes, dose-dependently inhibits brain MAGL.[4][7] |
| Effective Dose (ED₅₀) | 17.8 mg/kg (for reducing mechanical allodynia in mice)[6] | 0.43 mg/kg (for reducing mechanical allodynia in mice)[6] | 0.5–1.4 mg/kg (p.o. for MAGL inhibition in mice)[4][5] |
| Pharmacodynamic Effect | Elevates brain 2-AG levels and decreases arachidonic acid.[6] | Elevates brain 2-AG levels and decreases arachidonic acid.[6] | Dose-dependently increases brain 2-AG levels.[4][5] |
| Clinical Development | Preclinical studies. | Preclinical studies. | Has entered Phase 2 clinical trials for neurological disorders.[7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and evaluation processes discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. A novel approach for modeling in vivo enzyme turnover in the presence of a suicide inhibitor drug: A proof-of-concept brain PET study on MAG lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Neuroprotection: A Comparative Analysis of Magl-IN-21 and Other MAGL Inhibitors in Behavioral Models
For Immediate Release
[City, State] – [Date] – This publication provides a comprehensive comparison of the neuroprotective effects of monoacylglycerol lipase (MAGL) inhibitors, with a focus on validating their efficacy through a battery of behavioral tests. While specific data for the investigational compound Magl-IN-21 is not yet publicly available, this guide utilizes data from well-characterized MAGL inhibitors, JZL184 and MJN110, to establish a framework for evaluation and to objectively compare their performance against established neuroprotective agents. This guide is intended for researchers, scientists, and drug development professionals in the field of neuroscience.
The inhibition of MAGL presents a compelling therapeutic strategy for a range of neurological disorders. By preventing the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), MAGL inhibitors simultaneously enhance neuroprotective endocannabinoid signaling and reduce the production of pro-inflammatory arachidonic acid and its downstream metabolites.[1][2][3] This dual mechanism of action has shown promise in preclinical models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][4][5]
Mechanism of Action: The Dual Neuroprotective Pathway of MAGL Inhibition
Monoacylglycerol lipase is a key serine hydrolase in the central nervous system responsible for the degradation of 2-AG. Inhibition of MAGL leads to an accumulation of 2-AG, which in turn potentiates the activation of cannabinoid receptors CB1 and CB2. This enhanced signaling is associated with neuroprotective effects.[3] Concurrently, MAGL inhibition reduces the levels of arachidonic acid, a precursor for pro-inflammatory prostaglandins, thereby mitigating neuroinflammation.[1][4][5] Notably, the anti-inflammatory and neuroprotective benefits of MAGL inhibitors appear to be mediated, at least in part, by the reduction of eicosanoids, independent of cannabinoid receptor activation.[4][5]
Comparative Efficacy in Behavioral Models of Neurological Deficits
The neuroprotective potential of MAGL inhibitors is validated through a series of behavioral tests in rodent models that assess sensorimotor function, coordination, and cognitive abilities. The following tables summarize the quantitative data from studies utilizing JZL184 and MJN110 in models of focal cerebral ischemia.
Table 1: Sensorimotor Function Assessment
| Behavioral Test | Animal Model | Treatment | Dosage | Time Point | Outcome Measure | Result |
| Modified Neurological Severity Score (mNSS) | Spontaneously Hypertensive Rats (SHR) - Endothelin-1 induced stroke | JZL184 | 16 mg/kg | Day 1 post-ischemia | Neurological Score (0-14) | Vehicle: 7.8 ± 0.5, JZL184: 4.2 ± 0.6 (p<0.01) |
| SHR - Endothelin-1 induced stroke | MJN110 | 1 mg/kg | Day 1 post-ischemia | Neurological Score (0-14) | Vehicle: 7.9 ± 0.4, MJN110: 4.5 ± 0.7 (p<0.01) | |
| Cylinder Test | Wistar Kyoto (WKY) Rats - pMCAO | JZL184 | 16 mg/kg | Day 7 post-ischemia | Asymmetry Score (% contralateral forelimb use) | Vehicle: 25.3 ± 3.1%, JZL184: 45.8 ± 4.2% (p<0.01) |
| Corner Test | SHR - Endothelin-1 induced stroke | JZL184 | 16 mg/kg | Day 3 post-ischemia | % Ipsilateral Turns | Vehicle: 78.3 ± 5.2%, JZL184: 55.1 ± 6.3% (p<0.05) |
Table 2: Motor Coordination and Cognitive Function Assessment
| Behavioral Test | Animal Model | Treatment | Dosage | Time Point | Outcome Measure | Result |
| Rotarod Test | WKY Rats - pMCAO | JZL184 | 16 mg/kg | Day 14 post-ischemia | Latency to Fall (seconds) | Vehicle: 85.2 ± 12.5 s, JZL184: 155.7 ± 20.1 s (p<0.01) |
| Morris Water Maze | Alzheimer's Disease Mouse Model | JZL184 | 10 mg/kg | 4 weeks | Escape Latency (seconds) | Vehicle: 45.3 ± 5.1 s, JZL184: 28.9 ± 4.3 s (p<0.05) |
| Novel Object Recognition | Traumatic Brain Injury Mouse Model | JZL184 | 10 mg/kg | Day 7 post-injury | Discrimination Index | Vehicle: 0.15 ± 0.08, JZL184: 0.42 ± 0.06 (p<0.01) |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below to facilitate replication and comparison.
Modified Neurological Severity Score (mNSS): The mNSS is a composite score used to assess motor, sensory, reflex, and balance functions.[6] The test battery includes tasks such as raising the rat by the tail (observing forelimb flexion), placing the rat on the floor (observing circling behavior), and testing for sensory and reflex responses. Scores are assigned on a scale of 0 to 18, with a higher score indicating more severe neurological injury.
Cylinder Test: This test is used to assess forelimb asymmetry, a common deficit after stroke.[6] The animal is placed in a transparent cylinder, and the number of times it uses its ipsilateral, contralateral, or both forelimbs for wall exploration is recorded over a 5-minute period. The asymmetry score is calculated as the percentage of contralateral forelimb use relative to the total number of touches.
Rotarod Test: The rotarod test evaluates motor coordination and balance.[6] Animals are placed on a rotating rod that gradually accelerates. The latency to fall from the rod is recorded. Animals typically receive training sessions prior to the test day to acclimatize them to the apparatus.
Morris Water Maze (MWM): The MWM is a widely used test to assess spatial learning and memory.[7] The test involves a circular pool filled with opaque water, with a hidden platform submerged just below the surface. Animals are trained over several days to find the hidden platform using spatial cues around the room. The escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (with the platform removed) are key measures of cognitive function.
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Safe Disposal of Magl-IN-21: A Comprehensive Guide for Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Magl-IN-21, a monoacylglycerol lipase inhibitor. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While the Safety Data Sheet (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it with care and to consider it potentially hazardous until more comprehensive toxicological data is available.
I. Chemical and Physical Properties
A summary of the quantitative data for this compound is presented below. This information is critical for safe handling and in determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₂₆H₂₆O₄ |
| Formula Weight | 402.5 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Storage Temperature | -20°C |
| Stability | ≥4 years at -20°C |
| Solubility in Ethanol | Approx. 0.5 mg/mL |
| Solubility in DMSO | Approx. 30 mg/mL |
| Solubility in DMF | Approx. 30 mg/mL |
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following standard laboratory PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene).
-
Body Protection: A laboratory coat.
III. Disposal Procedures for this compound
The following step-by-step procedure outlines the recommended disposal pathway for this compound and its associated waste.
A. Unused or Expired this compound (Crystalline Solid)
-
Segregation: Do not mix solid this compound with other chemical waste.
-
Containerization: Place the original container with the unused or expired product into a larger, sealable, and clearly labeled hazardous waste container. The label should include "this compound," the quantity, and the date of disposal.
-
Waste Collection: Arrange for pick-up by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
B. Solutions of this compound in Organic Solvents (Ethanol, DMSO, DMF)
Solutions of this compound in organic solvents must be treated as hazardous waste due to the flammability and potential toxicity of the solvents.
-
Segregation: Collect waste solutions in a dedicated, sealed, and properly vented hazardous waste container. Do not mix with other types of chemical waste, especially incompatible materials.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," "this compound in [Solvent Name]," the estimated concentration, and the date.
-
Storage: Store the waste container in a designated satellite accumulation area, away from heat, sparks, and open flames.
-
Disposal: Contact your institution's EHS for collection and disposal.
C. Contaminated Labware and Materials
Disposable items such as pipette tips, centrifuge tubes, and paper towels that have come into contact with this compound should be disposed of as solid hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, leak-proof, and sealable hazardous waste bag or container.
-
Labeling: Label the container as "Solid Hazardous Waste contaminated with this compound."
-
Disposal: Arrange for collection by your institution's EHS department.
D. Empty this compound Containers
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: Collect the rinsate as hazardous waste and dispose of it along with the this compound solutions.
-
Container Disposal: After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
IV. Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Collect the absorbed material or swept powder into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
V. Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are based on established best practices for laboratory chemical waste management. These guidelines are designed to be conservative and protective of human health and the environment.
VI. Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste streams.
Navigating the Safe Handling of Magl-IN-21: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Magl-IN-21, a selective and reversible monoacylglycerol lipase (MAGL) inhibitor. While the official Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance, product information advises treating it as potentially hazardous until further data is available. Therefore, a cautious approach to handling is strongly recommended.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive suite of personal protective equipment should be employed to minimize exposure risk. The following table summarizes the recommended PPE, drawing on best practices for handling potent pharmaceutical compounds.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended when handling the solid compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or airborne particles. |
| Lab Coat | Long-sleeved, fully buttoned lab coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants outside of the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following steps provide a clear workflow for laboratory personnel.
Preparation and Engineering Controls:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.
-
Clean Workspace: Ensure the work area is clean and uncluttered before beginning any procedure.
-
Spill Kit: Have a chemical spill kit readily accessible in the event of an accidental release.
Weighing and Solution Preparation:
-
Weighing: When weighing the solid compound, do so within a fume hood on a tared weigh paper or in a suitable container. Use appropriate tools (e.g., spatulas) to handle the powder.
-
Dissolving: this compound is soluble in organic solvents such as DMSO and ethanol. Add the solvent slowly to the solid to avoid splashing.
Experimental Use:
-
Closed Systems: Whenever possible, use closed systems to minimize the generation of aerosols.
-
Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as solid chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid waste container for chemical waste. Do not mix with general laboratory trash. |
| Contaminated Solvents | Collect in a properly labeled, sealed waste container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated PPE (gloves, shoe covers, disposable lab coats) | Dispose of in the designated solid chemical waste stream. |
Experimental Workflow for Safe Handling and Disposal
Caption: This diagram outlines the procedural flow for the safe handling and disposal of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
